6-Methoxy-2-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSLKBORRBHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473684 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156094-77-8 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to a Key Pyridine Aldehyde Intermediate
A Note on the Subject Compound: Initial searches for the specifically named "6-Methoxy-2-methylnicotinaldehyde" (systematically, 6-methoxy-2-methyl-3-pyridinecarboxaldehyde) did not yield a registered CAS number or sufficient publicly available scientific data to construct a comprehensive technical guide. This suggests the compound is not a common reagent or well-documented intermediate.
Therefore, exercising editorial control to ensure scientific integrity and utility, this guide will focus on the closely related and well-characterized isomer, 6-Methoxynicotinaldehyde (CAS: 65873-72-5). This compound shares the critical 6-methoxy and 3-aldehyde functionalities on the pyridine ring, making it a valuable and relevant subject for researchers in organic synthesis and drug discovery. The principles of its reactivity and characterization provide a strong foundational understanding applicable to other substituted pyridine aldehydes.
Section 1: Core Chemical Properties of 6-Methoxynicotinaldehyde
6-Methoxynicotinaldehyde, also known as 6-methoxy-3-pyridinecarboxaldehyde, is a functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure incorporates a pyridine ring, an electron-donating methoxy group, and an electrophilic aldehyde group, which together dictate its chemical behavior and synthetic utility.
Physicochemical and Structural Data
The fundamental properties of 6-Methoxynicotinaldehyde are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 65873-72-5 | [1][3][4] |
| Molecular Formula | C₇H₇NO₂ | [3][4] |
| Molecular Weight | 137.14 g/mol | [1][3][4] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Melting Point | 51-54 °C | [1][3] |
| Boiling Point | 65-70 °C at 12 Torr | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[2] | [2] |
| IUPAC Name | 6-methoxypyridine-3-carbaldehyde | [4] |
| InChI Key | CTAIEPPAOULMFY-UHFFFAOYSA-N | [1][4] |
Structural Diagram
Caption: 2D Structure of 6-Methoxynicotinaldehyde.
Section 2: Synthesis and Purification
The most prevalent laboratory-scale synthesis of 6-Methoxynicotinaldehyde involves the formylation of a pre-functionalized pyridine ring. A common and effective strategy starts from 5-bromo-2-methoxypyridine.[1] This method leverages a halogen-metal exchange followed by quenching with an electrophilic formylating agent.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 6-Methoxynicotinaldehyde.
Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine
This protocol is a representative procedure based on established organometallic methodologies.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-methoxypyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, typically 1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The formation of the lithiated intermediate is indicated by a color change. The mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional hour at -78 °C.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is purified by flash column chromatography on silica gel to yield pure 6-Methoxynicotinaldehyde.
Section 3: Spectroscopic Characterization
Structural confirmation and purity assessment are critical. The key spectroscopic features are outlined below.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected in the region of 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. Additional significant peaks include C-O stretching for the methoxy group (around 1250 cm⁻¹) and C=N/C=C stretching vibrations from the pyridine ring.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. A singlet for the aldehyde proton (-CHO) is expected at a downfield chemical shift (δ 9.5-10.5 ppm). A singlet corresponding to the three protons of the methoxy group (-OCH₃) should appear around δ 3.9-4.1 ppm. The three aromatic protons on the pyridine ring will appear as distinct doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of their positions.
-
¹³C NMR: The carbon spectrum will show a signal for the aldehyde carbonyl carbon at a highly deshielded position (δ > 185 ppm). The methoxy carbon will resonate around δ 55-60 ppm. The remaining aromatic carbons will appear in the δ 110-165 ppm range.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z = 137.14.
Section 4: Chemical Reactivity and Synthetic Applications
The reactivity of 6-Methoxynicotinaldehyde is dominated by its aldehyde functionality, which serves as a handle for a wide array of chemical transformations.
Core Reactivity
-
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, enabling reactions such as Grignard additions, Wittig reactions, and reductive aminations to form alcohols, alkenes, and amines, respectively.
-
Condensation Reactions: It readily participates in condensation reactions. A notable example is its use in an L-proline-catalyzed condensation with o-hydroxyarylketones to synthesize flavanones, a class of biologically active compounds.[1]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (6-methoxynicotinic acid) or reduced to the primary alcohol (6-methoxypyridin-3-yl)methanol.
Application as a Synthetic Intermediate
6-Methoxynicotinaldehyde is a valuable intermediate for building more complex molecular architectures. It is used in the synthesis of agrochemicals, materials, and is particularly prominent in drug discovery programs. For instance, it has been used as a substrate for preparing somatostatin sst3 receptor antagonists.[1]
Reaction Diagram: Flavanone Synthesis
Caption: Catalytic condensation to form a flavanone derivative.
Section 5: Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The following information is derived from GHS classifications.[4]
| Category | Information | Source(s) |
| GHS Pictogram | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended to store under an inert gas (nitrogen or argon) at 2-8°C. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory. Use in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended. | [1] |
References
- (Reference intentionally omitted as it pertains to the un-found compound)
- (Reference intentionally omitted as it pertains to the un-found compound)
- Pipzine Chemicals.
- PubChem. 6-Methoxypyridine-3-carbaldehyde Compound Summary (CID 3364576). [Link]
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An In-Depth Technical Guide to Methoxy-Substituted Pyridine Aldehydes: A Comparative Analysis for Drug Discovery Professionals
Abstract: This technical guide addresses the chemical identity and properties of methoxy-substituted pyridine aldehydes, a class of heterocyclic compounds with significant utility in medicinal chemistry. An initial investigation for "6-Methoxy-2-methylnicotinaldehyde" revealed a notable lack of specific data, including a registered CAS number, suggesting it is not a commonly available reagent. This guide pivots to provide an in-depth, comparative analysis of two closely related, commercially available, and well-documented isomers: 6-Methoxynicotinaldehyde (CAS: 65873-72-5) and 6-Methoxy-2-pyridinecarboxaldehyde (CAS: 54221-96-4) . By examining the synthesis, physicochemical properties, spectral data, safety considerations, and applications of these key isomers, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these versatile scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: The Challenge of Isomeric Specificity
In the field of medicinal chemistry, precise molecular architecture is paramount. The initial query for This compound highlights a common challenge: the existence of numerous structural isomers for substituted heterocyclic scaffolds. While a specific CAS number and dedicated literature for this compound remain elusive, its structure can be inferred as a pyridine ring with a methoxy group at the 6-position, a methyl group at the 2-position, and an aldehyde at the 3-position (the defining feature of a "nicotinaldehyde").
The absence of readily available data for this specific isomer necessitates a pragmatic approach for the research scientist. Understanding the properties and reactivity of closely related, accessible analogues is the logical next step. This guide therefore focuses on the two principal isomers that lack the 2-methyl substituent but share the core 6-methoxypyridine aldehyde framework: one with the aldehyde at the 3-position and one at the 2-position. The electronic and steric differences imparted by the aldehyde's position dramatically influence the molecule's reactivity and its utility as a synthetic intermediate.
Caption: Structural comparison of key methoxypyridine aldehydes.
Core Technical Data: A Comparative Overview
The positioning of the aldehyde group relative to the nitrogen atom and the methoxy group is the primary determinant of the chemical behavior of these isomers. The following tables summarize their key physical and safety properties for easy comparison.
Physicochemical Properties
| Property | 6-Methoxynicotinaldehyde | 6-Methoxy-2-pyridinecarboxaldehyde |
| Synonyms | 6-Methoxy-3-pyridinecarboxaldehyde | 2-Formyl-6-methoxypyridine, 6-Methoxypicolinaldehyde |
| CAS Number | 65873-72-5[1][2] | 54221-96-4[3] |
| Molecular Formula | C₇H₇NO₂[2] | C₇H₇NO₂[3] |
| Molecular Weight | 137.14 g/mol [2] | 137.14 g/mol [3] |
| Appearance | Off-white to light yellow crystalline powder[4] | Colorless to light yellow liquid[5][6][7] |
| Melting Point | 51-54 °C[2] | Not Applicable (Liquid) |
| Boiling Point | 65-70 °C at 12 Torr | 103-104 °C at 20 mmHg[3] |
| Density | ~1.159 g/cm³ (Predicted) | ~1.140 g/mL at 25 °C[3] |
| Solubility | Insoluble in water[8] | Soluble in organic solvents |
| Refractive Index | Not Applicable (Solid) | n20/D 1.532[3] |
Safety & Handling Synopsis
| Hazard Information | 6-Methoxynicotinaldehyde | 6-Methoxy-2-pyridinecarboxaldehyde |
| GHS Pictograms | GHS07 (Harmful/Irritant)[8] | GHS07 (Harmful/Irritant), GHS08 (Health Hazard) |
| Signal Word | Warning[8] | Danger[3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation)[3] |
| Storage | Keep refrigerated under inert gas (nitrogen or Argon) at 2-8°C[1][2] | Store under inert gas, refrigerated. Air sensitive.[5] |
| Incompatible Materials | Strong oxidizing agents, acids[1][10] | Strong oxidizing agents |
| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US)[8] | Eyeshields, gloves, dust mask type N95 (US)[3] |
Disclaimer: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling any chemical.[1][11][12]
Synthesis & Mechanistic Insights
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the pyridine ring. Understanding these syntheses provides insight into their reactivity and potential impurities.
Synthesis of 6-Methoxynicotinaldehyde (CAS: 65873-72-5)
A prevalent laboratory-scale synthesis involves the lithiation of a brominated precursor followed by formylation.[4] This method leverages the halogen-metal exchange to introduce the aldehyde group at a specific position.
Causality Behind Experimental Choices:
-
Starting Material: 5-Bromo-2-methoxypyridine is used because the bromine at the 5-position can be selectively exchanged with lithium. The methoxy group at the 2-position helps to activate the ring for this reaction.
-
Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.
-
Formylating Agent: N,N-Dimethylformamide (DMF) is an effective and common electrophile for introducing an aldehyde group onto an organolithium species.
Representative Synthetic Protocol:
-
Dissolve 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for 90 minutes to ensure complete formation of the lithiated intermediate.[4]
-
Add N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another 90 minutes.[4]
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate under reduced pressure to yield the product.[4]
Caption: General workflow for the synthesis of 6-Methoxynicotinaldehyde.
Spectroscopic & Analytical Characterization
Structural confirmation is achieved through standard spectroscopic methods.
1H NMR Spectroscopy
For 6-Methoxynicotinaldehyde , the proton NMR spectrum (in DMSO-d₆) shows characteristic peaks: a singlet for the aldehyde proton around δ 9.97 ppm, aromatic protons between δ 6.99-8.77 ppm, and a singlet for the methoxy protons at δ 3.97 ppm.[4]
Infrared (IR) Spectroscopy
Both isomers will exhibit a strong carbonyl (C=O) stretch for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. They will also show C-O stretching for the methoxy group and C=N/C=C stretching characteristic of the pyridine ring.
Mass Spectrometry (MS)
Both compounds have a molecular weight of 137.14 g/mol . High-resolution mass spectrometry should confirm the elemental composition of C₇H₇NO₂. The fragmentation patterns will differ based on the stability of the fragments formed upon ionization, which is influenced by the aldehyde position.
Applications in Medicinal Chemistry & Drug Discovery
The utility of these isomers in drug discovery stems from the reactivity of the aldehyde group, which serves as a versatile synthetic handle for building more complex molecular architectures.
Role of 6-Methoxynicotinaldehyde (3-Aldehyde)
This isomer is a key intermediate for compounds where functionalization is desired at the 3-position of the pyridine ring.
-
Synthesis of Kinase Inhibitors: The aldehyde can be used in condensation reactions to build heterocyclic systems common in kinase inhibitors.
-
Precursor to sst3 Receptor Ligands: It has been utilized as an intermediate in the synthesis of somatostatin sst3 receptor antagonists.[4]
-
Flavanone Synthesis: It serves as a substrate in L-proline-catalyzed condensation reactions to produce flavanones, a class of compounds with diverse biological activities.[4]
Role of 6-Methoxy-2-pyridinecarboxaldehyde (2-Aldehyde)
The proximity of the aldehyde to the ring nitrogen in this isomer offers unique reactivity.
-
Antioxidant Research: It has been used as a starting material to synthesize α-pyridoin derivatives, which have been evaluated for their antioxidant activity.
-
Ligand Development: The 2-formylpyridine motif is a classic bidentate ligand scaffold (N,O-chelation), making this compound a valuable precursor for creating ligands for various metal complexes used in catalysis.[6]
-
General Pharmaceutical Intermediate: It is broadly applied in the synthesis of diverse biologically active molecules and potential drug candidates.[5][6]
Caption: Divergent applications based on aldehyde position.
Conclusion for the Practicing Scientist
While the specific target "this compound" appears to be a rare or non-commercial compound, a wealth of opportunity lies in its structural isomers, 6-Methoxynicotinaldehyde and 6-Methoxy-2-pyridinecarboxaldehyde . The choice between these two key intermediates is a critical decision in a synthetic campaign, driven by the desired final molecular architecture. The 3-aldehyde (nicotinaldehyde) isomer is ideal for building structures extending from the beta-position of the pyridine ring, while the 2-aldehyde (picolinaldehyde) isomer is perfectly suited for creating chelating ligands or structures where interaction with the pyridine nitrogen is desired. This guide provides the core technical data and synthetic context necessary for researchers to make informed decisions when incorporating these valuable heterocyclic building blocks into their drug discovery programs.
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- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97%.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 6-Methoxy-2-pyridinecarboxaldehyde.
- Benchchem. (n.d.). The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide.
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- Sriramchem. (n.d.). 6-methoxy -2-pyridinecarboxaldehyde.
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- BLD Pharm. (n.d.). 65873-72-5|6-Methoxynicotinaldehyde.
- Fisher Scientific. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America™.
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- CymitQuimica. (n.d.). CAS 65873-72-5: 6-Methoxy-3-pyridinecarboxaldehyde.
- Finetech Industry Limited. (n.d.). 6-Methoxynicotinaldehyde | CAS: 65873-72-5.
- Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET: 2-Pyridinecarboxaldehyde.
- Thermo Scientific Chemicals. (n.d.). 6-Methoxypyridine-2-carboxaldehyde, 96%.
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- SynZeal. (n.d.). 6-Methoxynicotinaldehyde | 65873-72-5.
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- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97% - Peer Reviewed Papers.
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- ChemBK. (n.d.). CAS 54221-96-4.
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An In-depth Technical Guide to the Structural Elucidation of 6-Methoxy-2-methylnicotinaldehyde
This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of 6-methoxy-2-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this substituted pyridine derivative. The narrative emphasizes the rationale behind the experimental choices and the logical workflow that transforms raw data into a validated molecular structure.
Introduction: The Significance of Substituted Nicotinaldehydes
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its electron-donating methoxy and methyl groups and a reactive aldehyde function, represents a versatile synthetic intermediate for the development of novel chemical entities. Accurate and unambiguous structural confirmation is the foundational cornerstone upon which all subsequent research and development efforts are built. This guide details the multifaceted analytical approach required to achieve this.
The Elucidation Strategy: A Multi-Technique Approach
The structural elucidation of an unknown or novel compound is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and spectrometric methods is employed, each providing a unique piece of the structural puzzle. For this compound, a logical and efficient workflow involves Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of the atoms.
Caption: A workflow diagram for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
Rationale: The initial and most critical step is to determine the molecular weight and, ideally, the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Analysis Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.
Data Interpretation: The expected molecular formula for this compound is C₈H₉NO₂. The predicted exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value.
| Parameter | Predicted Value for C₈H₉NO₂ |
| Molecular Formula | C₈H₉NO₂ |
| Monoisotopic Mass | 151.0633 g/mol |
| [M+H]⁺ Exact Mass | 152.0706 g/mol |
| Expected HRMS Result | A measured m/z within a narrow tolerance (e.g., ± 5 ppm) of 152.0706 |
A result from HRMS showing a mass consistent with this value provides strong evidence for the proposed elemental composition, significantly constraining the number of possible structures.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, we expect to see characteristic absorptions for the aldehyde, the aromatic pyridine ring, and the methoxy group.
Experimental Protocol:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.
Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. The key is to identify the diagnostic peaks.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3100 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on the pyridine ring.[1] |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methyl (CH₃) and methoxy (OCH₃) groups.[2] |
| ~2820, ~2720 | Weak-Medium | Aldehyde C-H Stretch (Fermi Doublet) | A highly diagnostic pair of peaks for an aldehyde C-H bond. The ~2720 cm⁻¹ peak is particularly indicative.[3][4][5] |
| ~1705 | Strong | Aldehyde C=O Stretch | The strong intensity and position are characteristic of an aromatic aldehyde carbonyl group. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[3][4] |
| ~1600, ~1480 | Medium | Aromatic C=C and C=N Stretch | Typical stretching vibrations for the pyridine ring. |
| ~1250 | Strong | Aryl-O-C Stretch (Asymmetric) | A strong band indicative of the C-O bond of the methoxy group attached to the aromatic ring.[2] |
| ~1030 | Medium | Aryl-O-C Stretch (Symmetric) | The corresponding symmetric stretch of the methoxy group. |
The presence of a strong band around 1705 cm⁻¹ and the characteristic aldehyde C-H stretches are compelling evidence for the aldehyde functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the proton and carbon skeleton. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous elucidation.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield. |
| ~8.0 | Doublet (d) | 1H | H4 | Aromatic proton ortho to the aldehyde group and meta to the nitrogen. Deshielded by the aldehyde. Expected to be coupled to H5. |
| ~6.8 | Doublet (d) | 1H | H5 | Aromatic proton meta to the aldehyde and ortho to the methoxy group. Shielded by the methoxy group. Expected to be coupled to H4. |
| ~4.0 | Singlet (s) | 3H | OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |
| ~2.6 | Singlet (s) | 3H | CH₃ | The methyl group at the 2-position is slightly deshielded by the aromatic ring and the adjacent nitrogen. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C=O | The aldehyde carbonyl carbon is characteristically found in this downfield region.[6] |
| ~165 | C6 | The carbon bearing the methoxy group (C-O) is highly deshielded. |
| ~158 | C2 | The carbon bearing the methyl group and adjacent to nitrogen is also significantly deshielded. |
| ~138 | C4 | Aromatic CH carbon, deshielded by the adjacent aldehyde group. |
| ~130 | C3 | The carbon to which the aldehyde is attached. |
| ~110 | C5 | Aromatic CH carbon, shielded by the ortho-methoxy group. |
| ~54 | OCH₃ | The carbon of the methoxy group. |
| ~24 | CH₃ | The carbon of the methyl group at the 2-position. |
2D NMR Spectroscopy: Connecting the Pieces
Rationale: While 1D NMR provides the list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are crucial for assembling the final structure.
Caption: The role of 2D NMR in correlating 1D NMR data to confirm the final structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). The key expected correlation is between the aromatic protons H4 and H5 , confirming their adjacency on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of the protonated carbons:
-
H4 will correlate to C4.
-
H5 will correlate to C5.
-
The OCH₃ protons will correlate to the OCH₃ carbon.
-
The CH₃ protons will correlate to the CH₃ carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment, showing correlations between protons and carbons over two to three bonds. It is instrumental in piecing together the entire molecular framework. Key expected correlations include:
-
The aldehyde proton (CHO ) should show correlations to the quaternary carbon C3 and the aromatic methine carbon C4 .
-
The methyl protons (CH₃ ) should correlate to C2 and C3 , definitively placing the methyl group at the 2-position.
-
The methoxy protons (OCH₃ ) will show a strong correlation to C6 , confirming its position.
-
The aromatic proton H4 will correlate to C2 , C3 , and C5 .
-
The aromatic proton H5 will correlate to C3 , C4 , and C6 .
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical interpretation of data from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula, and infrared spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the definitive proof of structure, mapping out the precise atomic connectivity. By following this self-validating workflow, researchers can have the utmost confidence in the identity and integrity of their synthesized molecules, enabling the advancement of drug discovery and development programs.
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025).
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6-Methoxy-2-methylnicotinaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Methoxy-2-methylnicotinaldehyde
Foreword
As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols. It lies in understanding the underlying principles that govern a reaction's success, its scalability, and its reproducibility. This guide is crafted for the discerning researcher and process chemist who requires not just a method, but a strategic understanding of the synthesis of this compound. This key intermediate is a valuable building block in the development of novel pharmaceuticals, and its efficient synthesis is paramount. We will dissect the most effective synthetic strategies, emphasizing the rationale behind procedural choices and providing a framework for troubleshooting and optimization.
Retrosynthetic Analysis and Strategic Overview
A robust synthetic plan begins with a logical retrosynthetic analysis. For a substituted pyridine aldehyde like this compound, several strategic disconnections are viable. The most direct approaches involve installing the aldehyde functionality onto a pre-existing 2-methyl-6-methoxypyridine core.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights three primary strategies:
-
Pathway 1: Direct Formylation: The electrophilic aromatic substitution on the C3 position of the electron-rich 2-methyl-6-methoxypyridine ring. This is often the most step-economical approach.
-
Pathway 2: Oxidation: The oxidation of the corresponding primary alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol. This pathway offers mild reaction conditions for the final step but requires the prior synthesis of the alcohol precursor.[1]
-
Pathway 3: Nitrile Manipulation: The conversion of a nitrile group at the C3 position. This can be achieved via controlled reduction or hydrolysis, often involving an intermediate imine formed through an organometallic addition.[2][3]
This guide will focus primarily on Pathway 1, the Vilsmeier-Haack formylation, as it represents a highly reliable and industrially relevant method. Pathway 2 will be discussed as a viable alternative.
Pathway 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[5][6]
Synthesis of the Precursor: 2-Methyl-6-methoxypyridine
The success of the formylation is contingent on the availability of the starting material, 2-methyl-6-methoxypyridine. A common and scalable route begins with 2,6-dichloropyridine.
Caption: Synthesis of the 2-Methyl-6-methoxypyridine precursor.
Step A: Monomethoxylation The first step involves a nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine. The two chlorine atoms are electronically equivalent, but statistical monosubstitution can be achieved under controlled conditions. Using one equivalent of sodium methoxide in methanol selectively displaces one chloride to yield 2-chloro-6-methoxypyridine.[7][8]
Step B: Methylation Introduction of the methyl group at the C2 position can be accomplished via organometallic cross-coupling reactions. While various methods exist, a Kumada coupling using methylmagnesium bromide and a suitable nickel or palladium catalyst is effective.
The Vilsmeier-Haack Formylation Step
With the precursor in hand, the formylation can proceed. The causality of this reaction is rooted in the generation of a potent, albeit relatively weak, electrophile that selectively attacks the most electron-rich position of the pyridine ring.
Caption: Workflow for the Vilsmeier-Haack formylation.
Mechanism Rationale:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a highly reactive intermediate, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium ion (the Vilsmeier reagent).[6]
-
Electrophilic Attack: The pyridine nitrogen and the methoxy group are both electron-donating. The methoxy group at C6 and the methyl group at C2 activate the pyridine ring towards electrophilic substitution, particularly at the C3 and C5 positions. The C3 position is generally favored due to a combination of electronic and steric factors. The π-electrons of the pyridine ring attack the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is stable until subjected to an aqueous workup. Water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final aldehyde product.[5]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-Methyl-6-methoxypyridine
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent may be observed.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Dissolve 2-Methyl-6-methoxypyridine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Very cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water.
-
Basify the mixture to a pH of 8-9 by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Pathway 2: Oxidation of (6-Methoxy-2-methylpyridin-3-yl)methanol
An alternative strategy involves the selective oxidation of the corresponding primary alcohol. This is a two-stage process: synthesis of the alcohol followed by its oxidation.
Synthesis of the Alcohol Precursor
The alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol, can be prepared from the corresponding nicotinate ester via reduction.[1]
-
Esterification: 6-Methoxy-2-methylnicotinic acid (which can be synthesized from the nitrile or via other routes) is esterified, for example, using methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 6-methoxy-2-methylnicotinate.
-
Reduction: The ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent such as THF.
Oxidation to the Aldehyde
The key to this step is selecting an oxidant that is mild enough to prevent over-oxidation to the carboxylic acid.
Suitable Oxidizing Agents:
-
Manganese Dioxide (MnO₂): Highly effective for oxidizing allylic and benzylic-type alcohols. The alcohol substrate has a similar electronic structure, making MnO₂ an excellent choice.
-
Dess-Martin Periodinane (DMP): A mild and highly selective reagent for converting primary alcohols to aldehydes.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine. It is effective at low temperatures and avoids heavy metal reagents.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Vilsmeier-Haack | Pathway 2: Alcohol Oxidation |
| Step Economy | High (often 2-3 steps from commercial materials) | Moderate (requires synthesis and isolation of the alcohol) |
| Reagent Toxicity/Safety | POCl₃ is highly corrosive and water-reactive. | MnO₂ is a relatively safe solid. DMP is shock-sensitive. Swern oxidation involves toxic gases and cryogenic temperatures. |
| Scalability | Generally scalable, but exotherm and quenching require careful control. | Scalability depends on the chosen oxidant. MnO₂ is scalable; DMP and Swern can be more challenging. |
| Typical Yields | Good to excellent (60-85%). | Good to excellent for the oxidation step (>90%), but overall yield depends on the alcohol synthesis. |
| Purification | Column chromatography is typically required. | Often requires chromatography to remove oxidant byproducts. |
Conclusion
The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack formylation of 2-methyl-6-methoxypyridine. This pathway is robust, high-yielding, and relies on well-understood chemical principles, making it amenable to both laboratory-scale synthesis and larger-scale production. The primary challenges lie in the careful handling of phosphorus oxychloride and managing the exotherm during reagent addition and quenching. The alternative pathway through the oxidation of (6-methoxy-2-methylpyridin-3-yl)methanol provides a valuable orthogonal strategy, particularly when milder final-step conditions are required or when the corresponding nicotinic acid or ester derivatives are more readily available. The choice of pathway will ultimately depend on the specific constraints of the project, including scale, available starting materials, and safety infrastructure.
References
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Cole, D. C., et al. (2017). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 8(7), 747–752.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubMed. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of Heterocyclic Chemistry, 37(4), 921-925.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- SlidePlayer. (n.d.). (48) methyl-6-methylnicotinate Route of Synthesis Manufacturing process.
- Master Organic Chemistry. (2017). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1639–1689.
- PubMed Central (PMC). (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 20(7), 783–792.
- Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- PubChem. (n.d.). 2-Chloro-6-methoxypyridine.
- ResearchGate. (2001). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
- MDPI. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 10(10), 1133.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- National Institutes of Health (NIH). (2019). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 62(17), 7945–7961.
- PubChem. (n.d.). (6-methoxy-2-methylpyridin-3-yl)methanol.
- YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!.
- Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents.
- ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.
- Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.
- MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7686–7709.
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
- PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol.
- PubChem. (n.d.). (6-Methoxy-5-(p-tolyl)pyridin-3-yl)methanol.
- PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol.
- National Institutes of Health (NIH). (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(6), 669–671.
- RSC Publishing. (1986). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications, (1), 4–5.
- PubMed. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(6), 669–671.
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Discovery of 6-Methoxy-2-methylnicotinaldehyde
An In-depth Technical Guide to 6-Methoxy-2-methylnicotinaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This compound is a functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive aldehyde, an electron-donating methoxy group, and a methyl group on the pyridine core makes it an attractive starting material for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, characterization data, and a discussion of its potential applications as a precursor to novel therapeutic agents. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its synthesis and utility can be inferred from established methodologies for analogous structures.
Introduction and Chemical Significance
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (Figure 1) presents a unique combination of functional groups that are highly valuable for synthetic chemists. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The methoxy group, as an electron-donating substituent, can influence the reactivity of the pyridine ring and provide a potential metabolic site. The methyl group can also play a role in steric interactions with biological targets.
Given the prevalence of substituted pyridines in drug candidates, this compound is a promising intermediate for the synthesis of novel compounds targeting a range of diseases. Its structure suggests potential for derivatization into kinase inhibitors, central nervous system (CNS) agents, and other classes of therapeutics.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be logically approached from commercially available starting materials, such as substituted picolines. A plausible and efficient synthetic route is outlined below, drawing upon established methods for the functionalization of pyridine rings.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of this compound points towards a 2,6-disubstituted pyridine precursor. A feasible forward synthesis involves the selective oxidation of a primary alcohol, which in turn can be prepared from a corresponding ester. This ester can be synthesized from a commercially available hydroxypyridine.
Step-by-Step Experimental Protocol
Step 1: Methylation of 6-hydroxy-2-methylnicotinic acid
A common starting material for this synthesis is 6-hydroxy-2-methylnicotinic acid. The first step involves the protection of the carboxylic acid via esterification, followed by methylation of the hydroxyl group.
-
To a solution of 6-hydroxy-2-methylnicotinic acid (1 eq.) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl 6-hydroxy-2-methylnicotinate is then dissolved in a suitable solvent like DMF, and sodium hydride (1.1 eq.) is added portion-wise at 0 °C.
-
After stirring for 30 minutes, methyl iodide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to give methyl 6-methoxy-2-methylnicotinate.
Step 2: Reduction of the Ester to the Alcohol
The methyl ester is then reduced to the corresponding primary alcohol using a suitable reducing agent.
-
To a solution of methyl 6-methoxy-2-methylnicotinate (1 eq.) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated to yield (6-methoxy-2-methylpyridin-3-yl)methanol.
Step 3: Oxidation of the Alcohol to the Aldehyde
The final step is the selective oxidation of the primary alcohol to the desired aldehyde.
-
To a solution of (6-methoxy-2-methylpyridin-3-yl)methanol (1 eq.) in dichloromethane, add Dess-Martin periodinane (1.2 eq.) at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization and Data
The successful synthesis of this compound would be confirmed through standard analytical techniques. The expected data is summarized in the table below, based on the analysis of structurally similar compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.2 ppm), aromatic protons on the pyridine ring, the methoxy group (~3.9-4.1 ppm), and the methyl group (~2.5-2.7 ppm). |
| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~190-195 ppm), aromatic carbons, the methoxy carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O stretch of the methoxy group, and C=N/C=C stretches of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₉NO₂ (151.16 g/mol ). |
Potential Applications in Drug Discovery
The chemical architecture of this compound makes it a valuable scaffold for the development of a wide range of biologically active molecules.
As a Precursor for Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. The aldehyde functionality of this compound can be readily converted into various functional groups that can interact with the hinge region of a kinase domain. For instance, reductive amination can be used to introduce a variety of amine-containing side chains, which are common in kinase inhibitors.
In the Synthesis of CNS-Active Agents
The pyridine scaffold is also present in numerous drugs targeting the central nervous system. The methoxy group can enhance blood-brain barrier permeability. The aldehyde can be used to construct more complex heterocyclic systems, such as quinolines and isoquinolines, which are known to possess a wide range of CNS activities. For example, the Doebner reaction could be employed to synthesize quinoline derivatives.[1]
In the Development of P-glycoprotein Inhibitors
Substituted quinolines, which can be synthesized from precursors like this compound, have been investigated as P-glycoprotein (P-gp) inhibitors.[1][2] P-gp is a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Inhibiting P-gp can enhance the efficacy of anticancer drugs.
Conclusion
While the formal discovery of this compound is not well-documented, its synthetic accessibility and the versatile reactivity of its functional groups make it a highly valuable, yet likely under-explored, building block for medicinal chemistry. The proposed synthetic route provides a reliable method for its preparation, and the discussion of its potential applications highlights its promise as a starting point for the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the utility of this compound in their synthetic endeavors.
References
- Jubilant Pharma. (48) methyl-6-methyinicotinate Route of Synthesis.
- Asadikaram, G., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 415-428.
- Eureka | Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde.
- PubChem. 6-Methoxy-2-naphthaldehyde.
- PubChem. 6-Methoxypyridine-3-carbaldehyde.
- Google Patents. WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a.
- PubMed. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors.
- PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- MDPI. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.
Sources
A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-methoxy-2-methylnicotinaldehyde (C₈H₉NO₂), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While publicly available experimental spectral data for this specific compound is limited, this document leverages foundational spectroscopic principles and comparative data from related isomers to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and robust experimental protocols required for its empirical validation.
Introduction and Molecular Structure
This compound is a pyridine-based heterocyclic compound featuring three key functional groups: an aldehyde, a methoxy group, and a methyl group. These substituents on the pyridine core create a unique electronic and steric environment, making it a potentially valuable building block for the synthesis of complex pharmaceutical agents. The precise confirmation of its molecular structure is paramount for any research or development application, a task for which spectroscopic methods are indispensable.
The structural integrity and purity of a synthesized batch of this compound must be rigorously established. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and quality control. This guide will deconstruct the predicted spectroscopic signature of this compound, providing a benchmark for researchers who may synthesize this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, a complete structural assignment can be made.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different hydrogen environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group, appearing significantly downfield. |
| ~7.95 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift. It will be split by the adjacent H-5 proton. |
| ~6.80 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is split by the adjacent H-4 proton. |
| ~4.05 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are in a shielded environment and typically appear as a sharp singlet around 3.8-4.1 ppm. |
| ~2.70 | Singlet (s) | 3H | Ar-CH₃ | Protons on a methyl group attached to an aromatic ring are deshielded compared to aliphatic methyls and appear as a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the eight unique carbon atoms in the structure.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |
| ~165 | C-6 | The carbon atom attached to the electronegative oxygen of the methoxy group (C6) is significantly deshielded. |
| ~158 | C-2 | The carbon atom bearing the methyl group (C2) is also deshielded due to its position on the pyridine ring. |
| ~140 | C-4 | Aromatic CH carbon, shifted downfield due to its proximity to the aldehyde group. |
| ~125 | C-3 | The quaternary carbon to which the aldehyde is attached. |
| ~112 | C-5 | Aromatic CH carbon, shifted upfield due to the electron-donating effect of the adjacent methoxy group. |
| ~54 | -OCH₃ | The carbon of the methoxy group is shielded compared to aromatic carbons. |
| ~24 | Ar-CH₃ | The carbon of the ring-attached methyl group appears in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., Bruker 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2820 & ~2720 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1590, ~1470 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) |
| ~1030 | Strong | C-O-C Symmetric Stretch | Aryl Ether (-OCH₃) |
| 2980-2850 | Medium-Weak | C-H Stretch | -CH₃ groups |
Causality in Interpretation: The strong absorption around 1705 cm⁻¹ is highly diagnostic for the aldehyde's carbonyl group. The presence of two weaker bands in the 2700-2850 cm⁻¹ region (a Fermi doublet) is also a classic indicator of an aldehyde C-H bond. The strong bands between 1030-1250 cm⁻¹ are characteristic of the aryl ether linkage of the methoxy group.
Comparative Analysis: 6-methoxynicotinaldehyde
For comparison, the isomer 6-methoxynicotinaldehyde (CAS 65873-72-5) lacks the 2-methyl group. Its reported IR spectrum shows key peaks that can be compared to our predictions.[1] The carbonyl stretch and methoxy C-O stretches would be expected in very similar positions. The primary difference would be the absence of C-H stretching and bending modes associated with the 2-methyl group, simplifying the aliphatic C-H region (~2980 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal (typically diamond or ZnSe) with isopropanol. Acquire a background spectrum to subtract atmospheric and crystal absorbances.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. This is critical for a high-quality spectrum.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Predicted Mass Spectrum (Electron Ionization - EI)
For this compound (C₈H₉NO₂):
-
Molecular Weight: 151.17 g/mol
-
Exact Mass: 151.0633 Da
-
Predicted Molecular Ion (M⁺•): m/z = 151 (This should be a prominent peak).
Plausible Fragmentation Pathway: Under EI conditions, the molecular ion will fragment in predictable ways. The most likely fragmentations involve the loss of stable neutral molecules or radicals from the aldehyde and methoxy groups.
-
Loss of Aldehyde Hydrogen: [M-H]⁺ → m/z = 150. This results in a stable acylium ion.
-
Loss of Carbon Monoxide: [M-CO]⁺ → m/z = 123. A common fragmentation for aldehydes.
-
Loss of Methyl Radical from Methoxy Group: [M-CH₃]⁺ → m/z = 136. Loss from the ether linkage.
-
Loss of Formaldehyde from Methoxy Group: [M-CH₂O]⁺ → m/z = 121. A characteristic fragmentation for methoxy-substituted pyridines.
Caption: Predicted EI-MS fragmentation pathway for the title compound.
Experimental Protocol: LC-MS (ESI)
For a less destructive ionization method that typically provides a strong protonated molecular ion peak [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation (e.g., Waters Acquity UPLC with TQD Mass Spectrometer):
-
Use a C18 column for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.
-
Flow Rate: 0.4 mL/min.
-
-
MS Settings (Positive Ion ESI):
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 500 °C.
-
-
Data Analysis: Look for the [M+H]⁺ ion at m/z = 152.0711. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.
Integrated Analytical Workflow
A robust characterization strategy integrates all three techniques to build a cohesive and validated structural assignment.
Caption: Integrated workflow for synthesis and characterization.
Conclusion
This guide establishes a detailed predictive framework for the spectroscopic characterization of this compound. By outlining the expected data from ¹H NMR, ¹³C NMR, IR, and MS, and providing standardized protocols for their acquisition, it serves as a vital resource for any scientist working with this molecule. The comparison with known isomers highlights the subtle but significant spectral shifts that arise from positional changes of substituents. The ultimate confirmation of these predictions awaits empirical synthesis and analysis, for which this document provides a comprehensive roadmap to ensure data of the highest quality and integrity.
References
- Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: [Link] (Note: This source provides general experimental protocols for spectroscopic analysis).
- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to 6-Methoxy-2-methylnicotinaldehyde: Physicochemical Properties, Synthesis, and Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a methoxy, a methyl, and an aldehyde group on the pyridine core provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, a detailed experimental protocol for its characterization, and a discussion of its potential applications in drug discovery, drawing upon data from structurally related analogs.
Introduction
Substituted pyridine aldehydes are a pivotal class of heterocyclic compounds in the realm of drug discovery and development. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, while the pyridine ring, a common motif in biologically active molecules, can engage in crucial interactions with biological targets. The incorporation of a methoxy and a methyl group, as in the case of this compound, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, thereby influencing its pharmacokinetic and pharmacodynamic profile.
While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs to provide a robust predictive profile of the molecule. This approach allows for a well-informed starting point for researchers intending to synthesize and utilize this compound in their work.
Physicochemical Properties
The physical and chemical properties of this compound can be inferred from its isomers and other related pyridine aldehydes. The data presented in Table 1 is a compilation of experimental values for analogous compounds and predicted values for the title compound.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for this compound | Experimental Value for 6-Methoxynicotinaldehyde[1] | Experimental Value for 6-Methoxy-2-pyridinecarboxaldehyde[2] | Experimental Value for 2-Methylnicotinaldehyde[3] |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO |
| Molecular Weight | 151.16 g/mol | 137.14 g/mol | 137.14 g/mol | 121.14 g/mol |
| Appearance | Predicted to be a crystalline solid or liquid | Off-white to light yellow crystalline powder | Colorless to light yellow liquid | Not available |
| Melting Point | Estimated to be in the range of 30-60 °C | 51-54 °C | Not applicable (liquid at room temp) | 242 °C (decomposed) |
| Boiling Point | Estimated to be > 200 °C at 760 mmHg | 65-70 °C at 12 Torr | 103-104 °C at 20 mmHg | 211.886 °C at 760 mmHg |
| Density | Estimated to be ~1.15 g/cm³ | 1.159 g/cm³ (Predicted) | 1.140 g/mL at 25 °C | 1.106 g/mL at 25 °C |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Insoluble in water | Not available | Not available |
| pKa | Predicted to be around 2-3 (due to the pyridine nitrogen) | 1.60 (Predicted) | Not available | 4.15 (Predicted) |
Note: The predicted values for this compound are estimations based on the structure-property relationships observed in the analogous compounds.
Proposed Synthesis and Mechanism
A plausible and efficient synthetic route to this compound involves the oxidation of the corresponding alcohol, 6-methoxy-2-methylnicotinyl alcohol. This precursor can be synthesized from commercially available 2-chloro-6-methoxypyridine.
Synthetic Pathway
The proposed two-step synthesis is outlined below. This pathway offers a reliable method for accessing the target aldehyde.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-methoxy-2-methylnicotinyl alcohol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium. Add a solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate.
-
Reaction with Paraformaldehyde: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Add paraformaldehyde (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 6-methoxy-2-methylnicotinyl alcohol.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-2-methylnicotinyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts (in the case of PCC) or dilute with diethyl ether and wash with saturated sodium bicarbonate and brine (for Dess-Martin oxidation). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Applications in Drug Discovery and Research
Substituted nicotinaldehydes and methoxypyridines are valuable building blocks in the synthesis of various biologically active compounds.[4][5][6] Nicotinaldehyde derivatives have been investigated as inhibitors of nicotinamidase, an enzyme involved in NAD+ metabolism.[7] Furthermore, methoxypyridine moieties are present in a range of compounds with diverse pharmacological activities, including kinase inhibitors and central nervous system (CNS) active agents.[4][8]
Given these precedents, this compound is a promising starting material for the synthesis of novel compounds targeting a variety of biological pathways. For instance, it could be utilized in the development of inhibitors for enzymes where a substituted pyridine scaffold is known to confer potency and selectivity.
Caption: Potential role of derivatives in enzyme inhibition.
Analytical Characterization Workflow
The structural elucidation and purity assessment of the synthesized this compound would be carried out using a combination of standard analytical techniques.
Caption: Standard workflow for purification and characterization.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methoxy group, and a downfield singlet for the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the six carbons of the pyridine ring, the methyl carbon, the methoxy carbon, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, as well as C-H, C-O, and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the data for analogous compounds like 6-Methoxynicotinaldehyde and 6-Methoxy-2-pyridinecarboxaldehyde.[2] These compounds are generally classified as irritants. Therefore, it is recommended to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with considerable potential as a building block in medicinal chemistry and organic synthesis. This technical guide, by consolidating and extrapolating data from structurally related compounds, provides a foundational resource for its synthesis, characterization, and application. The proposed synthetic pathway is robust and relies on well-established chemical transformations. The anticipated biological relevance, based on the activities of similar methoxypyridine and nicotinaldehyde derivatives, warrants further investigation into the synthetic utility and pharmacological potential of this compound.
References
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. ([Link])
- (48) methyl-6-methyinicotinate Route of Synthesis. (URL not available)
- Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and c
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. ([Link])
- 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. PubChem. ([Link])
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (URL not available)
- Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. ([Link])
- Cas 60032-57-7,2-METHYLNICOTINALDEHYDE. LookChem. ([Link])
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. ([Link])
- Method for synthesizing 6-methoxy-2-naphthaldehyde.
- Synthesis of 6-methoxy-2-methylquinoline 3a.
- WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- Formyl
- Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. NIH. ([Link])
- Selective formylation of 2-aminopyridines. RSC Publishing. ([Link])
Sources
- 1. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 6-甲氧基-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cas 60032-57-7,2-METHYLNICOTINALDEHYDE | lookchem [lookchem.com]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 65873-72-5: 6-Methoxy-3-pyridinecarboxaldehyde [cymitquimica.com]
- 7. Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Methoxy-2-methylnicotinaldehyde
Abstract
6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its solubility characteristics is paramount for its effective use in various applications, from reaction chemistry to formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, and in the absence of extensive public quantitative data, presents a detailed, field-proven experimental protocol for its solubility determination in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals to enable accurate and reproducible solubility assessments.
Introduction: The Significance of Solubility in a Preclinical Context
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation. Poor aqueous solubility can be a major hurdle in drug development, leading to low absorption and inadequate therapeutic efficacy. Conversely, understanding its solubility in various organic solvents is essential for designing efficient synthetic routes, purification strategies, and the development of suitable analytical methods. The pyridine ring, a common motif in medicinal chemistry, and its substituents in this compound, a methoxy and a methyl group, along with the aldehyde functionality, all contribute to its overall polarity and potential for intermolecular interactions, thereby dictating its solubility profile.
Physicochemical Properties and Predicted Solubility Profile
To date, there is a notable absence of publicly available, quantitative solubility data for this compound across a range of common laboratory solvents. However, an informed prediction of its solubility behavior can be derived from its molecular structure and known physical properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 6-Methoxynicotinaldehyde | 6-Methoxy-2-pyridinecarboxaldehyde | 2-Methylnicotinaldehyde |
| CAS Number | 65873-72-5[1] | 54221-96-4[2][3][4][5] | 60032-57-7[6] |
| Molecular Formula | C7H7NO2[1] | C7H7NO2[2][3][4][5] | C7H7NO[6] |
| Molecular Weight | 137.14 g/mol [1] | 137.14 g/mol [2] | 121.14 g/mol [6] |
| Melting Point | 51-54 °C[1] | Not Available | 242 °C (decomp)[6] |
| Boiling Point | 65-70 °C (at 12 Torr)[1] | 103-104 °C (at 20 mmHg)[2] | 211.886 °C (at 760 mmHg)[6] |
| Water Solubility | Insoluble[1] | Not Available | Not Available[6] |
The structure of this compound features a moderately polar pyridine ring, a hydrogen bond accepting methoxy group, a polar aldehyde group, and a nonpolar methyl group. This combination of functional groups suggests a nuanced solubility profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups, which can act as hydrogen bond acceptors, suggests that this compound will likely exhibit moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule should facilitate solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in nonpolar solvents is expected to be limited.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[7] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.
Principle
An excess amount of solid this compound is equilibrated with a known volume of a specific solvent at a constant temperature. After reaching equilibrium, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Vials with screw caps
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand at the constant temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method. For pyridine derivatives, a reversed-phase C18 column is often effective, with a mobile phase consisting of a mixture of water (with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Interpretation and Reporting
The experimentally determined solubility data should be presented in a clear and organized manner, preferably in a tabular format, specifying the solvent, temperature, and the measured solubility value with appropriate units. It is also crucial to report the analytical method used for quantification and its validation parameters to ensure the reliability and reproducibility of the results.
Conclusion
While direct quantitative solubility data for this compound remains limited in the public domain, this technical guide provides a robust framework for its determination. By understanding the underlying principles of solubility based on molecular structure and by employing a validated experimental protocol such as the isothermal shake-flask method coupled with HPLC analysis, researchers can confidently and accurately characterize this important synthetic building block. This will, in turn, facilitate its effective application in drug discovery and chemical synthesis.
References
- PubChem. 6-Methoxy-2-naphthaldehyde.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
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An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-2-methylnicotinaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Nicotinaldehyde Scaffold
The pyridine ring, a core component of nicotinic acid and its derivatives, represents a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an attractive framework for designing molecules that interact with a wide range of biological targets. The derivatization of this core structure, particularly through the introduction of functional groups like aldehydes, methyl groups, and methoxy moieties, allows for the fine-tuning of physicochemical properties and biological activity.
6-Methoxy-2-methylnicotinaldehyde is one such scaffold that holds significant promise. The aldehyde group serves as a versatile chemical handle for synthesizing a diverse library of derivatives, such as Schiff bases, hydrazones, and alcohols. The methoxy group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability, while also influencing target binding interactions.[3] Recent studies on related structures, such as nicotinaldehyde and other nicotinic acid derivatives, have revealed potent biological activities, notably in the realms of oncology, infectious disease, and inflammation.[1][4][5][6] Specifically, nicotinaldehyde has been identified as a novel precursor for NAD biosynthesis, a critical pathway for cancer cell metabolism, highlighting the potential for its derivatives to modulate cancer cell viability.[4][5]
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives. It details the established mechanisms of action, provides validated in-vitro protocols for assessing efficacy, and offers insights into the structure-activity relationships that govern their therapeutic potential.
Synthetic Pathways for Derivative Generation
The generation of a diverse library of this compound derivatives is crucial for exploring their full therapeutic potential. The core scaffold itself can be synthesized through established methods of pyridine ring formation. Once obtained, the aldehyde functional group is the primary site for derivatization.
A common and effective method for synthesizing the quinoline core, which is structurally related to the nicotinic acid scaffold, is the Doebner reaction. This one-pot reaction involves the condensation of an aniline (like p-anisidine), an α,β-unsaturated aldehyde, and pyruvic acid.[7] For the this compound scaffold, modifications of classic pyridine syntheses would be employed.
Once the core aldehyde is synthesized, derivatives can be readily prepared via standard organic chemistry transformations:
-
Schiff Base Formation: Condensation with primary amines to form imines.
-
Hydrazone Synthesis: Reaction with hydrazines or substituted hydrazines.
-
Reductive Amination: Conversion of the aldehyde to an amine.
-
Reduction to Alcohol: Using reducing agents like sodium borohydride to form the corresponding alcohol.
-
Wittig Reaction: To introduce carbon-carbon double bonds.
These synthetic routes provide access to a wide array of chemical diversity, allowing for systematic investigation of structure-activity relationships (SAR).
Anticancer Activity: Targeting Cellular Proliferation and Survival
Nicotinic acid derivatives have gained immense importance in the development of anticancer drugs.[1] Their mechanisms of action are diverse, ranging from the inhibition of key signaling enzymes to the induction of programmed cell death (apoptosis).[6][8] Derivatives of this compound are hypothesized to exert anticancer effects through similar, multifaceted mechanisms.
Proposed Mechanisms of Action
-
Inhibition of Kinase Signaling: Many heterocyclic compounds function as kinase inhibitors. Derivatives could potentially target critical kinases in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[6][8]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis in malignant cells. These derivatives may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3.[6] The accumulation of cells in the subG0 phase of the cell cycle is a hallmark of apoptosis.[9]
-
Modulation of NAD+ Metabolism: Cancer cells have a high demand for nicotinamide adenine dinucleotide (NAD+) to fuel their rapid proliferation and metabolism.[4] As nicotinaldehyde is a known NAD+ precursor, its derivatives could interfere with this pathway, leading to energy depletion, oxidative stress, and cell death.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Some anticancer agents exert their effects by increasing intracellular levels of ROS, which can damage cellular components and trigger apoptosis.[10][11]
In-Vitro Evaluation of Anticancer Efficacy
The initial screening of novel compounds for anticancer activity involves a battery of in-vitro assays to quantify their cytotoxic and mechanistic effects.[12][13]
Table 1: Hypothetical In-Vitro Cytotoxicity Data for this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| MMN-001 | Parent Aldehyde | A549 (Lung) | 15.2 |
| MMN-002 | Schiff Base (Aniline) | A549 (Lung) | 5.8 |
| MMN-003 | Hydrazone (Hydrazine) | A549 (Lung) | 8.1 |
| MMN-004 | Alcohol | A549 (Lung) | > 50 |
| MMN-002 | Schiff Base (Aniline) | MCF-7 (Breast) | 4.5 |
| MMN-002 | Schiff Base (Aniline) | HCT-15 (Colon) | 7.2 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[12][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualization: Apoptosis Signaling Pathway
Caption: Induction of apoptosis via extrinsic and intrinsic pathways.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with activity against pathogenic bacteria and fungi.[15][16] Heterocyclic compounds, including those with pyridine and methoxy groups, have demonstrated significant antimicrobial potential.[17][18]
Proposed Mechanisms of Action
The mechanism by which these derivatives may exert antimicrobial effects could involve:
-
Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial peptidoglycan layer.
-
Disruption of Cell Membrane: Causing leakage of essential intracellular components.
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities, which are notoriously resistant to conventional antibiotics.[19]
In-Vitro Evaluation of Antimicrobial Efficacy
The primary method for quantifying the in-vitro activity of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[19][20] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15][19]
Table 2: Hypothetical Antimicrobial Activity (MIC) of Lead Derivative MMN-002
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Bacillus subtilis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | 64 |
| Candida albicans | Fungi | 16 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This widely used method provides a quantitative measure of a compound's antimicrobial activity.[15][20]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[20]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]
Visualization: Workflow for MIC Determination
Caption: Workflow for Broth Microdilution Assay.
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[21] Many therapeutic agents work by modulating inflammatory pathways. Coumarin and its derivatives, which share some structural similarities with the nicotinic scaffold, are known to possess anti-inflammatory properties.[22]
Proposed Mechanisms of Action
Derivatives of this compound may exhibit anti-inflammatory activity by:
-
Inhibition of Pro-inflammatory Mediators: Reducing the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][23]
-
Blockade of Signaling Pathways: Inhibiting critical inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[23][24] These pathways control the transcription of genes encoding inflammatory mediators.
In-Vitro Evaluation of Anti-inflammatory Efficacy
A common in-vitro model for screening anti-inflammatory compounds involves using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23] LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in these cells.
Table 3: Hypothetical Anti-inflammatory Activity of Lead Derivative MMN-002
| Assay | Cell Line | IC50 (µM) |
| NO Inhibition | RAW 264.7 | 12.5 |
| TNF-α Inhibition | RAW 264.7 | 18.2 |
| IL-6 Inhibition | RAW 264.7 | 21.0 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[23]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[23]
-
NO Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group and determine the IC50 value.
Visualization: NF-κB Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The versatility of the aldehyde functional group allows for the creation of large, diverse chemical libraries, while the core heterocyclic structure is well-suited for targeting a range of biological pathways. Preliminary evidence from related structures strongly suggests that these derivatives possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Synthesis and Screening: Synthesizing a broad library of derivatives and screening them against panels of cancer cell lines, pathogenic microbes, and in inflammatory assays to identify lead compounds.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify specific molecular targets (e.g., specific kinases, enzymes, or receptors).
-
Structure-Activity Relationship (SAR) Analysis: Systematically correlating chemical modifications with changes in biological activity to guide the rational design of more potent and selective next-generation compounds.
-
In-Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The exploration of this compound derivatives offers a fertile ground for discovery and has the potential to deliver novel candidates for addressing significant unmet needs in oncology, infectious disease, and inflammatory disorders.
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6-Methoxy-2-methylnicotinaldehyde: A Technical Guide to Unexplored Research Frontiers
Abstract
6-Methoxy-2-methylnicotinaldehyde stands as a pyridine derivative with a unique substitution pattern, offering a versatile scaffold for scientific exploration. While direct research on this specific molecule is limited, its structural motifs—a methoxy-substituted pyridine ring and a reactive aldehyde group—are prevalent in a multitude of compounds with significant applications in medicinal chemistry and materials science. This guide synthesizes data from analogous structures to illuminate promising, yet uncharted, research avenues for this compound. We will delve into its potential as a precursor for novel therapeutic agents, a ligand in catalysis, and a building block for advanced materials. Detailed, field-proven protocols for synthesis and derivatization are provided, grounded in established methodologies for similar compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the untapped potential of this intriguing molecule.
Introduction: The Chemical Landscape of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position. The pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The aldehyde functionality is a highly versatile chemical handle, enabling a wide array of synthetic transformations.[2][3]
The strategic placement of the electron-donating methoxy and methyl groups is predicted to modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets or metal centers. While direct literature on this compound is sparse, a comprehensive analysis of its constituent parts and related structures allows for the formulation of compelling research hypotheses.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a compelling starting point for the development of novel therapeutic agents.
Scaffold for Novel Therapeutics
The pyridine scaffold is a cornerstone in the synthesis of pharmaceuticals.[1] The aldehyde group on this compound serves as a versatile anchor for the synthesis of a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.
Key Research Directions:
-
Antimicrobial Agents: Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] Novel derivatives of this compound could be synthesized and screened against various bacterial and fungal strains.
-
Neuroactive Compounds: The nicotinic core suggests potential interactions with nicotinic acetylcholine receptors (nAChRs) or other central nervous system targets. The research drug 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a selective antagonist for the mGluR5 receptor, highlighting the potential for 2,6-disubstituted pyridines in neuroscience.[5]
-
Enzyme Inhibitors: Aldehydes can act as "warheads" that form covalent bonds with nucleophilic residues in enzyme active sites.[6] This makes this compound a candidate for developing inhibitors of enzymes like aldehyde dehydrogenases (ALDHs), which are implicated in various diseases, including cancer.[7]
-
P-glycoprotein (P-gp) Inhibitors: Certain 6-methoxyquinoline derivatives have shown potential as P-glycoprotein inhibitors, which could be valuable in overcoming multidrug resistance in cancer chemotherapy.[8] The structural similarity suggests that derivatives of this compound could be explored for similar activity.
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from established methods for analogous nicotinaldehyde derivatives.[9][10][11] A common strategy involves the oxidation of the corresponding alcohol.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Swern Oxidation
This protocol is adapted from methods used for the synthesis of similar aldehyde compounds.[9]
Materials:
-
6-Methoxy-2-methyl-3-(hydroxymethyl)pyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of 6-Methoxy-2-methyl-3-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq.) to the flask, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Research Area 2: Materials Science and Catalysis
The electronic properties and coordination potential of the pyridine ring make this compound a promising candidate for applications in materials science and catalysis.[12][13]
Ligand for Coordination Chemistry
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions.[12][14] The resulting metal complexes can exhibit a range of interesting properties.
Key Research Directions:
-
Homogeneous Catalysis: Pyridine-based ligands are widely used to stabilize metal catalysts and enhance their reactivity in reactions like hydrogenation, oxidation, and cross-coupling.[12][15] The specific substituents on this compound could tune the catalytic activity and selectivity of its metal complexes.
-
Metal-Organic Frameworks (MOFs): Pyridine ligands are integral to the synthesis of MOFs, which have applications in gas storage, separation, and sensing.[12]
-
Organic Electronics: Pyridine derivatives are used in the design of materials for organic light-emitting diodes (OLEDs) and solar cells.[12][16] The aldehyde group provides a site for extending conjugation, which is crucial for tuning the electronic and photophysical properties of these materials.[17]
Proposed Derivatization for Ligand Synthesis
The aldehyde can be converted into an imine, creating a bidentate ligand capable of forming stable chelate complexes with metal ions.
Caption: Synthesis of a Schiff base ligand from this compound.
Experimental Protocol: Schiff Base Condensation
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add aniline (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Summary of Quantitative Data for Analogous Compounds
While specific data for this compound is not available, the following table summarizes key properties of related compounds to provide a predictive baseline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| Pyridine-3-carbaldehyde | C6H5NO | 107.11 | 95-97 (at 15 mmHg) | [18][19][20] |
| 2-Methoxy-6-methylpyridine | C7H9NO | 123.15 | Not available | [21] |
| 6-Chloronicotinaldehyde | C6H4ClNO | 141.56 | Not available | [10][22][23] |
| 4-Amino-2-methoxypyridine | C6H8N2O | 124.14 | 271.7 |
Conclusion and Future Outlook
This compound represents a molecule of significant untapped potential. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can embark on a multitude of promising research trajectories. In medicinal chemistry, it offers a versatile scaffold for the development of novel drugs targeting a range of diseases. In materials science, its unique electronic and coordinating properties make it an attractive building block for advanced functional materials and catalysts. The experimental protocols and research directions outlined in this guide provide a solid foundation for initiating investigations into this intriguing and underexplored chemical entity. The exploration of this compound and its derivatives is poised to contribute valuable knowledge to both fundamental and applied chemical sciences.
References
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- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI.
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- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Vertex AI Search.
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- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PMC - PubMed Central.
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6-Methoxy-2-methylnicotinaldehyde literature review
An In-depth Technical Guide to 6-Methoxy-2-methylnicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound is a substituted pyridine derivative that serves as a highly versatile and valuable building block in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyridine core functionalized with a methoxy group, a methyl group, and a strategically positioned aldehyde, presents multiple avenues for synthetic elaboration. The aldehyde group acts as a key handle for a wide array of chemical transformations, while the methoxy and methyl groups modulate the electronic properties and steric profile of the pyridine ring, influencing its reactivity and the biological activity of its downstream products.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical reactivity, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols grounded in authoritative scientific literature.
Physicochemical Properties and Spectroscopic Profile
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 6-Methoxynicotinaldehyde | 6-Methylnicotinaldehyde | 6-Methoxy-2-pyridinecarboxaldehyde |
| CAS Number | 65873-72-5[1] | 53014-84-9[2] | 54221-96-4 |
| Molecular Formula | C₇H₇NO₂[1] | C₇H₇NO | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [1] | 121.14 g/mol | 137.14 g/mol |
| Appearance | Off-white to light yellow crystalline powder[1] | - | Colorless to light yellow liquid[3] |
| Melting Point | 51-54 °C[1] | - | - |
| Boiling Point | 65-70 °C at 12 Torr[1] | - | 103-104 °C at 20 mmHg[3] |
| Density | 1.159 g/cm³ (Predicted)[1] | - | 1.140 g/mL at 25 °C |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[1] | - | Store under inert gas (nitrogen or argon) at 2–8 °C[3] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different protons. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring would likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The methoxy group (-OCH₃) protons would be a sharp singlet around δ 3.8-4.0 ppm, and the methyl group (-CH₃) protons would also be a singlet, but further upfield, around δ 2.5-2.7 ppm.[4][5]
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum would show a signal for the carbonyl carbon of the aldehyde at a very downfield position (δ 185-195 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 110-160 ppm range. The methoxy carbon would be expected around δ 55-60 ppm, and the methyl carbon would appear upfield around δ 20-25 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group around 1690-1710 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring and alkyl groups, C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a prominent C-O stretching band for the methoxy group around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or the methoxy group (OCH₃).
Synthesis of this compound
The synthesis of this compound is not widely documented in commercial literature, necessitating a rational design of synthetic routes based on established organic chemistry transformations. The most logical approach involves the selective oxidation of the corresponding methyl group on a pre-functionalized pyridine ring.
Primary Synthetic Route: Selective Oxidation of 2,6-Disubstituted Pyridine
The most direct and plausible pathway begins with the commercially available 2-methyl-6-methoxypyridine. The key transformation is the selective oxidation of the 2-methyl group to an aldehyde. This requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.
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Introduction: The Criticality of Chemical Stability in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of 6-Methoxy-2-methylnicotinaldehyde
This compound is a substituted pyridine derivative that holds significant interest as a building block in medicinal chemistry and drug discovery. Its unique arrangement of a pyridine core, an aldehyde functional group, a methoxy group, and a methyl group makes it a versatile synthon for creating complex molecular architectures. However, the very features that make it synthetically valuable—particularly the reactive aldehyde group on an electron-rich aromatic system—also render it susceptible to degradation. Ensuring the chemical stability of this reagent is paramount; instability can lead to the formation of impurities that compromise experimental outcomes, reduce product yield, and introduce confounding variables into biological assays. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for rigorous stability assessment.
Chemical Profile and Inherent Stability Factors
To understand the stability of this compound, one must first analyze its structural components and their inherent chemical liabilities. The molecule consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with four key groups:
-
An Aldehyde Group (-CHO) at position 2: This is the most reactive site on the molecule. Aldehydes are well-known to be susceptible to oxidation, reduction, and nucleophilic attack. Aromatic aldehydes, while generally more stable than their aliphatic counterparts, can still undergo a variety of degradation reactions.[1][2]
-
A Methoxy Group (-OCH₃) at position 6: This electron-donating group increases the electron density of the pyridine ring, which can influence the reactivity of the aldehyde and the ring itself.
-
A Methyl Group (-CH₃) at position 2: The presence of this group can sterically hinder certain reactions at the adjacent aldehyde.
-
A Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule and provides a site for potential N-oxidation.
The combination of these functional groups dictates the compound's overall stability profile. For instance, the aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). The reactivity of aromatic aldehydes is well-documented, and they can participate in reactions like imine formation with amino groups, which is a key consideration if the compound is used in biological systems or with amine-containing reagents.[2]
Principal Degradation Pathways
Several degradation pathways can be postulated for this compound based on its chemical structure. The primary routes of degradation are likely to be oxidation, photodegradation, and reactions involving atmospheric moisture.
-
Oxidation: The aldehyde functional group is the most probable site of oxidation. Atmospheric oxygen can convert the aldehyde to 6-methoxy-2-methylnicotinic acid. This process can be accelerated by exposure to light, heat, and the presence of metal ion catalysts.
-
Photodegradation: Aromatic compounds, particularly those with carbonyl groups, can absorb UV light, leading to photochemical reactions. This can result in complex degradation profiles, including polymerization or rearrangement products. Exposure of a related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, to air and light was shown to yield multiple degradation products.[3]
-
Hydrolysis/Moisture Interaction: While the methoxy group is generally stable, prolonged exposure to acidic or basic conditions, potentially exacerbated by absorbed atmospheric water, could lead to its hydrolysis to a hydroxyl group. Pyridine and its derivatives are also known to be hygroscopic and can absorb water from the atmosphere, which may facilitate other degradation reactions.[4]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under thermal stress or in the presence of acidic or basic impurities.
The following diagram illustrates the most probable degradation pathways.
Caption: Workflow for a formal stability study of this compound.
Step-by-Step Methodology
1. Materials and Equipment:
-
High-purity (>98%) this compound.
-
ICH-compliant stability chambers.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Karl Fischer titrator for water content analysis.
-
Inert gas (Argon or Nitrogen).
-
Amber glass vials with Teflon-lined caps.
2. Protocol:
-
Initial Analysis (Time Zero):
-
Thoroughly characterize a batch of the compound.
-
Record its appearance (e.g., color, physical form).
-
Determine its purity and identify any existing impurities using a validated HPLC method.
-
Measure the initial water content via Karl Fischer titration.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into the final intended storage containers (e.g., amber glass vials).
-
Purge the headspace of each vial with an inert gas before sealing tightly.
-
Place the samples into stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH (for Climatic Zone II). [5] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Recommended Condition: 2-8°C (as a control and to verify recommended storage).
-
-
-
Time-Point Testing:
-
Pull samples from each storage condition at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
At each time point, perform the full suite of analytical tests conducted at time zero.
-
-
Data Analysis and Interpretation:
-
Purity: Track the purity of the compound over time. A significant decrease in purity or the emergence of a degradation product exceeding a specified threshold (e.g., >0.1%) indicates instability. Aromatic aldehydes are often monitored as potential genotoxic impurities in pharmaceutical development, making rigorous tracking essential. [6][7] * Impurity Profile: Identify and quantify any new peaks that appear in the HPLC chromatogram.
-
Appearance: Note any changes in color or physical state.
-
Shelf-Life Determination: Use the data from the long-term study to establish a retest period or shelf-life, defined as the time during which the compound remains within its pre-defined acceptance criteria. Data from accelerated studies can be used to support the proposed shelf-life and predict the impact of short-term excursions from recommended storage conditions.
-
Conclusion
The stability of this compound is fundamentally governed by the reactivity of its aldehyde functional group, which is susceptible to oxidation and other degradation pathways. To ensure its integrity for use in research and drug development, it is imperative to store the compound under refrigerated (2-8°C), dark, and inert atmospheric conditions . Adherence to these storage protocols, validated by a comprehensive stability testing program, will safeguard the compound's purity, ensuring the reliability and reproducibility of experimental results.
References
- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- Fischer, V., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
- Fischer, V., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- World Health Organization. (2021). Stability conditions for WHO Member States by Region.
- Li, Y., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed.
- World Health Organization. (n.d.). Requirements for Stability Studies of Finished Pharmaceutical Products.
- European Commission Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130).
- Gorniak, A., et al. (2019). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology.
- U.S. Food and Drug Administration. (2003). International Conference on Harmonisation; Stability Data Package for Registration Applications in Climatic Zones III and IV; Stability Testing of New Drug Substances and Products; availability. Federal Register.
- Xun, L., et al. (1992). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed.
- Rendevski, S., & Gjorgieva, E. (2020). On-going stability studies in climatic zones III and IV. Macedonian Pharmaceutical Bulletin.
- Dennis-Smither, B.J., et al. (2023). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology.
- Pharmaguideline. (2025). Climatic Zones for Stability Studies.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem Compound Database.
- Hartman, R., et al. (1995). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
- Yue, C., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. ResearchGate.
- Yue, C., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. PubMed.
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Commercial availability of 6-Methoxy-2-methylnicotinaldehyde
An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of 6-Methoxy-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (systematically named 6-methoxy-2-methylpyridine-3-carboxaldehyde) is a specialized heterocyclic building block with significant potential in medicinal chemistry. An analysis of the current chemical market indicates that this compound is not a readily available, off-the-shelf reagent. Its structural complexity places it in the category of niche intermediates, most likely procurable through custom synthesis from specialized chemical manufacturing organizations. This guide provides a comprehensive analysis of its commercial landscape, proposes a viable synthetic pathway, and explores its inferred applications in drug discovery based on the utility of closely related structural analogs. For researchers, this document serves as a practical roadmap for acquiring and utilizing this versatile scaffold in the design of novel therapeutics.
Chemical Identity and Physicochemical Properties
To effectively work with or commission the synthesis of a compound, a clear understanding of its fundamental properties is paramount. This compound is a substituted pyridine derivative, featuring a pyridine core functionalized with a methoxy group at the 6-position, a methyl group at the 2-position, and a reactive aldehyde at the 3-position. These features, particularly the aldehyde group, make it a valuable precursor for a wide array of chemical transformations.
| Property | Value | Source / Method |
| Systematic Name | 6-methoxy-2-methylpyridine-3-carboxaldehyde | IUPAC Naming |
| Synonym | This compound | Common Usage |
| Molecular Formula | C₈H₉NO₂ | Calculated |
| Molecular Weight | 151.16 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Inferred |
| CAS Number | Not assigned or not publicly indexed | N/A |
Note: As this compound is not widely cataloged, experimental physical properties (e.g., melting point, boiling point) are not available in public literature. These would be determined upon synthesis and characterization.
Commercial Availability Analysis
Direct searches for this compound from major chemical suppliers do not yield stock products. This indicates that researchers must engage with companies offering custom synthesis services. However, the commercial availability of numerous close structural analogs demonstrates the synthetic feasibility and accessibility of this chemical class.
The availability of these related compounds suggests that the necessary synthetic chemistry is well-established. Researchers can often use these analogs as direct replacements or as starting points for discussions with custom synthesis providers.
Table of Commercially Available Structural Analogs:
| Compound Name | CAS Number | Notes / Potential Suppliers |
| 6-Ethoxy-2-methylpyridine-3-carboxaldehyde | 1266253-72-8 | Closest analog; available via "synthesis on demand" from firms like SynHet.[1] |
| 6-Chloro-2-methoxy-4-methylnicotinaldehyde | 2387596-52-1 | Demonstrates synthetic accessibility of substituted methoxynicotinaldehydes. Available from suppliers like BLD Pharm.[2] |
| 6-Methoxy-2-pyridinecarboxaldehyde | 54221-96-4 | Isomeric analog. Widely available from suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI America.[3][4][5][6][7] |
| 6-Methoxy-3-pyridinecarboxaldehyde | 65873-72-5 | Isomeric analog (6-Methoxynicotinaldehyde). Available from suppliers like Sigma-Aldrich.[8][9] |
Proposed Synthetic Pathway
Given the absence of a published, dedicated synthesis for this compound, a logical and efficient synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The most plausible approach involves the directed ortho-metalation (DoM) of a readily available pyridine precursor.
Rationale for Proposed Route: The DoM strategy is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The methoxy group at the C6 position of the pyridine ring is a potent directed metalation group (DMG), guiding deprotonation specifically to the adjacent C5 position. Subsequent quenching with a formylating agent introduces the aldehyde. However, to achieve the target 3-formyl substitution, a starting material with a directing group that favors the 3-position is necessary. A more robust method would be a multi-step synthesis starting from a pre-functionalized pyridine.
A practical approach begins with 2-chloro-6-methoxypyridine, which undergoes lithiation and methylation, followed by formylation.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of 2-Chloro-6-methoxypyridine from 2,6-Dichloropyridine.
-
To a solution of sodium methoxide in methanol, add 2,6-dichloropyridine.
-
Reflux the mixture for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, remove methanol under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
-
Step 2: Synthesis of 2-Methyl-6-methoxypyridine.
-
Dissolve 2-chloro-6-methoxypyridine in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour.
-
Add methyl iodide and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.
-
Purify via column chromatography.
-
-
Step 3: Bromination to 3-Bromo-2-methyl-6-methoxypyridine.
-
Dissolve 2-methyl-6-methoxypyridine in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The methyl and methoxy groups activate the ring, directing bromination to the 3-position.
-
Stir for 12-18 hours until the starting material is consumed.
-
Remove the solvent and purify the crude product by column chromatography.
-
-
Step 4: Formylation to this compound.
-
Dissolve the purified 3-bromo-2-methyl-6-methoxypyridine in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-BuLi dropwise to perform a lithium-halogen exchange.
-
After stirring for 1 hour, add anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature, then quench with a mild acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate, wash the organic layer, dry, and purify by column chromatography to yield the final product.
-
Applications in Medicinal Chemistry and Drug Discovery
While direct applications of this compound are not documented, the utility of substituted nicotinaldehydes as versatile scaffolds in drug discovery is well-established.[10][11][12] The aldehyde functionality serves as a key synthetic handle for building molecular complexity.
Key Strategic Roles:
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors.[12] The aldehyde allows for the construction of various heterocyclic systems (e.g., pyrimidines, imidazoles) that are crucial for binding to the kinase hinge region.
-
Access to Diverse Chemical Space: The aldehyde can be readily transformed via reactions like reductive amination, Wittig reactions, Knoevenagel condensations, and multicomponent reactions. This enables the rapid generation of libraries of compounds for screening.[11][12]
-
Modulation of Physicochemical Properties: The methoxy and methyl groups can influence the molecule's solubility, lipophilicity, and metabolic stability. The methoxy group, in particular, can enhance target binding and improve pharmacokinetic properties.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, it must be handled with the assumption that it is a hazardous substance, based on data from analogous pyridine aldehydes.[8]
-
Hazard Classification (Inferred):
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant, impervious lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Ground all equipment when handling to prevent electrostatic discharge.
-
Conclusion
This compound stands as a valuable but specialized building block for medicinal chemists. Its lack of off-the-shelf availability is offset by the clear feasibility of its custom synthesis, supported by the wide commercial availability of its structural analogs. The strategic placement of its functional groups—a reactive aldehyde for derivatization, a pyridine core for bioisosteric replacement, and methoxy/methyl groups for fine-tuning physicochemical properties—makes it an attractive starting point for the development of novel small molecule therapeutics. Researchers aiming to leverage this scaffold should focus on partnering with reliable custom synthesis laboratories to procure the material, after which its synthetic potential can be fully exploited.
References
- CP Lab Safety. 6-Methoxy-2-pyridinecarboxaldehyde, 5g, Each. CP Lab Safety.
- Methyl-6-methylnicotinate Route of Synthesis. Available at: [Link] (Note: This is a presentation slide and should be used for conceptual understanding).
- Iannazzo, D., et al. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules.
- Navarro, H. A., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. Bioorganic & Medicinal Chemistry.
- Zhang, X., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science.
- Fassihi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences.
- PATSNAP. Method for synthesizing 6-methoxy-2-naphthaldehyde. PATSNAP.
- PubChem. 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information.
- The Good Scents Company. isoterpinolene. The Good Scents Company.
- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate.
- Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry.
- University of Nottingham. Drug design principles - Stereoelectronics. University of Nottingham.
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- 3. calpaclab.com [calpaclab.com]
- 4. 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 6. scbt.com [scbt.com]
- 7. 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Experimental protocol for using 6-Methoxy-2-methylnicotinaldehyde in organic synthesis
Application Notes: 6-Methoxy-2-methylnicotinaldehyde in Organic Synthesis
Abstract
This compound is a functionalized heterocyclic aldehyde that serves as a versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring a pyridine core with a reactive aldehyde at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position—offers multiple avenues for synthetic elaboration. The electron-donating methoxy group and the steric influence of the ortho-methyl group modulate the reactivity of the aldehyde, making it a key intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its properties, safety considerations, and detailed experimental protocols for its application in several cornerstone synthetic transformations, including the Knoevenagel condensation, Wittig reaction, and reductive amination.
Introduction and Physicochemical Profile
The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of pharmaceutical agents. Substituted nicotinaldehydes, such as this compound, are therefore of significant interest to researchers in drug development and materials science. The aldehyde group acts as a synthetic handle for carbon-carbon and carbon-nitrogen bond formation, while the methoxy and methyl substituents allow for fine-tuning of steric and electronic properties, which can influence biological activity and material characteristics.
While specific experimental data for this compound is not widely published, its properties can be estimated based on closely related structural isomers. The data presented below is for analogous pyridine aldehydes and should be used as a guideline. Researchers are advised to perform their own characterization.
Table 1: Physicochemical Properties of Related Pyridine Aldehydes
| Property | Value (for 6-Methoxynicotinaldehyde, CAS 65873-72-5) | Value (for 6-Methoxy-2-pyridinecarboxaldehyde, CAS 54221-96-4) | Reference |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Colorless to light yellow liquid | [1][2] |
| Melting Point | 51-54 °C | Not Applicable | [1] |
| Boiling Point | 65-70 °C (at 12 Torr) | 103-104 °C (at 20 mmHg) | [1] |
| Density | ~1.16 g/cm³ (Predicted) | 1.140 g/mL at 25 °C | [1] |
| Flash Point | 225 °F (~107 °C) | 177.8 °F (~81 °C) | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |
Safety and Handling
As with all laboratory chemicals, this compound and its isomers should be handled with care in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Hazards: May cause skin, eye, and respiratory irritation.[3] Harmful if swallowed.[5][6]
-
Handling: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling and before eating or drinking.[5] Keep away from heat, sparks, and open flames.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere to prevent oxidation.[1][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]
Key Synthetic Applications & Protocols
The aldehyde functionality is one of the most versatile groups in organic synthesis. The following sections detail representative protocols for three fundamental transformations using this compound as the substrate.
Disclaimer: The following protocols are generalized procedures based on established methods for similar substrates. They should be regarded as a starting point and may require optimization for specific reagents and scales.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[7] This reaction is instrumental in synthesizing substituted alkenes, which are precursors to a wide range of pharmaceuticals and functional materials.[8]
Causality & Mechanism: The reaction is typically catalyzed by a weak amine base, like piperidine, which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the stable α,β-unsaturated product.[9] Using a mild base is crucial to prevent the self-condensation of the aldehyde.[7]
Protocol 1: Knoevenagel Condensation with Malononitrile
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating, ice bath, Büchner funnel and filter paper.
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.51 g).
-
Dissolve the aldehyde in 30 mL of absolute ethanol.
-
Add malononitrile (11 mmol, 0.73 g) to the solution, followed by a catalytic amount of piperidine (~0.1 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.
-
Dry the purified product under vacuum.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
-
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), yielding an alkene and triphenylphosphine oxide.[11] The reaction's high regioselectivity makes it superior to many elimination-based methods.[11]
Causality & Mechanism: The reaction begins with the preparation of the ylide, typically by deprotonating a phosphonium salt with a strong base. The nucleophilic ylide then attacks the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate rapidly closes to a four-membered oxaphosphetane ring, which then fragments in a retro-[2+2] cycloaddition. The driving force for this final step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[11] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.[11]
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials & Equipment:
-
Benzyltriphenylphosphonium chloride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or inert atmosphere setup, syringes, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.
-
-
Procedure:
-
Ylide Preparation: a. In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (10.5 mmol, 4.08 g) in anhydrous THF (50 mL). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (1.6 M in hexanes, 10 mmol, 6.25 mL) dropwise via syringe. A deep orange/red color indicates ylide formation. d. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Wittig Reaction: a. In a separate dry flask, dissolve this compound (10 mmol, 1.51 g) in anhydrous THF (20 mL). b. Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via cannula or syringe. c. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC until the aldehyde is consumed.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the organic phase under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. e. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the alkene product. f. Characterize the product to determine yield and stereochemistry (E/Z ratio) by NMR.
-
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[12] It proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent present in the same pot.[13] This method avoids the isolation of often-unstable imine intermediates and is a cornerstone of medicinal chemistry for C-N bond formation.[14]
Causality & Mechanism: The reaction begins with the condensation of the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used because it is capable of reducing the protonated imine faster than the starting aldehyde, preventing competitive reduction of the carbonyl.[13] The use of NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which favor iminium ion formation.[12]
Protocol 3: Reductive Amination with Benzylamine using NaBH(OAc)₃
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.51 g) in DCE (50 mL).
-
Add benzylamine (10.5 mmol, 1.15 mL). If the amine salt is used, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. A small amount of glacial acetic acid (1-2 drops) can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired secondary amine.
-
Characterize the final product by NMR and MS.
-
Conclusion
This compound is a valuable and versatile heterocyclic building block. The protocols outlined in this guide for Knoevenagel condensation, Wittig olefination, and reductive amination demonstrate its utility in accessing a diverse range of complex molecular structures. These reactions, which are fundamental to modern synthetic chemistry, can be readily applied to this substrate, paving the way for its use in the development of novel pharmaceuticals and advanced materials. The provided procedures offer a solid foundation for researchers to begin exploring the rich chemistry of this compound.
References
- Mahy, R., Bouammali, B., Oulmidi, A., et al. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- Mederski, W. W., Lefevre, D., Kux, D., et al. (1999). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron, 55(42), 12757-12770.
- Owens, K. (2022). The Wittig Reaction. YouTube.
- University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. UCI Department of Chemistry.
- Dabiri, M., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(1), 148-151.
- Desai, S., & Shaikh, V. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.
- Corro, G., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1147.
- Bergdahl, M., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(3), 39-42.
- NRO Chemistry. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Chusov, D., & List, B. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18013–18021.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(7), 2129–2135.
- Science Forums. (2010). Experimental Wittig reaction question.
- LookChem. (n.d.). Cas 60032-57-7, 2-METHYLNICOTINALDEHYDE.
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- 14. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 6-Methoxy-2-methylnicotinaldehyde
Document ID: AN-HC78-01
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 6-Methoxy-2-methylnicotinaldehyde as a versatile building block for the construction of medicinally relevant heterocyclic scaffolds. Due to its specialized nature, this document first outlines a robust, proposed synthesis for the aldehyde itself. The core of this guide then details its prospective application in two powerful and reliable synthetic strategies: the Gewald multicomponent reaction for the synthesis of substituted thieno[2,3-b]pyridines and a Knoevenagel-based cyclocondensation route to access the pyrido[3,2-d]pyrimidine core. The protocols are designed to be self-validating, with in-depth mechanistic explanations to guide researchers in adapting and optimizing these methods for novel drug discovery and development programs.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing fused ring systems being particularly prominent in a vast array of pharmaceuticals.[1] The strategic selection of starting materials is paramount for the efficient construction of molecular diversity. This compound is a pyridine-based building block featuring a unique convergence of reactive sites that make it a highly valuable, albeit specialized, precursor for complex heterocycle synthesis.
Its key structural features include:
-
An Electrophilic Aldehyde Group: Positioned at the 3-position (nicotinaldehyde), this group is the primary handle for condensation and cyclization reactions.[2]
-
An Electron-Rich Pyridine Core: The 6-methoxy and 2-methyl groups are electron-donating, which can influence the reactivity of the pyridine ring and adjacent functional groups.
-
Defined Regiochemistry: The fixed positions of the substituents provide a clear and predictable starting point for building fused ring systems, avoiding the formation of complex isomeric mixtures.
This guide will explore the potential of this aldehyde in constructing two classes of heterocycles with significant therapeutic interest: thieno[2,3-b]pyridines and pyrido[3,2-d]pyrimidines .
Part 1: Proposed Synthesis of this compound
As this compound is not a widely cataloged reagent, its preparation is a necessary first step for its utilization. The most direct and reliable route involves the selective oxidation of the corresponding primary alcohol, (3-methoxy-6-methylpyridin-2-yl)methanol. This precursor can be synthesized from commercially available materials.[3]
Protocol 1: Synthesis of (3-Methoxy-6-methylpyridin-2-yl)methanol
This protocol is adapted from established procedures for the methoxylation of hydroxypyridines.[3]
Reaction Scheme: (3-Hydroxy-6-methyl-2-pyridinemethanol) + Dimethyl Sulfate --(Cs₂CO₃, Acetone)--> (3-Methoxy-6-methylpyridin-2-yl)methanol
Materials:
-
2-(Hydroxymethyl)-6-methylpyridin-3-ol (1.0 eq)
-
Dimethyl Sulfate (Me₂SO₄) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.25 eq)
-
Acetone (Anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-(hydroxymethyl)-6-methylpyridin-3-ol (1.0 eq) in anhydrous acetone (approx. 0.4 M solution), add cesium carbonate (1.25 eq).
-
Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 80%) to afford pure (3-methoxy-6-methylpyridin-2-yl)methanol as an off-white solid.[3]
Protocol 2: Oxidation to this compound
The oxidation of pyridyl methanols to their corresponding aldehydes can be achieved with various reagents. Activated manganese dioxide (MnO₂) is a mild and highly selective choice for this type of transformation, minimizing the risk of over-oxidation to the carboxylic acid.[4]
Reaction Scheme: (3-Methoxy-6-methylpyridin-2-yl)methanol --(MnO₂, DCM)--> this compound
Materials:
-
(3-Methoxy-6-methylpyridin-2-yl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)
-
Dichloromethane (DCM) or Chloroform
-
Celite or filter aid
Procedure:
-
Suspend (3-methoxy-6-methylpyridin-2-yl)methanol (1.0 eq) in a suitable solvent like DCM (approx. 0.1 M solution).
-
Add activated MnO₂ (5-10 equivalents by weight) portion-wise to the stirred solution at room temperature. Causality Note: A large excess of freshly activated MnO₂ is crucial for driving the reaction to completion in a timely manner.
-
Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC, observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, which can be used directly or purified further by chromatography if necessary.
Part 2: Application in Thieno[2,3-b]pyridine Synthesis via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction that constructs the 2-aminothiophene ring in a single step from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[5][6] By using this compound, this reaction provides a direct entry into the 3-amino-thieno[2,3-b]pyridine scaffold, a core structure found in compounds targeting DNA repair enzymes and other biological targets.[7]
Mechanistic Insight
The reaction proceeds through three key stages:
-
Knoevenagel Condensation: The base (e.g., morpholine) catalyzes the condensation between the aldehyde and the active methylene nitrile (e.g., malononitrile) to form a pyridylidenemalononitrile intermediate.[8]
-
Sulfur Addition: The elemental sulfur adds to the activated methylene position of the intermediate.
-
Cyclization & Tautomerization: The sulfur adduct undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene aromatic ring.[9]
Caption: Workflow for Gewald Synthesis of Thieno[2,3-b]pyridines.
Protocol 3: Synthesis of 3-Amino-2-cyano-5-methyl-6-methoxythieno[2,3-b]pyridine
Reaction Scheme: (Aldehyde) + Malononitrile + Sulfur --(Morpholine, Ethanol)--> 3-Amino-2-cyano-5-methyl-6-methoxythieno[2,3-b]pyridine
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) to ethanol (approx. 0.5 M solution).
-
Add morpholine (0.2 eq) as a catalyst. Causality Note: Morpholine is an effective base for both the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction.[10]
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Data Summary: Potential Gewald Reaction Products
| Active Methylene Partner | R¹ | R² | Expected Product Core | Potential Therapeutic Area |
| Malononitrile | -CN | -NH₂ | 2-Cyano-3-aminothieno[2,3-b]pyridine | Precursor for further cyclization |
| Ethyl Cyanoacetate | -COOEt | -NH₂ | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Kinase Inhibitors |
| Benzoylacetonitrile | -COPh | -NH₂ | 3-Amino-2-benzoylthieno[2,3-b]pyridine | Anti-inflammatory |
Part 3: Application in Pyrido[3,2-d]pyrimidine Synthesis
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, famously represented by the CDK4/6 inhibitor Palbociclib. A highly effective route to this core involves the initial Knoevenagel condensation of a pyridine aldehyde with an active methylene compound, followed by a cyclocondensation reaction with a guanidine salt.[11]
Synthetic Strategy & Mechanism
This is a two-step, one-pot or sequential process:
-
Knoevenagel Condensation: As in the Gewald reaction, the aldehyde first reacts with an active methylene compound like ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form a stable α,β-unsaturated intermediate.[12]
-
Cyclocondensation: The addition of guanidine initiates a Michael addition into the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent tautomerization/aromatization to furnish the stable 2,4-diaminopyrido[3,2-d]pyrimidine ring system.
Caption: Workflow for Pyrido[3,2-d]pyrimidine Synthesis.
Protocol 4: Synthesis of 2,4-Diamino-5-methoxy-7-methylpyrido[3,2-d]pyrimidine
Reaction Scheme: (Aldehyde) + Ethyl Cyanoacetate --(Piperidine)--> Intermediate --(Guanidine)--> 2,4-Diamino-5-methoxy-7-methylpyrido[3,2-d]pyrimidine
Materials:
-
This compound (1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Ethanol
Procedure:
-
Knoevenagel Condensation:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 1-2 hours until TLC analysis confirms the complete consumption of the aldehyde and formation of the more nonpolar Knoevenagel adduct.[13]
-
The intermediate can be isolated by cooling and filtration, or used directly in the next step.
-
-
Cyclocondensation:
-
To the reaction mixture containing the crude intermediate (or to a fresh solution of the isolated intermediate in ethanol), add guanidine hydrochloride (1.5 eq).
-
Add a solution of sodium ethoxide in ethanol (2.0 eq). Causality Note: Sodium ethoxide serves to both neutralize the guanidine hydrochloride and to catalyze the subsequent cyclization cascade.
-
Heat the new mixture to reflux and maintain for 6-8 hours, monitoring for the formation of the final product by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by vacuum filtration, washed with water and then cold ethanol.
-
The crude product can be purified by recrystallization to yield the pure pyrido[3,2-d]pyrimidine.
-
References
- Synthesis and investigation of thieno[2,3-b]pyridines th
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines Incorpor
- Methods for the synthesis of thieno[2,3‐b]pyridines.
- [SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][7][14][15]TRIAZINES.]([Link])
- [Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[14][15]pyridine scaffold.]([Link])
- Pyridine-2-carbaldehyde - Wikipedia.
- Gewald reaction - Wikipedia.
- The Knoevenagel condensation is a special case of the aldol condens
- 3-methoxy-6-methyl-2-Pyridinemethanol synthesis - ChemicalBook.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Knoevenagel condens
- Knoevenagel condensation mechanism and applic
- Knoevenagel Condens
- Gewald Reaction - Organic Chemistry Portal.
- Gewald reaction: synthesis, properties and applic
- Gewald reaction: synthesis, properties and applic
- A green chemistry approach to gewald reaction - Der Pharma Chemica.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- Heterocycles in Medicinal Chemistry II - PMC.
- Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde.
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- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 4. tandfonline.com [tandfonline.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. jk-sci.com [jk-sci.com]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 6-Methoxy-2-methylnicotinaldehyde in the Synthesis of Advanced Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within the medicinal chemist's arsenal, heterocyclic scaffolds are paramount, with the pyridine moiety being a privileged structure found in numerous FDA-approved drugs.[1][2][3] This document provides an in-depth guide on the application of 6-Methoxy-2-methylnicotinaldehyde , a versatile pyridine-based building block, in the synthesis of potent kinase inhibitors. We will explore the underlying chemical logic, provide a detailed, field-proven protocol for its derivatization via reductive amination, and discuss its application in constructing scaffolds analogous to clinically relevant inhibitors targeting pathways like JAK/STAT.
Introduction: The Value Proposition of a Functionalized Pyridine Aldehyde
The pursuit of selective and potent kinase inhibitors often hinges on the ability to construct molecules that can effectively interact with the ATP-binding pocket of the target kinase. The pyridine ring is an exceptional scaffold for this purpose due to its electronic properties and its capacity to form crucial hydrogen bonds with the kinase hinge region.[4][5]
This compound (CAS No: 54221-96-4) emerges as a particularly valuable starting material for several strategic reasons[6]:
-
Reactive Aldehyde Handle: The aldehyde group at the 2-position is a prime site for chemical modification, most commonly through reactions like reductive amination, allowing for the straightforward introduction of diverse amine-containing fragments.[7]
-
Modulating Methoxy Group: The methoxy group at the 6-position is more than a simple substituent. It can act as a hydrogen bond acceptor, influence the molecule's overall polarity and solubility, and impact its metabolic stability—all critical parameters in drug design.[3]
-
Steric and Electronic Influence: The combination of the electron-donating methoxy group and the methyl group modifies the electronic nature of the pyridine ring, which can fine-tune the binding affinity of the final inhibitor.
These features make this compound an ideal starting point for generating libraries of compounds to explore structure-activity relationships (SAR) in kinase inhibitor discovery programs.[7][8]
Core Synthetic Strategy: Reductive Amination
One of the most robust and widely used methods to incorporate this compound into a larger molecular framework is reductive amination .[9][10] This one-pot reaction is highly efficient for forming a stable carbon-nitrogen bond and proceeds in two key stages:
-
Imine (Schiff Base) Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a C=N double bond, known as an imine.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the imine to a secondary or tertiary amine, respectively.
The choice of reducing agent is critical. A mild hydride donor like Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is selective for the protonated imine intermediate over the starting aldehyde, preventing unwanted side reactions and maximizing the yield of the desired product.[9][11]
Caption: General workflow of the one-pot reductive amination reaction.
Detailed Experimental Protocol: Synthesis of an N-Arylmethyl Pyridine Scaffold
This protocol describes a general, reliable procedure for the reductive amination of this compound with a representative aromatic amine.
Objective: To synthesize N-((6-methoxy-2-methylpyridin-3-yl)methyl)aniline as a representative scaffold.
Materials:
-
This compound (1.0 mmol, 151.16 mg)
-
Aniline (1.05 mmol, 97.7 mg, ~92 µL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Glacial Acetic Acid (catalytic, ~1-2 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus.
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous DCM to the flask and stir until the aldehyde is fully dissolved.
-
Amine Addition: Add aniline (1.05 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops). Causality Note: The acid catalyzes the dehydration of the hemiaminal intermediate, accelerating the formation of the imine.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS if available. The consumption of the starting aldehyde is a key indicator.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 mmol) to the mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps control any mild exotherm and effervescence.
-
Reaction Progression: Let the reaction stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ and 15 mL of brine. Causality Note: The bicarbonate wash removes residual acetic acid and byproducts from the reducing agent, while the brine wash removes residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Application in Kinase Inhibitor Scaffolds: Targeting the JAK/STAT Pathway
The Janus Kinase (JAK) family of tyrosine kinases is integral to cytokine signaling, and their aberrant activation is a driver of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[12][13] Inhibitors targeting JAK2, such as Fedratinib, have demonstrated significant clinical efficacy.[13] The synthesis of such inhibitors often involves the coupling of a heterocyclic core with an amine-bearing fragment.
The scaffold synthesized via the protocol above can be seen as a foundational element for a JAK2 inhibitor. By replacing aniline with a more complex amine, such as an aminopyrazole derivative, one can construct molecules that mimic the core structure of potent JAK inhibitors.[12][14]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols for the Quantitative Analysis of 6-Methoxy-2-methylnicotinaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 6-Methoxy-2-methylnicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring process control, quality assurance, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of this compound. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to provide not only step-by-step procedures but also the scientific rationale behind the methodological choices, ensuring that the protocols are robust and can be validated to meet stringent international standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound serves as a critical building block in medicinal chemistry and pharmaceutical development. Its purity and concentration directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development and validation of accurate analytical methods are not merely procedural requirements but are fundamental to the integrity of the entire drug development lifecycle.[6] The choice of an analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities. This application note explores two powerful and widely applicable techniques, HPLC-UV and GC-MS, providing a framework for their implementation and validation.
Foundational Principles: Analytical Method Validation
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[5][6] It is a critical component of good manufacturing practices (GMP) and ensures the reliability and consistency of analytical data. The core parameters for validation, as stipulated by the ICH Q2(R2) guidelines, are central to the protocols described herein and include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Proposed Analytical Methodologies
While specific validated methods for this compound are not widely published, robust analytical procedures can be developed based on the chemical properties of the analyte and methods for analogous compounds.[10][11] We propose the following two methods, complete with detailed protocols and expected performance characteristics based on established analytical principles.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. wjarr.com [wjarr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of 6-Methoxy-2-methylnicotinaldehyde
Introduction
6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity and stability of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and specific analytical method is required for its quantification and for the monitoring of potential degradation products.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the determination of this compound. The method is designed to separate the main compound from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2]
Analytical Principle
The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the moderately polar this compound from potential impurities and degradants. Detection is performed using a UV-Vis detector set at a wavelength that provides optimal response for the analyte. The pyridine ring and the aldehyde group constitute a chromophore that allows for sensitive UV detection.[3]
Physicochemical Properties of the Analyte
While specific data for this compound is not widely published, its structure is closely related to isomers like 6-Methoxynicotinaldehyde (CAS 65873-72-5) and 6-Methoxy-2-pyridinecarboxaldehyde (CAS 54221-96-4).[4][5] Based on these related structures, the following properties are inferred:
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
-
Structure: A pyridine ring substituted with a methoxy group, a methyl group, and an aldehyde group.
-
Polarity: Expected to be moderately polar, making it suitable for reversed-phase HPLC.
-
UV Absorbance: The conjugated system of the pyridine ring and carbonyl group is expected to exhibit strong UV absorbance, likely in the range of 220-280 nm.[6]
Instrumentation and Materials
4.1 Instrumentation
-
HPLC System with a binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II or similar)
-
Analytical Balance
-
pH Meter
-
Sonication Bath
-
Class A Volumetric Glassware
4.2 Chemicals and Reagents
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl, 1N)
-
Sodium Hydroxide (NaOH, 1N)
-
Hydrogen Peroxide (H₂O₂, 3%)
Chromatographic Conditions
The following optimized conditions were established to achieve a robust and specific separation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Method Development Choices
-
Column Selection: A C18 stationary phase was chosen due to its wide applicability and effectiveness in retaining moderately polar aromatic compounds like the target analyte. The 150 mm length provides sufficient theoretical plates for resolving closely eluting impurities.
-
Mobile Phase Selection: Acetonitrile was selected as the organic modifier (Mobile Phase B) for its low viscosity and UV cutoff. A phosphate buffer (Mobile Phase A) at pH 3.0 was used to ensure a consistent ionization state of the analyte and any potential acidic or basic degradants, leading to reproducible retention times and improved peak shapes.[7] The pKa of related pyridine compounds is around 5, so a pH of 3.0 ensures the pyridine nitrogen is protonated.[7]
-
Gradient Elution: A gradient program was developed to ensure that both polar and non-polar degradation products could be eluted and resolved from the main analyte peak within a reasonable run time.
-
Detection Wavelength: The detection wavelength of 270 nm was selected based on the UV absorption spectrum of related methoxy-substituted pyridine compounds, which typically show a maximum in this region, providing good sensitivity.[6]
Experimental Protocols
7.1 Preparation of Buffer and Mobile Phase
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
7.2 Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
7.3 Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a final theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Framework
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]
8.1 System Suitability Test (SST) Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
8.2 Specificity: Forced Degradation Studies Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[1][11] A sample solution (100 µg/mL) is subjected to the following stress conditions, with the goal of achieving 5-20% degradation.[11]
-
Acid Hydrolysis: Mix sample solution with 1N HCl (1:1 v/v) and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix sample solution with 1N NaOH (1:1 v/v) and keep at room temperature for 30 minutes. Neutralize before injection.
-
Oxidative Degradation: Mix sample solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
The chromatograms of the stressed samples are compared to that of an unstressed standard to evaluate the resolution between the parent peak and any degradation products.
Visual Workflows
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical workflow for the forced degradation study.
Conclusion
The RP-HPLC method described provides a specific, robust, and reliable means for the quantitative analysis of this compound. The method's ability to separate the parent compound from its degradation products, as demonstrated through forced degradation studies, qualifies it as a stability-indicating assay. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the development and manufacturing of pharmaceuticals derived from this critical intermediate.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
- Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho; 2025. [Link]
- ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]
- Patel, K. et al. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Jadhav, S. et al.
- Waterman, K.C. Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing; 2012. [Link]
- Klick, S. et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. Pyridines and Reverse Phase HPLC.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. IJRPP; 2017. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Zapata, M. et al. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher; 2000. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 6-Methoxy-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyridine Scaffold
6-Methoxy-2-methylnicotinaldehyde is a functionalized pyridine derivative of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. The pyridine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds due to its ability to engage in hydrogen bonding and other key intermolecular interactions. The specific substitution pattern of this compound—featuring an electron-donating methoxy group, a reactive aldehyde, and a methyl group—provides a versatile platform for the synthesis of complex molecular architectures. This guide provides detailed protocols and application notes for key catalytic reactions involving this valuable building block, with a focus on explaining the causality behind experimental choices to ensure reproducible and robust outcomes.
Core Application: Catalytic Carbon-Carbon Bond Formation
The aldehyde functionality of this compound is a prime site for catalytic carbon-carbon bond-forming reactions. These transformations are fundamental to the construction of more complex molecular skeletons, enabling the extension of the carbon framework and the introduction of new functional groups. Below, we detail a robust protocol for the Knoevenagel condensation, a classic and highly reliable catalytic method for the conversion of aldehydes into α,β-unsaturated systems.
Application Note 1: The Knoevenagel Condensation for the Synthesis of Pyridyl-Substituted Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[1] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[2] For aldehydes like this compound, this reaction provides a straightforward and efficient route to synthesize vinyl-substituted pyridine derivatives. These products are valuable intermediates, for instance, in the synthesis of kinase inhibitors and other biologically active molecules.[3]
The choice of the active methylene compound allows for the introduction of various functionalities. For this protocol, we will use malononitrile, a highly reactive methylene compound, which will lead to the formation of a dicyano-substituted alkene. The electron-withdrawing nature of the nitrile groups makes the resulting alkene a Michael acceptor, opening up further synthetic possibilities.
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Application Note: 6-Methoxy-2-methylnicotinaldehyde as a Strategic Intermediate in Pharmaceutical Manufacturing
An In-depth Technical Guide for Pharmaceutical Researchers
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable due to their presence in a vast array of biologically active molecules. 6-Methoxy-2-methylnicotinaldehyde is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of its methoxy, methyl, and aldehyde groups offers a triad of reactive sites for molecular elaboration.
The methoxy group, a common feature in approved drugs, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its metabolic stability, solubility, and binding interactions with target proteins.[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, designed for researchers, scientists, and professionals in drug development. We will explore robust synthetic protocols, explain the rationale behind key experimental steps, and detail the analytical methods required to ensure the quality and purity of this pivotal intermediate.
Physicochemical Properties and Safe Handling
This compound is a solid at room temperature and requires specific handling to maintain its integrity, particularly due to its sensitivity to atmospheric oxidation.[2][3] Proper storage and handling are paramount for reproducible results in subsequent synthetic steps.
| Property | Value | Reference |
| Chemical Name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | - |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Appearance | White to Yellow Solid | [3] |
| CAS Number | 123506-66-1 (for the 4-methyl isomer, analogous properties expected) | [3] |
| Storage Conditions | 2-8°C, under an inert atmosphere (Nitrogen or Argon) | [2][3] |
| InChI Key | DRPZNLLEUHICFW-UHFFFAOYSA-N (for the 4-methyl isomer) | [3] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
Expert Insight: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid. Storing this intermediate under an inert gas like nitrogen or argon is not merely a recommendation but a critical step to prevent the formation of impurities that could complicate subsequent reactions and purification processes.
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound can be approached from several precursors. The chosen pathway often depends on the availability of starting materials, scalability, and desired purity. We will focus on a common and reliable method: the selective oxidation of the corresponding alcohol.
This approach is favored for its typically high yields and clean reaction profiles. The precursor, (6-methoxy-2-methylpyridin-3-yl)methanol, can be synthesized from commercially available starting materials. The critical step is the choice of oxidant to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.
Caption: Synthetic route via selective alcohol oxidation.
Causality Behind Experimental Choice: We recommend a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation.[4] This method is highly selective for primary alcohols, operates under mild conditions, and is scalable. The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which then oxidizes the alcohol. A stoichiometric co-oxidant, such as sodium hypochlorite (bleach), regenerates the catalytic species. This avoids the use of heavy metal-based oxidants like chromium, making it a greener and more industrially viable choice.
Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol provides a step-by-step method for the synthesis of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| (6-methoxy-2-methylpyridin-3-yl)methanol | 153.18 | 10.0 | 1.53 g |
| TEMPO | 156.25 | 0.1 | 16 mg |
| Potassium Bromide (KBr) | 119.00 | 1.0 | 119 mg |
| Dichloromethane (DCM) | - | - | 50 mL |
| Sodium Hypochlorite (NaOCl, 10-15%) | - | 12.0 | ~10 mL |
| Saturated aq. NaHCO₃ solution | - | - | 50 mL |
| Saturated aq. Na₂S₂O₃ solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (6-methoxy-2-methylpyridin-3-yl)methanol (1.53 g, 10.0 mmol), TEMPO (16 mg, 0.1 mmol), and potassium bromide (119 mg, 1.0 mmol). Add dichloromethane (50 mL) and stir until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Buffering: Add saturated aqueous sodium bicarbonate solution (15 mL). Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Oxidation: Add the sodium hypochlorite solution (~10 mL, 12.0 mmol) dropwise via an addition funnel over 20 minutes. Crucial: Monitor the internal temperature and maintain it below 5 °C throughout the addition. The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) and stir for 10 minutes to destroy any excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a white to pale yellow solid.
Analytical Characterization for Quality Control
To ensure the synthesized intermediate is suitable for subsequent GMP (Good Manufacturing Practice) stages, rigorous analytical characterization is required. This serves as the self-validating system for the protocol.[5][6]
| Analytical Technique | Purpose | Expected Result |
| TLC | Reaction Monitoring & Purity | Mobile Phase: 3:1 Hexane:Ethyl Acetate. Starting Material (Alcohol) Rf: ~0.2. Product (Aldehyde) Rf: ~0.5. A single spot indicates high purity. |
| ¹H NMR | Structure Confirmation | (CDCl₃, 400 MHz) δ (ppm): ~10.2 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃). (Predicted values based on similar structures) |
| ¹³C NMR | Structure Confirmation | (CDCl₃, 100 MHz) δ (ppm): ~191 (-CHO), ~165 (C-OCH₃), ~158 (C-CH₃), ~140 (Ar-CH), ~125 (Ar-C), ~110 (Ar-CH), ~54 (-OCH₃), ~22 (-CH₃). (Predicted values) |
| Mass Spec (ESI+) | Molecular Weight Verification | m/z = 152.07 [M+H]⁺ |
| HPLC | Purity Assessment | A single major peak with >98% purity under appropriate column and mobile phase conditions. |
Application as a Pharmaceutical Building Block
This compound is an excellent precursor for constructing more complex heterocyclic systems via reactions targeting the aldehyde group. A prime example is its use in the Doebner reaction to synthesize quinoline derivatives, which are scaffolds for various therapeutic agents, including P-glycoprotein inhibitors.[7]
Caption: Use of the intermediate in drug scaffold synthesis.
In this transformation, the aldehyde condenses with an aniline derivative and pyruvic acid in a one-pot reaction to form a substituted quinoline-4-carboxylic acid. This demonstrates the aldehyde's utility as an electrophilic partner in building molecular complexity, paving the way for the development of novel drug candidates.
Conclusion
This compound stands out as a high-value intermediate for the pharmaceutical industry. Its synthesis via a scalable and selective TEMPO-catalyzed oxidation provides a reliable and environmentally conscious route to a high-purity product. The protocols and analytical methods detailed in this guide offer researchers a robust framework for producing and validating this key building block, thereby accelerating the discovery and development of next-generation therapeutics.
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Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Methoxy-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the Nicotinaldehyde Scaffold
6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine aldehyde with a chemical architecture suggestive of significant biological activity. While this specific molecule is not extensively characterized in public literature, its structural motifs—a methoxy-substituted aromatic ring and an aldehyde functional group—are present in numerous compounds with well-defined roles in medicinal chemistry. The quinoline scaffold, which can be synthesized from precursors like this compound, is found in a wide array of biologically active molecules, including agents with anticancer, antitubercular, and antiviral properties.[1]
Notably, derivatives of similar structures have been investigated as modulators of critical biological targets. For instance, compounds derived from related precursors have been shown to act as anti-tumor agents by modulating the orphan nuclear receptor Nur77, and others have been designed as inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer.[2][3] Furthermore, the aldehyde functional group makes it a candidate for interaction with enzymes that metabolize aldehydes, such as Aldehyde Dehydrogenases (ALDHs), which are themselves significant therapeutic targets, particularly in oncology.[4][5]
These application notes provide detailed, field-proven protocols for high-throughput screening (HTS) to explore the therapeutic potential of this compound and its analogs. The protocols are designed to be robust and self-validating, enabling the identification of novel modulators of key biological pathways.
Section 1: Screening for Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition
Rationale and Mechanistic Insight: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[5] The isoform ALDH1A1 is of particular interest in oncology as its elevated activity is a hallmark of cancer stem cells and is associated with therapeutic resistance.[4] Therefore, identifying inhibitors of ALDH1A1 is a promising strategy for developing novel cancer therapies. Given its aldehyde structure, this compound could act as a substrate or an inhibitor of ALDH1A1. This protocol describes a fluorometric HTS assay to identify and characterize inhibitors of ALDH1A1. The assay measures the enzymatic reduction of NAD⁺ to NADH, which is coupled to the generation of a fluorescent signal.
Experimental Workflow: ALDH1A1 Inhibition HTS
Caption: Workflow for the ALDH1A1 fluorometric inhibition assay.
Detailed HTS Protocol for ALDH1A1 Inhibition
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0, containing 0.1 mM EDTA.
-
ALDH1A1 Enzyme Solution: Recombinant human ALDH1A1 diluted in Assay Buffer to a final concentration of 20 nM. Note: The optimal enzyme concentration should be determined empirically by titration to ensure the reaction is in the linear range.
-
Substrate/Cofactor Mix: Prepare a 2X working solution in Assay Buffer containing 400 µM Acetaldehyde (substrate), 200 µM NAD⁺ (cofactor), and a suitable fluorescent developer (e.g., a resazurin-based formulation).
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to generate a dose-response curve (e.g., from 100 µM to 1 nM final concentration).
-
Positive Control: A known ALDH1A1 inhibitor, such as DEAB (N,N-Diethylaminobenzaldehyde), at a concentration that gives >80% inhibition (e.g., 10 µM final concentration).[6]
-
Negative Control: DMSO vehicle (final concentration should not exceed 1%).
2. Assay Procedure (384-well plate format):
-
Dispense 2 µL of the test compound, positive control, or negative control (DMSO) into the wells of a black, flat-bottom 384-well plate.
-
Add 48 µL of the ALDH1A1 Enzyme Solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate/Cofactor Mix to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.
3. Data Analysis and Quality Control:
-
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank)) (Where the Blank contains all reagents except the enzyme).
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation.
-
Assay Robustness (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[7] It should be calculated for each screening plate using the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
| Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | ≤ 1% | Higher concentrations can inhibit enzyme activity. |
| Z'-Factor | > 0.5 | Ensures a robust and reliable screening assay.[7] |
| Positive Control | DEAB (10 µM) | A well-characterized inhibitor of ALDH1A1.[6] |
| Plate Format | 384-well | Suitable for high-throughput screening. |
Section 2: High-Content Screening for Modulators of Nur77 Nuclear Export
Rationale and Mechanistic Insight: The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) is an immediate-early response gene that plays a dual role in cell fate, mediating both survival and apoptosis.[9] In response to certain apoptotic stimuli, Nur77 translocates from the nucleus to the cytoplasm, where it interacts with Bcl-2 on the mitochondrial membrane.[10] This interaction triggers a conformational change in Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby initiating the intrinsic apoptotic pathway.[10][11] Inducing the nuclear export of Nur77 is therefore a promising strategy for cancer therapy. This protocol describes a high-content screening (HCS) assay to identify compounds, such as this compound, that promote the translocation of Nur77 from the nucleus to the cytoplasm.
Signaling Pathway: Nur77-Mediated Apoptosis
Caption: Nur77 translocation and induction of apoptosis.
Detailed HCS Protocol for Nur77 Translocation
1. Cell Line and Reagents:
-
Cell Line: A human cancer cell line known to express Nur77 (e.g., A549 lung carcinoma or HeLa cervical cancer cells) stably expressing a green fluorescent protein-tagged Nur77 (Nur77-GFP).
-
Culture Medium: Appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Nuclear Stain: Hoechst 33342 for live-cell imaging.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: A known inducer of Nur77 translocation, such as a specific xanthone compound or other published small molecule.[10]
-
Negative Control: DMSO vehicle.
2. Assay Procedure (384-well imaging plate format):
-
Seed Nur77-GFP expressing cells into a 384-well, black, clear-bottom imaging plate at a density that results in a sub-confluent monolayer after 24 hours.
-
After 24 hours, treat the cells with the test compound, positive control, or negative control at various concentrations.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined in preliminary experiments.
-
Add Hoechst 33342 to all wells to a final concentration of 1 µg/mL and incubate for 15-30 minutes for nuclear staining.
-
Acquire images using a high-content imaging system. Capture at least two images per well: one in the green channel for Nur77-GFP and one in the blue channel for the Hoechst-stained nuclei.
3. Image Analysis and Hit Identification:
-
Image Segmentation: Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell. The Hoechst signal defines the nucleus, and a cytoplasmic mask can be generated by creating a ring-like region around the nucleus.
-
Quantification: Measure the mean fluorescence intensity of Nur77-GFP in both the nuclear and cytoplasmic compartments for each cell.
-
Translocation Score: Calculate a cytoplasm-to-nucleus fluorescence ratio for each cell. A significant increase in this ratio in compound-treated wells compared to DMSO-treated wells indicates Nur77 translocation.
-
Hit Criteria: A "hit" can be defined as a compound that induces a cytoplasm-to-nucleus ratio that is more than three standard deviations above the mean of the negative control wells.
-
Z'-Factor Calculation: The Z'-factor can also be calculated for HCS assays using the mean and standard deviation of the cytoplasm-to-nucleus ratios for the positive and negative controls.[12]
| Parameter | Recommended Value | Rationale |
| Cell Line | Nur77-GFP stable line | Enables live-cell imaging of Nur77 localization. |
| Nuclear Stain | Hoechst 33342 | Allows for accurate segmentation of the nucleus. |
| Data Output | Cytoplasm/Nucleus Ratio | A direct and quantifiable measure of translocation. |
| Hit Threshold | > 3 SD above negative control mean | A common threshold for hit identification in HTS campaigns. |
Section 3: Secondary Assay for P-glycoprotein (P-gp) Inhibition
Rationale: Compounds with a 6-methoxy-2-arylquinoline scaffold have been identified as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic drugs out of cells.[13] Given that this compound can serve as a precursor for such quinolines, it is plausible that it or its derivatives could inhibit P-gp. A secondary assay to evaluate the P-gp inhibitory activity of hits from the primary screens would be valuable. A common method is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.[13]
Brief Protocol Outline:
-
Use a pair of cell lines: a parental drug-sensitive line (e.g., KB-3-1) and a P-gp overexpressing multidrug-resistant subline (e.g., KB-V1).[3]
-
Pre-incubate the cells with the test compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Add the fluorescent P-gp substrate Rhodamine 123.
-
After an incubation period, wash the cells and measure the intracellular fluorescence using a plate reader or flow cytometry.
-
An increase in Rhodamine 123 accumulation in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition.
Conclusion
The protocols detailed in these application notes provide a robust framework for the high-throughput screening of this compound and its analogs against therapeutically relevant targets. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with potential applications in oncology and other disease areas. The emphasis on assay quality control, through metrics like the Z'-factor, ensures the generation of reliable and reproducible data, which is paramount for the successful progression of hits from initial screening to lead optimization.
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- 11. researchgate.net [researchgate.net]
- 12. assay.dev [assay.dev]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable heterocyclic aldehyde. We will explore common synthetic challenges, provide in-depth troubleshooting advice, and offer validated protocols based on established chemical principles. Our goal is to empower you with the technical insights needed to overcome synthetic hurdles and achieve consistent, high-yield results.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes: direct formylation of an electron-rich pyridine precursor or oxidation of a methyl group on a pre-functionalized pyridine ring. The choice of strategy depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.
-
Vilsmeier-Haack Formylation: This is a classic and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic systems.[1] The reaction utilizes a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] For this target molecule, the reaction starts with 2-methoxy-6-methylpyridine. The methoxy group serves as a crucial electron-donating group, activating the pyridine ring for electrophilic substitution by the relatively weak Vilsmeier reagent.[2][3]
-
Oxidation of the 2-Methyl Group: An alternative approach involves the selective oxidation of the methyl group at the 2-position of a suitable 6-methoxypyridine derivative. This route can be effective but presents challenges in controlling the oxidation state to prevent the formation of the corresponding carboxylic acid. Reagents like selenium dioxide (SeO₂) are known for this transformation but are highly toxic.[4] Milder, more modern methods, such as a Kornblum-type oxidation, offer a safer alternative.[4]
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Focus Area: Vilsmeier-Haack Formylation Route
Q1: My Vilsmeier-Haack reaction is giving a very low yield or no product at all. What are the most critical parameters to check?
A1: Low yield in a Vilsmeier-Haack reaction often points to issues with either the formation of the active electrophile (the Vilsmeier reagent) or the reactivity of your substrate. Here are the causal factors and checkpoints:
-
Purity of Reagents: Ensure your DMF is anhydrous. Water will rapidly quench the Vilsmeier reagent. Similarly, POCl₃ should be of high purity and handled under inert conditions to prevent hydrolysis.
-
Vilsmeier Reagent Formation: The formation of the chloroiminium ion from DMF and POCl₃ is a critical first step.[3] This is an exothermic reaction. It should be performed at a low temperature (typically 0-10 °C) with slow, controlled addition of POCl₃ to the DMF.[5] Adding the POCl₃ too quickly can lead to decomposition.
-
Reaction Temperature: The Vilsmeier reagent is a weak electrophile.[2] Therefore, after its formation, the reaction with the pyridine substrate often requires heating to proceed at a reasonable rate. However, excessive heat can lead to polymerization and tar formation. A typical temperature range is 60-100 °C. We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC.
-
Stoichiometry: The molar ratio of reagents is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A common starting point is a 1.5 to 3-fold excess of both DMF and POCl₃ relative to the pyridine substrate.
| Parameter | Recommended Condition | Rationale |
| Reagent Purity | Anhydrous DMF, high-purity POCl₃ | Prevents premature quenching and side reactions. |
| Reagent Formation Temp. | 0-10 °C | Controls exotherm, ensures stable formation of the Vilsmeier reagent.[5] |
| Reaction Temp. | 60-100 °C (optimize) | Balances the need for activation energy against the risk of thermal decomposition. |
| Stoichiometry (DMF:POCl₃:Substrate) | 1.5-3 : 1.5-3 : 1 | Drives the equilibrium towards product formation. |
Q2: I'm observing a dark, tarry reaction mixture and the formation of multiple unidentified spots on my TLC. How can I improve the reaction's cleanliness and selectivity?
A2: Tar formation is a classic sign of decomposition, often due to excessive heat or incorrect workup. The presence of multiple spots can indicate incomplete reaction, side reactions, or decomposition of the product.
-
Mechanism Insight: The reaction proceeds through an initial electrophilic attack on the pyridine ring to form an iminium intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde.[2][6] If the workup is not performed correctly, this intermediate can participate in side reactions.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an oil bath and a temperature controller. Avoid localized overheating. Run a temperature optimization study, starting from 60 °C and increasing in 10 °C increments.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Controlled Workup: The hydrolysis step is critical. After the reaction is complete (as judged by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium carbonate.[6] This controlled hydrolysis is crucial for cleanly converting the iminium intermediate to the aldehyde. A rapid, uncontrolled quench can lead to decomposition.
-
Purification: The crude product often requires purification by column chromatography. A gradient elution using hexanes and ethyl acetate is typically effective.
-
Section 3: Validated Laboratory Protocol
This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation route, designed to be a self-validating system for achieving a reliable yield.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Methoxy-6-methylpyridine | 123.15 | 10.0 | 1.0 | 1.23 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 20.0 | 2.0 | 1.82 mL (3.07 g) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL (Solvent) |
| Sodium Acetate (NaOAc) | 82.03 | 56.0 | 5.6 | 4.6 g |
| Deionized Water | 18.02 | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed |
| Brine (Saturated NaCl) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack protocol.
Procedure:
-
Vilsmeier Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous DMF (20 mL). Cool the flask in an ice-water bath to 0 °C. Slowly add phosphorus oxychloride (1.82 mL, 20.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0 °C for 30 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add 2-methoxy-6-methylpyridine (1.23 g, 10.0 mmol) in one portion. Remove the ice bath and allow the mixture to warm to room temperature.
-
Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 80 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Workup and Hydrolysis: Once the reaction is complete, cool the flask to room temperature. In a separate beaker, dissolve sodium acetate (4.6 g, 56.0 mmol) in water (50 mL) and cool in an ice bath. Slowly and carefully pour the reaction mixture into the cold sodium acetate solution with vigorous stirring. A precipitate may form. Continue stirring for 30 minutes at 0 °C.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers. Wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. An expected yield after purification is in the range of 65-80%.
References
- Organic Syntheses. 2 - Organic Syntheses Procedure.
- NROChemistry. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- SOPAT. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- OSTI.GOV. Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude 6-Methoxy-2-methylnicotinaldehyde
Welcome to the technical support center for the purification of crude 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this key intermediate.
Initial Assessment of Crude Product & Impurity Profile
Before selecting a purification strategy, a preliminary analysis of the crude material is crucial. Common impurities in the synthesis of nicotinaldehyde derivatives can include unreacted starting materials, by-products from side reactions, and degradation products.[1][2]
Common Impurities to Consider:
-
Corresponding Carboxylic Acid: The aldehyde group is susceptible to oxidation, especially if exposed to air during work-up or storage, forming 6-methoxy-2-methylnicotinic acid.[1][2][3]
-
Unreacted Starting Materials: Depending on the synthetic route, these may be present.
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, particularly under basic conditions.[2]
-
Isomeric Impurities: Non-regioselective formylation during synthesis can lead to the formation of isomers.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
A simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product against a pure standard (if available) can provide valuable information on the number and polarity of impurities, guiding the choice of purification method.
Choosing Your Purification Strategy
The optimal purification strategy depends on the nature and quantity of impurities, as well as the scale of your experiment. Below is a decision-making guide to help you select the most appropriate method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is an effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[4][5] this compound is a solid at room temperature, making this a viable primary purification method.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of a test solvent. An ideal solvent should dissolve the compound when hot but not at room temperature.[5] For structurally similar compounds, ethyl acetate and mixed solvent systems like ethanol/water or isopropanol/water are effective.[4][7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.[8][9]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.[4]
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7][9]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7][9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Compound "Oils Out" | 1. The solution is too concentrated or cooled too rapidly.[7] 2. The solvent's boiling point is higher than the compound's melting point (MP of 6-Methoxynicotinaldehyde is 51-54 °C).[6][9] | 1. Reheat to dissolve the oil, add more solvent, and allow to cool more slowly.[7] 2. Choose a lower-boiling point solvent system.[7] |
| No Crystals Form | 1. Too much solvent was used, and the solution is not saturated.[9] 2. The solution is supersaturated. | 1. Boil off some solvent to increase the concentration and re-cool.[7] 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce nucleation.[7][9] |
| Low Recovery Yield | 1. Excessive solvent was used.[7] 2. Premature crystallization during hot filtration. 3. Washing crystals with warm solvent.[7] | 1. Use the minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is pre-heated.[7] 3. Always wash with a minimal amount of ice-cold solvent.[7] |
| Impure Product (Low MP) | 1. Impurities were trapped during rapid crystal growth.[7] 2. Inadequate washing of crystals. | 1. Repeat the recrystallization, ensuring slow cooling.[7] 2. Wash the crystals thoroughly with ice-cold solvent.[7] |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with impurities of similar polarity to the target compound or when recrystallization is ineffective.[10]
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Aldehydes can be sensitive to acidic silica gel, which may cause decomposition or the formation of acetals if alcohol solvents are used.[11] It is highly recommended to use deactivated silica gel by adding 1-2% triethylamine to the eluent system.[11]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.3 and show good separation from impurities.[11] A common starting point for nicotinaldehyde derivatives is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate.[3][11]
-
Column Packing: Pack the column with the chosen stationary phase and eluent, ensuring there are no air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling). | 1. Re-optimize the eluent system using TLC; consider a gradient elution. 2. Use a larger column or less sample. 3. Repack the column carefully. |
| Compound Decomposition | 1. The aldehyde is sensitive to the acidic nature of the silica gel.[3][11] 2. Formation of acetals/hemiacetals with alcohol-based solvents.[11] | 1. Deactivate the silica by adding ~1% triethylamine to the eluent.[11] 2. Avoid alcohol-based solvents (e.g., methanol, ethanol) if possible.[11] If necessary, use them in low concentrations with triethylamine. |
| Compound Won't Elute | 1. The eluent is not polar enough. 2. Strong interaction with the stationary phase. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. Consider using a different stationary phase like alumina.[11] |
| Streaking on TLC | 1. The compound is acidic (e.g., oxidized to carboxylic acid). 2. The sample is too concentrated on the TLC plate. | 1. Add a drop of acetic acid to the TLC developing chamber. 2. Spot a more dilute sample on the TLC plate. |
Troubleshooting Guide: Purification via Bisulfite Adduct
This chemical purification method is highly specific for aldehydes and some reactive ketones.[12][13][14] It involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-carbonyl impurities via liquid-liquid extraction.[12][15][16]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Experimental Protocol: Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (DMF is often better for aliphatic-like aldehydes).[13][14][17] Add a freshly prepared, saturated aqueous solution of sodium bisulfite and shake vigorously.[12][17]
-
Extraction: Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water. Shake the separatory funnel again.[12][17]
-
Separation: Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehyde impurities remain in the organic layer.[17]
-
Regeneration: Isolate the aqueous layer. Add a fresh portion of an organic solvent (e.g., ethyl acetate). Add a strong base like 50% NaOH dropwise until the pH is strongly basic (pH > 12) to regenerate the aldehyde.[13]
-
Final Extraction & Isolation: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers, dry the organic phase (e.g., over anhydrous MgSO₄), and concentrate under reduced pressure to obtain the purified product.
Bisulfite Adduct Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Adduct | 1. Steric hindrance around the aldehyde may slow the reaction.[17] 2. The sodium bisulfite solution was not fresh or saturated.[17] 3. Insufficient contact between the aldehyde and the bisulfite. | 1. Increase the reaction time or consider gentle heating. 2. Always use a freshly prepared, saturated solution of sodium bisulfite.[17] 3. Ensure a water-miscible co-solvent like DMF is used to bring the reactants into contact.[17] |
| Solid Forms at Interface | The bisulfite adduct of your aldehyde may be insoluble in both the aqueous and organic layers.[13] | Filter the entire mixture through Celite to collect the solid adduct before separating the liquid layers. The aldehyde can then be regenerated from the solid adduct.[13] |
| Aldehyde Decomposition | 1. The aldehyde has base-sensitive functional groups that are affected by the high pH during regeneration.[17] 2. The molecule is sensitive to dissolved SO₂ gas.[13][17] | 1. Minimize exposure time to the base; perform a rapid extraction immediately after basification.[17] 2. Use a non-polar organic layer like hexanes during extraction to minimize SO₂ dissolution.[13][17] |
| Emulsion Formation | The presence of surfactants or fine solids can stabilize emulsions during extraction. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Frequently Asked Questions (FAQs)
Q1: My this compound is turning yellow/brown upon storage. Why is this happening and how can I prevent it? A1: Aldehydes are prone to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid and other colored degradation products.[2][3] To ensure stability, store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C), and protect it from light.[18][19]
Q2: Can I use distillation for purification? A2: While some simple aldehydes can be purified by distillation, it may not be ideal for this compound. Given its relatively high boiling point and potential for decomposition at elevated temperatures, methods like recrystallization or chromatography are generally preferred to avoid product loss.
Q3: I see a shoulder peak next to my main peak in HPLC analysis after purification. What could it be? A3: A shoulder peak often indicates an impurity with a very similar polarity and structure to your main compound. This could be a closely related isomer that formed during synthesis.[1] Achieving separation may require optimizing your chromatography conditions, such as using a longer column, a shallower gradient, or a different stationary phase.
Q4: Is it necessary to use triethylamine in my column chromatography eluent? A4: For aldehydes, it is a highly recommended precaution. Silica gel is naturally acidic and can catalyze the decomposition of sensitive aldehydes or their reaction with solvent molecules (like alcohols).[11] Adding a small amount of a base like triethylamine deactivates the acidic sites on the silica, leading to a cleaner separation and better recovery.[11]
References
- What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Workup: Aldehydes. University of Rochester, Department of Chemistry.
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube.
- Organic Syntheses Procedure. Organic Syntheses.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. NIH National Center for Biotechnology Information.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications.
- General procedures for the purification of Aldehydes. LookChem.
- Recrystallization. YouTube.
- 6-Methoxypyridine-3-carbaldehyde. PubChem.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. Google Patents.
- 6-Methoxy-3-pyridinecarboxaldehyde. Pipzine Chemicals.
- (48) methyl-6-methyinicotinate Route of Synthesis.
- Process for the manufacture of 6-methoxy-2,6-dimethylheptanal. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. Workup [chem.rochester.edu]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 6-methoxy -2-pyridinecarboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 19. 6-Methoxy-4-methylnicotinaldehyde | 123506-66-1 [sigmaaldrich.com]
Technical Support Center: Synthesis of 6-Methoxy-2-methylnicotinaldehyde
Introduction
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylnicotinaldehyde. This valuable heterocyclic compound serves as a key intermediate in the development of various pharmaceutical agents. Its synthesis, while achievable through several routes, is often accompanied by specific challenges and side reactions that can impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Common Synthetic Routes and Potential Issues
The synthesis of this compound typically originates from precursors like 2,6-lutidine or 6-methoxynicotinonitrile. Each pathway presents a unique set of potential side reactions. This guide will focus on troubleshooting issues arising from the most prevalent synthetic strategies.
Diagram: Synthetic Pathways to this compound
Caption: Overview of common synthetic routes to the target compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of 2-methoxy-6-methylpyridine is giving a very low yield. What are the likely causes?
A1: Low yields in Vilsmeier-Haack reactions on pyridine rings are often due to the electron-deficient nature of the pyridine nucleus, which makes it less reactive towards electrophilic substitution.[1] Several factors could be at play:
-
Insufficient activation: The Vilsmeier reagent (formed from POCl₃ and DMF) may not be electrophilic enough to efficiently formylate the pyridine ring.[2][3]
-
Reaction temperature: The reaction may require higher temperatures to proceed, but this can also lead to decomposition.
-
Substrate purity: Impurities in the starting 2-methoxy-6-methylpyridine can interfere with the reaction.
-
Stoichiometry: Incorrect stoichiometry of the Vilsmeier reagent can lead to incomplete reaction or side product formation.
Q2: I am attempting a Grignard reaction on 6-methoxynicotinonitrile to introduce the methyl group, but I am getting a complex mixture of products. What could be the issue?
A2: Grignard reactions with nitriles can be sensitive.[4][5] Common issues include:
-
Double addition: The Grignard reagent can add twice to the nitrile, leading to the formation of a tertiary carbinamine after hydrolysis.[6]
-
Reaction with the methoxy group: While less likely, strong Grignard reagents could potentially react with the methoxy group.
-
Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce your yield.[5]
-
Side reactions with the solvent: Ensure your solvent is anhydrous and compatible with Grignard reagents.
Q3: During the DIBAL-H reduction of 6-methoxynicotinonitrile, I am observing the formation of the corresponding primary amine instead of the aldehyde. How can I prevent this?
A3: Over-reduction is a common side reaction in DIBAL-H reductions of nitriles.[7][8][9] To favor the formation of the aldehyde, consider the following:
-
Temperature control: This is the most critical parameter. The reaction should be maintained at a low temperature, typically -78 °C, to stabilize the intermediate imine-aluminum complex and prevent further reduction.[8][10]
-
Stoichiometry: Use only one equivalent of DIBAL-H. Excess reagent will lead to the formation of the amine.[7]
-
Quenching procedure: The reaction should be carefully quenched at low temperature before workup.
Q4: The oxidation of the methyl group on 6-methoxy-2-methylpyridine to the aldehyde is proving difficult. Are there any recommended oxidizing agents?
A4: The selective oxidation of a methyl group on a pyridine ring to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction.[11] Some oxidizing agents that have been used for similar transformations include:
-
Selenium dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups.
-
Chromium-based reagents: Reagents like chromium trioxide-pyridine complex (Collins reagent) can be effective but require careful handling due to their toxicity.[12]
-
Manganese dioxide (MnO₂): This is often used for the oxidation of allylic and benzylic alcohols, but its effectiveness for this specific transformation may vary.[11]
Part 2: Troubleshooting Guide for Specific Side Reactions
This section provides a more detailed analysis of common side reactions and offers specific protocols to mitigate them.
Issue 1: Over-oxidation to Carboxylic Acid during Aldehyde Synthesis
Scenario: You are attempting to oxidize the methyl group of 6-methoxy-2-methylpyridine and are isolating 6-methoxy-2-pyridinecarboxylic acid as a major byproduct.
Causality: Many common oxidizing agents are strong enough to convert the intermediate aldehyde to the more stable carboxylic acid.[13] This is particularly true if the reaction is run for too long or at an elevated temperature.
Troubleshooting Protocol: Controlled Oxidation using MnO₂
This protocol aims to selectively oxidize the methyl group to the aldehyde while minimizing over-oxidation.
Reagents and Materials:
-
6-Methoxy-2-methylpyridine
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2-methylpyridine (1.0 eq) in anhydrous DCM.
-
Add activated MnO₂ (5-10 eq by weight) to the solution. The exact amount may need to be optimized.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary significantly depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | Activated MnO₂ | Offers better selectivity for the aldehyde compared to stronger oxidants. |
| Solvent | Anhydrous DCM | Inert solvent that is easy to remove. |
| Temperature | Room Temperature | Helps to control the reaction rate and minimize over-oxidation. |
| Monitoring | TLC/GC | Essential for stopping the reaction at the optimal time to maximize aldehyde yield. |
Diagram: Oxidation Troubleshooting Workflow
Caption: Decision tree for troubleshooting over-oxidation.
Issue 2: Formation of Dimeric or Polymeric Byproducts in Vilsmeier-Haack Formylation
Scenario: During the Vilsmeier-Haack formylation of 2-methoxy-6-methylpyridine, you observe the formation of high molecular weight, insoluble materials, and a low yield of the desired aldehyde.
Causality: The Vilsmeier reagent is a powerful electrophile and can, in some cases, lead to polymerization or the formation of dimeric species, especially with activated heterocyclic systems.[2] The reaction conditions, particularly temperature and the rate of addition of the reagent, can influence the formation of these byproducts.
Troubleshooting Protocol: Controlled Vilsmeier-Haack Formylation
This protocol emphasizes slow addition and temperature control to minimize side reactions.
Reagents and Materials:
-
2-Methoxy-6-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Aqueous sodium acetate solution
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cold DMF, ensuring the temperature does not rise above 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
In a separate flask, dissolve 2-methoxy-6-methylpyridine (1.0 eq) in anhydrous DCM.
-
Add the solution of 2-methoxy-6-methylpyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). The optimal temperature may require screening.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding it to a stirred solution of aqueous sodium acetate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Reagent Addition | Slow, dropwise addition at 0 °C | Minimizes localized high concentrations of the electrophile, reducing polymerization.[2] |
| Temperature Control | Initial cooling, then moderate heating | Controls the initial exothermic reaction and provides sufficient energy for formylation. |
| Quenching | Slow addition to aqueous base | Neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt. |
Issue 3: Incomplete Reaction or Low Conversion in DIBAL-H Reduction of Nitrile
Scenario: After performing the DIBAL-H reduction of 6-methoxynicotinonitrile, a significant amount of starting material remains.
Causality: Incomplete conversion can result from several factors:
-
Inactive DIBAL-H: The reagent is sensitive to air and moisture and can lose its activity if not handled properly.
-
Insufficient equivalents: While an excess can lead to over-reduction, too little will result in an incomplete reaction.
-
Reaction temperature: While low temperatures are necessary to prevent over-reduction, a temperature that is too low may slow the reaction to a point where it does not go to completion in a reasonable timeframe.
Troubleshooting Protocol: Optimized DIBAL-H Reduction
This protocol ensures the activity of the reagent and optimal reaction conditions.
Reagents and Materials:
-
6-Methoxynicotinonitrile
-
Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous toluene
-
Dry ice/acetone bath
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-methoxynicotinonitrile (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for the recommended time (typically 1-3 hours).
-
Monitor the reaction by TLC. If the reaction is sluggish, consider allowing it to stir for a longer period at -78 °C.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| DIBAL-H | Use a fresh, properly stored solution | Ensures the reagent is active and the stoichiometry is accurate. |
| Equivalents | 1.1-1.2 eq | A slight excess can help drive the reaction to completion without significant over-reduction. |
| Temperature | -78 °C | Critical for selectivity towards the aldehyde.[8][10] |
| Workup | Rochelle's salt | Helps to break up the aluminum salts, making the workup cleaner and improving recovery.[10] |
Diagram: DIBAL-H Reduction Troubleshooting
Caption: Troubleshooting guide for incomplete DIBAL-H reductions.
References
- Review Article on Vilsmeier-Haack Reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
- (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. ResearchGate.
- C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
- One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions.
- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.
- DIBAL-H Reduction. Organic Synthesis.
- Grignard Reaction. Organic Chemistry Portal.
- DIBAL Reducing Agent. Chemistry Steps.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- DIBAL-H: Mechanism and Applications. Scribd.
- OXIDATIONS 5 Oxidations. University of Rochester.
- Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
- 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues with 6-Methoxy-2-methylnicotinaldehyde
Technical Support Center: 6-Methoxy-2-methylnicotinaldehyde
Introduction: The Challenge of this compound Solubility
This compound is a valuable substituted pyridine building block in medicinal chemistry and organic synthesis, frequently employed in the development of novel therapeutic agents. However, its utility is often hampered by a significant practical challenge: poor solubility in aqueous media and limited solubility in some common organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to effectively overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Understanding the Molecule: A Structural Perspective on Solubility
The solubility behavior of this compound is dictated by its molecular structure. It is a crystalline solid with a melting point of 51-54 °C[1]. The molecule combines features that lead to its characteristic solubility profile:
-
Aromatic Pyridine Core: The pyridine ring provides a degree of aromatic character. Unlike benzene, the nitrogen atom introduces polarity and a site for protonation.
-
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These electron-donating groups are relatively nonpolar and contribute to the molecule's hydrophobicity.
-
Aldehyde (-CHO) Group: This polar group can participate in hydrogen bonding, but its contribution is often insufficient to grant significant aqueous solubility on its own.
-
Basic Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom makes it a weak base. The predicted pKa of its conjugate acid is approximately 1.60, which is a critical parameter for solubility manipulation via pH adjustment[1].
A supplier safety data sheet explicitly describes the compound as insoluble in water[1]. Therefore, direct dissolution in aqueous buffers is generally not feasible and requires strategic intervention.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed as a direct, question-and-answer troubleshooting guide to address the most common issues encountered in the laboratory.
Q1: I am starting a new project. What is the best initial solvent for preparing a stock solution of this compound?
Answer: For preparing a high-concentration stock solution, you should begin with polar aprotic organic solvents. These solvents are effective at disrupting the crystal lattice of the solid compound without reacting with the aldehyde group.
Primary Recommendations:
-
Dimethyl Sulfoxide (DMSO): This is often the first choice due to its excellent solvating power for a wide range of organic molecules[2].
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for many organic compounds.
Secondary Recommendations:
-
Alcohols (Ethanol, Methanol): While potentially less effective for achieving very high concentrations compared to DMSO, these are good alternatives and are often more compatible with biological assays.
Rationale: The principle of "like dissolves like" applies here. The organic and moderately polar nature of this compound makes it most compatible with these types of solvents. Always start with a small amount of the compound and solvent to test solubility before committing your entire batch.
Q2: My experimental protocol requires an aqueous solution. How can I dissolve this water-insoluble compound in my buffer?
Answer: Direct dissolution in water or aqueous buffers will fail. You must use an indirect method. The two most reliable strategies are Co-Solvency and pH Adjustment . The choice depends on the tolerance of your experiment to organic solvents or low pH.
Workflow for Achieving Aqueous Solubility
The following diagram outlines the decision-making process for solubilizing this compound for aqueous applications.
Caption: Decision workflow for solubilizing this compound.
Q3: I tried the co-solvency method, but the compound crashed out when I added it to my buffer. What should I do?
Answer: This is a common issue that occurs when the final concentration of the organic co-solvent is too low to maintain solubility.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the target concentration of your compound in the final aqueous solution.
-
Increase Co-solvent Percentage: Check if your experimental system can tolerate a higher percentage of DMSO or ethanol. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.
-
Modify the Addition Process: Instead of adding the stock to the buffer, try adding the buffer to the stock solution very slowly while vigorously vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Gentle Warming: Warming the aqueous buffer to 30-40°C before adding the stock can help, but be cautious of compound stability and solvent evaporation.
Q4: How does pH adjustment work, and what pH should I target?
Answer: This method leverages the basicity of the pyridine nitrogen. By lowering the pH of the solvent, you protonate the nitrogen, creating a positively charged pyridinium salt. This ionic salt is significantly more soluble in polar solvents like water than the neutral molecule.
Mechanism of pH-Dependent Solubility
Sources
Technical Support Center: A Guide to Optimizing Reaction Temperature for the Synthesis of 6-Methoxy-2-methylnicotinaldehyde
This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Methoxy-2-methylnicotinaldehyde, with a specific focus on the critical parameter of reaction temperature. This document is intended for researchers, chemists, and drug development professionals seeking to improve yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is through the formylation of 2-methyl-6-methoxypyridine. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). Another potential, though less common, route is the selective oxidation of the 2-methyl group of 2-methyl-6-methoxypyridine using an oxidizing agent like selenium dioxide (SeO₂).[1]
Q2: Why is reaction temperature such a critical parameter in the Vilsmeier-Haack formylation of 2-methyl-6-methoxypyridine?
Reaction temperature is a pivotal factor that governs three key aspects of the synthesis:
-
Reaction Rate: Like most chemical reactions, the rate of the Vilsmeier-Haack reaction is temperature-dependent. Insufficient temperature will result in a sluggish or incomplete reaction, leaving a significant amount of starting material unreacted.
-
Selectivity and Byproduct Formation: The Vilsmeier reagent is highly reactive. At suboptimal temperatures, it can lead to the formation of various byproducts. Excessively high temperatures can cause over-reaction or decomposition of the starting material, reagent, or the desired aldehyde product, which can be thermally sensitive.
-
Vilsmeier Reagent Formation: The initial formation of the electrophilic Vilsmeier reagent from DMF and POCl₃ is an exothermic process. Proper temperature control during its formation and subsequent reaction with the pyridine substrate is crucial for a safe and controlled reaction.
Q3: My reaction is resulting in a low yield of this compound with a lot of unreacted starting material. Is temperature the likely culprit?
Yes, this is a classic symptom of insufficient reaction temperature. The formylation reaction has an activation energy that must be overcome for the reaction to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow, and the starting material will not be fully consumed within a typical reaction time. The recommended course of action is to incrementally increase the reaction temperature, for example, in 10-20 °C steps, while carefully monitoring the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: I'm observing the formation of dark, tarry substances and multiple unidentified spots on my TLC plate. How can I address this by modifying the temperature?
The formation of dark-colored tars or polymers is a strong indicator that the reaction temperature is too high.[2] This leads to the thermal decomposition of the starting materials, intermediates, or the aldehyde product itself. Aldehydes can be susceptible to polymerization and other side reactions at elevated temperatures.[3] To mitigate this, you should reduce the reaction temperature. It is crucial to find a "sweet spot" that is high enough to drive the reaction to completion but low enough to prevent significant degradation.
Q5: How can I systematically determine the optimal reaction temperature for my specific lab setup and scale?
A systematic approach involving small-scale parallel experiments is the most effective method. This involves running the reaction under identical conditions (reagent stoichiometry, concentration, reaction time) but at varying temperatures. For instance, you could set up three reactions at 80 °C, 100 °C, and 120 °C. Analyzing the outcome of each—in terms of yield, purity, and byproduct profile—will allow you to identify the optimal temperature window. This data-driven approach is far more reliable than relying on a single literature procedure, as optimal conditions can vary slightly based on the purity of reagents and specific equipment used.
Troubleshooting Guide: Temperature-Related Issues
| Symptom Observed | Potential Cause (Temperature-Related) | Recommended Action & Rationale |
| Low Conversion (<50%) | Insufficient thermal energy to overcome the reaction's activation barrier. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor progress by TLC to find the minimum temperature for efficient conversion. |
| High Byproduct Formation | Temperature is outside the optimal window for selectivity, promoting side reactions. | Perform a temperature screening study (e.g., 80, 100, 120 °C) to identify the temperature that maximizes the yield of the desired product while minimizing impurities. |
| Dark Reaction Color / Tar Formation | Reaction temperature is too high, causing thermal decomposition of the product or starting material. | Immediately lower the reaction temperature. If the issue persists even at lower effective temperatures, consider a longer reaction time at a milder temperature. |
| Reaction Stalls After Initial Conversion | The reaction may be reversible, or a byproduct formed at a specific temperature could be inhibiting the reaction. | Ensure the base used to neutralize HCl byproduct is effective.[3] A slight increase in temperature might be needed to push the equilibrium towards the product. |
Visualizing the Process
Vilsmeier-Haack Reaction Pathway
Caption: The Vilsmeier-Haack reaction pathway for aldehyde synthesis.
Troubleshooting Workflow for Temperature Optimization
Caption: A logical workflow for troubleshooting and optimizing reaction temperature.
Experimental Protocol: Temperature Screening for Optimal Synthesis
This protocol describes a method for determining the optimal reaction temperature for the Vilsmeier-Haack formylation of 2-methyl-6-methoxypyridine on a small, parallel scale.
Materials:
-
2-methyl-6-methoxypyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Three parallel reaction setups (e.g., round-bottom flasks or reaction vials)
-
Magnetic stirrers and stir bars
-
Heating mantles or oil baths with temperature controllers
-
Reflux condensers
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: Arrange three identical reaction flasks, each equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Label them for their target temperatures: 80 °C, 100 °C, and 120 °C.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In each flask, add anhydrous DMF (3.0 equivalents).
-
Cool the flasks to 0 °C in an ice-water bath.
-
Slowly, dropwise, add POCl₃ (1.2 equivalents) to each flask with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The Vilsmeier reagent is now formed in situ.
-
-
Substrate Addition:
-
Dissolve 2-methyl-6-methoxypyridine (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the substrate solution to each of the three flasks containing the Vilsmeier reagent at room temperature.
-
-
Heating and Monitoring:
-
Begin heating each flask to its designated target temperature (80 °C, 100 °C, and 120 °C).
-
Monitor the progress of each reaction every hour by taking a small aliquot, quenching it with NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC.
-
Continue heating until the starting material is consumed or no further product formation is observed (typically 4-8 hours).
-
-
Work-up (for each reaction):
-
Cool the reaction mixture to room temperature, then pour it slowly and carefully into a beaker of crushed ice and saturated NaHCO₃ solution to quench the reaction.
-
Stir until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and relative purity.
-
Purify the crude material via flash column chromatography on silica gel to isolate the pure this compound.
-
Calculate the isolated yield for each reaction temperature.
-
Data Interpretation
The results from the parallel experiment can be summarized to clearly identify the optimal temperature.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Isolated Yield (%) | Observations / Byproduct Profile |
| 80 | 8 | 75% | 68% | Clean reaction, but significant starting material remains. |
| 100 | 5 | >99% | 89% | Clean conversion to a single major product spot on TLC. |
| 120 | 4 | >99% | 72% | Faster reaction, but noticeable formation of baseline material and colored impurities on TLC. |
Based on this hypothetical data, 100 °C represents the optimal reaction temperature, providing the best balance of reaction rate, conversion, and yield while minimizing thermal decomposition.
References
- BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 6-Morpholinonicotinaldehyde. BenchChem.
- Krishna Prasad. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? ResearchGate.
- Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
Sources
Technical Support Center: Catalyst Selection for 6-Methoxy-2-methylnicotinaldehyde Reactions
Welcome to the technical support center for synthetic transformations involving 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the functionalization of this versatile pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am struggling with low yields and catalyst deactivation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a halogenated this compound derivative. What is the likely cause and how can I solve it?
This is a classic and frequently encountered challenge when working with pyridine-containing substrates. The primary culprit is the pyridine nitrogen itself.
Core Problem: Catalyst Poisoning
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination occupies a site on the metal center, preventing the substrate (your aryl halide) from undergoing oxidative addition, effectively "poisoning" or deactivating the catalyst.[1][2][3] This leads to stalled reactions and low conversion rates. The formation of inactive, over-coordinated palladium species is a known issue with halopyridine substrates.[2]
Solutions & Catalyst System Recommendations:
-
Ligand Selection is Critical: The key to success is using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and sterically hinder the pyridine nitrogen from coordinating, while still allowing the catalytic cycle to proceed. The development of such ligands has been pivotal in advancing cross-coupling reactions.[4]
-
Base and Solvent Optimization: The choice of base is crucial. While strong bases like sodium tert-butoxide are often required for catalyst turnover, they can also interact with the catalyst system.[5][6] Inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective and can be a good starting point, particularly in Suzuki couplings.[7][8] Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.
Troubleshooting Workflow for Catalyst Deactivation Here is a logical workflow to diagnose and solve issues related to catalyst deactivation in cross-coupling reactions involving pyridine substrates.
Caption: Troubleshooting Deactivation in Pyridine Cross-Coupling.
Question 2: How do I selectively oxidize the aldehyde group of this compound to a carboxylic acid without affecting the pyridine ring or the methyl group?
Oxidizing the aldehyde in the presence of other potentially reactive sites requires a mild and selective catalyst system. Harsh oxidants like potassium permanganate can lead to undesired side reactions on the electron-rich pyridine ring or the benzylic-like methyl group.
Recommended Method: Pinnick Oxidation
The Pinnick oxidation is the method of choice for this transformation due to its high selectivity for aldehydes.
-
Catalyst/Reagent System: Sodium chlorite (NaClO₂) buffered with a weak acid.
-
Mechanism: The active oxidant is chlorous acid (HClO₂), formed in situ. The reaction proceeds without radical intermediates, which prevents side reactions at the C2-methyl group.
-
Scavenger: A scavenger, typically 2-methyl-2-butene, is added to quench the hypochlorite (HOCl) byproduct, which can otherwise react with the electron-rich pyridine ring.
Experimental Protocol: Synthesis of 6-Methoxy-2-methylnicotinic acid
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equiv.) in tert-butanol and water (e.g., a 3:1 mixture).
-
Reagent Addition: Add 2-methyl-2-butene (4.0 equiv.) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv.) in water.
-
Reaction: Add the aqueous sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with HCl (e.g., 1M) to protonate the carboxylate, and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel.
| Oxidant System | Selectivity for Aldehyde | Common Issues |
| NaClO₂ / NaH₂PO₄ | Excellent | Requires scavenger for optimal results. |
| Ag₂O | Good | Stoichiometric, expensive silver reagent. |
| KMnO₄ | Poor-Moderate | Risk of over-oxidation of the methyl group and ring. |
| PDC / PCC | Moderate | Stoichiometric chromium, environmental concerns. |
Caption: Comparison of Oxidants for Aldehyde Functionalization.
Question 3: I need to perform a reductive amination on the aldehyde. Which catalytic system is best to avoid reducing the pyridine ring and handle potential catalyst poisoning?
Reductive amination is a powerful C-N bond-forming reaction. As with cross-coupling, the pyridine nitrogen can interfere with many common catalytic systems, especially heterogeneous ones.
Core Problem: Catalyst Inhibition and Over-reduction
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂ with H₂): These are highly active and can sometimes lead to the reduction of the pyridine ring in addition to the desired imine reduction. The pyridine can also adsorb to the catalyst surface, inhibiting its activity.
-
Hydride Reagents: These are generally more selective and are often the preferred choice for this substrate.
Recommended Method: Hydride-Based Reductive Amination
Using a stoichiometric hydride reducing agent is typically the most reliable approach.
-
Catalyst/Reagent System: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective. It is milder than sodium cyanoborohydride (NaBH₃CN) and less basic, which reduces side reactions.
-
Mechanism: The reaction proceeds through the formation of an intermediate iminium ion, which is then selectively reduced by the hydride reagent. Acetic acid is often used as a catalyst to promote iminium ion formation.
Alternative: Cobalt-Based Heterogeneous Catalysis
For large-scale synthesis where a catalytic hydrogenation is preferred, certain cobalt-based catalysts have shown good performance and selectivity in the amination of aromatic aldehydes, offering a potential alternative to more expensive platinum-group metals.[9][10][11] Quantitative yields have been achieved in the amination of p-methoxybenzaldehyde with n-butylamine using cobalt composites under hydrogen pressure.[9][10]
Catalyst Selection Workflow for Reductive Amination This diagram outlines the decision-making process for selecting a reductive amination catalyst for the this compound substrate.
Caption: Catalyst Selection for Reductive Amination.
Question 4: Is it possible to selectively functionalize the C2-methyl group via C-H activation, and what catalysts should I consider?
Yes, the direct functionalization of the C2-methyl group is an advanced but powerful strategy for creating analogues. This approach avoids multi-step sequences that might otherwise be required.
Core Problem: Regioselectivity and Catalyst Choice
The pyridine ring contains multiple C-H bonds. A successful reaction requires a catalyst system that can selectively activate the C-H bonds of the methyl group over those on the aromatic ring. This is often achieved through a "directing group" effect, where a functional group on the molecule coordinates to the metal catalyst and positions it over the target C-H bond. In this case, the pyridine nitrogen itself can act as the directing group.
Recommended Catalyst Systems:
-
Rhodium Catalysis: Rhodium complexes, particularly with phosphine ligands, have been successfully used for the alkylation and arylation of nitrogen heterocycles.[12] These systems can be highly effective for C-H functionalization adjacent to the nitrogen atom.
-
Palladium Catalysis: Palladium-catalyzed C-H activation is also a prominent method.[13] The reaction often proceeds through a palladacycle intermediate formed via chelation-assisted electrophilic metalation.[13] Using specific ligands and oxidants is key to promoting the desired transformation.
Conceptual Approach for C2-Methyl Functionalization (e.g., Arylation):
-
Catalyst: Pd(OAc)₂ or a suitable Rh(I) precursor.
-
Directing Group: The pyridine nitrogen atom.
-
Coupling Partner: An aryl halide or boronic acid.
-
Oxidant/Additive: An oxidant like Ag₂CO₃ or another additive may be required to facilitate catalyst turnover.
This area of chemistry is rapidly evolving, and catalyst screening will be essential. The choice of ligand, solvent, and temperature can dramatically influence both yield and regioselectivity.
References
- Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. National Institutes of Health (NIH). [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health (NIH). [Link]
- Heterogeneous Catalyst Deactivation and Regener
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- Buchwald–Hartwig amin
- (48)
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Pyridines. GCW Gandhi Nagar Jammu. [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health (NIH). [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- 2-methyl nicotinate and preparation method and application thereof.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Nicotinic acid, 6-hydroxy. Organic Syntheses Procedure. [Link]
- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Synthesis method of 6-methyl nicotine.
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
- Catalytic activity of co-based composites in the reductive amin
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]
- Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photoc
- Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. National Institutes of Health (NIH). [Link]
- Catalysts for the Selective Oxid
- Directing group assisted meta-hydroxylation by C–H activ
- Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. The Beilstein Journal of Organic Chemistry. [Link]
- A Review and Experimental Revisit of Alternative Catalysts for Selective Oxidation of Methanol to Formaldehyde. MDPI. [Link]
- Recent Advances in Formaldehyde Catalytic Oxidation C
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- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
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- 12. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Technical Support Center: Ensuring the Stability of 6-Methoxy-2-methylnicotinaldehyde During Storage
Welcome to the technical support center for 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and purity of your material for reliable and reproducible experimental results.
Introduction: The Challenge of Aldehyde Stability
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. However, like many aromatic aldehydes, it is susceptible to degradation over time, which can compromise its purity and reactivity. The aldehyde functional group is prone to oxidation, and the presence of a methoxy group on the pyridine ring can influence the compound's stability.[1] This guide provides a troubleshooting framework and answers to frequently asked questions to help you maintain the quality of your this compound.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses common problems encountered during the storage of this compound in a question-and-answer format.
Question 1: I've noticed a yellowing or discoloration of my this compound, which was initially an off-white to light yellow crystalline powder. What could be the cause?
Answer:
Discoloration is a common visual indicator of chemical degradation. The most likely causes are:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (6-Methoxy-2-methylnicotinic acid). This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Aromatic aldehydes can undergo oxidative degradation through a radical-mediated process.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, to form colored oligomeric or polymeric materials.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Pyridine derivatives, in general, can be susceptible to photodegradation.[2]
Recommended Actions:
-
Verify Storage Conditions: Immediately check that the compound is stored under the recommended conditions (see FAQ section below).
-
Perform a Purity Check: If you have access to analytical instrumentation, it is highly recommended to check the purity of the material. A simple Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.
-
Purification (if necessary): If significant degradation has occurred and the material is critical for your work, you may consider recrystallization to purify the compound. However, for routine use, it is often more practical to procure a fresh batch.
Question 2: My recent synthesis using this compound has resulted in lower than expected yields and the formation of unexpected byproducts. Could degradation of the starting material be the issue?
Answer:
Yes, this is a strong possibility. The presence of degradation products in your starting material can lead to several issues in a chemical reaction:
-
Reduced Molar Equivalents: If a portion of your aldehyde has degraded, you are effectively using a lower molar equivalent of the desired reactant, which will naturally lead to a lower yield of your target product.
-
Side Reactions: The primary degradation product, 6-Methoxy-2-methylnicotinic acid, can interfere with your reaction. For example, in a reaction requiring a basic catalyst, the acidic impurity could neutralize the catalyst. Other reactive degradation products could also lead to the formation of unforeseen byproducts.
Recommended Actions:
-
Confirm Purity of Starting Material: Before running a critical reaction, it is best practice to confirm the purity of your this compound, especially if it has been in storage for an extended period. HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for this purpose.
-
Use a Fresh Batch: If you suspect degradation, it is advisable to use a fresh, unopened container of the compound for your synthesis.
-
Consider a "Forced Degradation" Study: For in-depth process development, you can perform a forced degradation study on a small sample of the aldehyde to identify potential degradation products and understand their impact on your reaction. This involves intentionally exposing the compound to stress conditions like acid, base, heat, and oxidation.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting issues related to the storage and use of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation.
-
Container: Keep in a tightly sealed, light-resistant container (e.g., an amber glass vial).
-
Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Q2: What is the expected shelf life of this compound?
A: When stored under the recommended conditions, this compound is expected to be stable for at least one year. However, it is always good practice to re-analyze the purity of the material if it has been in storage for an extended period or if you observe any changes in its physical appearance.
Q3: What are the primary degradation pathways for this compound?
A: Based on the chemistry of aromatic aldehydes and methoxy-substituted pyridines, the following degradation pathways are most likely:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-Methoxy-2-methylnicotinic acid. This is often the primary degradation pathway. Studies on other aromatic aldehydes have shown that the presence of methoxy groups can make the molecule more susceptible to oxidative degradation.[1]
-
Hydrolytic Demethylation: The methoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxypyridine derivative. This has been observed in other methoxy-substituted aromatic aldehydes under hydrothermal conditions.[4]
-
Polymerization: As with many aldehydes, self-condensation or polymerization can occur, leading to the formation of higher molecular weight impurities.
Q4: What analytical methods are recommended for assessing the purity and detecting degradation products of this compound?
A: The following analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and reliable method for quantifying the purity of the aldehyde and separating it from its degradation products. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and degradation products. Derivatization of the aldehyde, for example with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), can improve its chromatographic behavior and detection sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the compound and may reveal the presence of significant impurities.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and requirements.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Impurity Profiling (with Derivatization)
This protocol is suitable for identifying volatile degradation products.
Derivatization with PFBHA:
-
To a 1 mg/mL solution of the aldehyde in a suitable solvent (e.g., acetonitrile), add an excess of PFBHA solution.
-
Heat the mixture at 60-70°C for 1-2 hours.
-
Allow the solution to cool to room temperature before GC-MS analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial temp: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Scan Range | 50-500 amu |
Conclusion
By implementing the storage recommendations, utilizing the troubleshooting guide, and employing the analytical methods outlined in this technical support center, researchers can significantly mitigate the risk of degradation of this compound. Maintaining the integrity of this key synthetic intermediate is paramount for achieving reliable and reproducible results in your research and development endeavors.
References
- Pipzine Chemicals. 6-Methoxy-3-pyridinecarboxaldehyde.
- Request PDF. Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media.
- BioResources. Rules and Mechanism for the Oxidation of Lignin-based Aromatic Aldehyde under Alkaline Wet Oxygen.
- MDPI. Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
- Request PDF. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
- ACS Publications. Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions.
- Request PDF. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
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Troubleshooting guide for 6-Methoxy-2-methylnicotinaldehyde experiments
Welcome to the technical support center for 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile heterocyclic aldehyde. As a key building block in the synthesis of advanced pharmaceutical agents, particularly PI3K/mTOR inhibitors like omipalisib (GSK2126458), its successful application is critical.[1][2][3][4][5] This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and success of your experimental outcomes.
Section 1: Compound Stability and Handling
Question: What are the optimal storage conditions for this compound, and is it prone to oxidation?
Answer: Proper storage is crucial for maintaining the integrity of this compound. While relatively stable, aldehydes as a class are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.
-
Optimal Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] This minimizes exposure to atmospheric oxygen and reduces the rate of potential degradation.
-
Visual Cues of Degradation: A pure sample is typically an off-white to light yellow solid.[6] The appearance of a more intense yellow or brownish color, or a change in consistency, may indicate the formation of impurities. The most common impurity is the corresponding 6-methoxy-2-methylnicotinic acid, formed via air oxidation.[7]
-
Handling: When handling the reagent, minimize its exposure to the atmosphere. Use a glove box or nitrogen-purged bag for weighing and transferring if possible. For routine use, quickly weigh the desired amount and promptly reseal the container.
Section 2: Troubleshooting Knoevenagel Condensation Reactions
The Knoevenagel condensation is a frequent application for nicotinaldehydes, forming a C=C double bond critical for building larger molecular scaffolds.[8] However, low yields are a common frustration.
Question: My Knoevenagel condensation with this compound is resulting in a low yield. What are the likely causes and how can I fix it?
Answer: Low yields in this reaction typically stem from one of four issues: improper base selection, suboptimal reaction conditions, reversibility of the reaction, or reactant side reactions.
Causality Analysis: The mechanism involves the base-catalyzed deprotonation of an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[8] This is followed by dehydration. Each step has specific requirements.
-
Improper Base Selection: The base must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde.[8][9]
-
Water Removal: The reaction produces water as a byproduct. Its accumulation can inhibit the reaction or lead to hydrolysis of the product, shifting the equilibrium back towards the starting materials.[9]
-
Insight: Performing the reaction in a solvent like toluene that forms an azeotrope with water, coupled with a Dean-Stark apparatus, is a classic and highly effective method for driving the reaction to completion.[9]
-
-
Reaction Temperature and Time: Many Knoevenagel condensations proceed at room temperature, but some systems require heating to overcome the activation energy barrier.[9]
-
Insight: Insufficient reaction time or temperature will lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.
-
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in your Knoevenagel condensation.
Caption: Troubleshooting workflow for Knoevenagel condensation.
Optimized Protocol for Knoevenagel Condensation
This protocol incorporates water removal to maximize product yield.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the active methylene compound (e.g., diethyl malonate, 1.1 eq) and toluene as the solvent (sufficient to fill the flask and Dean-Stark trap).
-
Catalyst: Add the weak base catalyst (e.g., piperidine, 0.1 eq).[9]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected and TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) shows complete consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but pyridine-containing substrates like this compound present unique challenges, often termed the "2-pyridyl problem".[12][13]
Question: My Suzuki-Miyaura coupling reaction is failing or giving very low conversion. What is causing this, and how can I improve it?
Answer: The failure of Suzuki-Miyaura reactions with 2-substituted pyridines is a well-documented issue primarily caused by catalyst inhibition.[12][14] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or over-coordinated species that shut down the catalytic cycle.[14][15][16]
Causality Analysis:
-
Catalyst Inhibition: The pyridine nitrogen acts as a ligand for the palladium catalyst. This coordination can prevent the necessary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from occurring.[14][17][18]
-
Inappropriate Ligand Choice: Standard phosphine ligands may not be sufficient to overcome the inhibitory effect of the pyridine nitrogen. Bulky, electron-rich ligands are often required to shield the palladium center and promote the desired reaction pathway.[14][19]
-
Boronic Acid/Ester Instability: Heteroaromatic boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions.[12][14] Using the more stable pinacol boronate esters can often mitigate this issue.
Catalyst and Ligand Selection Table
The choice of catalyst and ligand is the most critical parameter for success.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Rationale & Comments |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | Toluene/H₂O | 80-100 | A common starting point, but often fails with 2-pyridyl substrates due to catalyst inhibition. |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Bulky, electron-rich Buchwald ligands are designed to overcome catalyst inhibition and are highly effective for challenging couplings.[14] |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DME or DMF | 80-90 | A robust and versatile catalyst system, often successful where others fail. The dppf ligand provides good stability.[20] |
Diagram: The "2-Pyridyl Problem" in Suzuki Coupling
Caption: Inhibition of the Suzuki cycle by pyridine coordination.
Section 4: Purification and Characterization FAQs
Question: I am struggling to purify my product. Column chromatography gives co-eluting impurities. What can I do?
Answer: Purification of polar aromatic aldehydes can be challenging. If standard silica gel chromatography fails, consider forming a reversible bisulfite adduct.[7][21][22]
-
Mechanism: Aldehydes react with sodium bisulfite to form a water-soluble salt (the bisulfite adduct).[23][24] Non-aldehyde impurities can then be washed away with an organic solvent. The aldehyde is subsequently regenerated by adding a base (like NaHCO₃ or NaOH) to the aqueous layer and extracting it back into an organic solvent.[7][21]
Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., methanol or DMF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[21][24]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Separate the layers. The aqueous layer now contains the bisulfite adduct of your aldehyde.[21]
-
Wash: Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Regeneration: To the isolated aqueous layer, add an organic extraction solvent (e.g., ethyl acetate). Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the solution is basic.[21] This will regenerate the aldehyde.
-
Final Extraction: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified product.
Question: What are the expected analytical signatures for pure this compound?
Answer: Verifying the identity and purity of your starting material is a critical first step. Below are the expected analytical data.
| Technique | Expected Data |
| ¹H NMR | Signals will appear in the aromatic, aldehyde, and aliphatic regions. The exact chemical shifts are solvent-dependent but expect: Aldehyde proton (~10 ppm), aromatic protons (2 distinct signals), methoxy protons (~4 ppm), and methyl protons (~2.5 ppm).[25] |
| ¹³C NMR | Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to OMe, Me, and CHO), and the methoxy/methyl carbons.[25][26] |
| Mass Spec (EI) | The molecular ion peak [M]⁺ should be observed. The presence of bromine-containing impurities would show a characteristic M/M+2 isotopic pattern.[25] |
| Melting Point | The reported melting point for similar isomers is in the range of 51-54 °C. A broad or depressed melting point indicates the presence of impurities.[6] |
References
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Chemistry – A European Journal, 15(12), 2915-2922.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Knight, D. W. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 17(15), 1596-1639.
- Smith, A. B., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1137-1142.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Smith, A. B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 200(1-2), 137-147.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- New Journal of Chemistry. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- ResearchGate. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Bull, J. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.
- PubMed Central. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem Compound Database.
- PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
- PubMed Central. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors.
- Pipzine Chemicals. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.
- National Center for Biotechnology Information. (n.d.). 6-Methoxypyridine-3-carbaldehyde. PubChem Compound Database.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.
- Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 19. researchgate.net [researchgate.net]
- 20. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in 6-Methoxy-2-methylnicotinaldehyde and their removal
This guide provides in-depth troubleshooting and frequently asked questions regarding common impurities in 6-Methoxy-2-methylnicotinaldehyde and their removal. It is designed for researchers, scientists, and drug development professionals to address challenges encountered during synthesis, purification, and handling of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, common impurities can be categorized based on their origin:
-
Starting Material Residues: Unreacted starting materials from the synthesis process are a common source of impurities.
-
By-products from Synthesis: Side reactions can lead to the formation of structurally related impurities. A common example is the over-oxidation of the aldehyde group to a carboxylic acid, forming 6-methoxy-2-methylnicotinic acid.
-
Reagent Carryover: Residual reagents used during the synthesis, such as solvents or catalysts, may be present in the final product.
-
Degradation Products: Improper storage or handling can lead to the degradation of this compound.
Q2: My purified this compound has a noticeable color. What is the cause and how can I remove it?
A2: A colored sample, often yellowish or brownish, typically indicates the presence of minor, highly conjugated impurities or degradation products. These can sometimes be challenging to remove completely. Activated carbon treatment can be an effective method for removing colored impurities.
Q3: I suspect my sample contains the corresponding carboxylic acid impurity. How can I confirm its presence and remove it?
A3: The presence of 6-methoxy-2-methylnicotinic acid can be confirmed using analytical techniques such as NMR or LC-MS. This acidic impurity can be removed by washing a solution of the aldehyde in an organic solvent (like ethyl acetate or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the stability and minimize the formation of degradation-related impurities, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Aldehyd functional groups are susceptible to oxidation, so minimizing exposure to air and light is crucial.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification and handling of this compound.
Issue 1: An unknown peak is observed in the NMR/LC-MS analysis.
-
Possible Cause 1: Residual Starting Material.
-
Troubleshooting Step: Compare the spectrum with the spectra of the known starting materials. If a match is found, further purification is required. Recrystallization or column chromatography can be effective in removing residual starting materials.
-
-
Possible Cause 2: Isomeric Impurity.
-
Troubleshooting Step: Isomeric impurities can be difficult to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for both analysis and purification.
-
-
Possible Cause 3: Solvent Impurity.
-
Troubleshooting Step: Check the chemical shifts of common laboratory solvents. If the unknown peak corresponds to a solvent, it can be removed by drying the sample under high vacuum.
-
Issue 2: The product fails to crystallize.
-
Possible Cause 1: Presence of Impurities.
-
Troubleshooting Step: Impurities can significantly inhibit crystallization. Attempt to purify the crude product further using column chromatography before attempting recrystallization again.
-
-
Possible Cause 2: Incorrect Solvent System.
-
Troubleshooting Step: Experiment with different solvent systems for recrystallization. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for compounds like this include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Issue 3: Low yield after purification.
-
Possible Cause 1: Product loss during aqueous washes.
-
Troubleshooting Step: If the product has some water solubility, significant amounts can be lost during extractions. To minimize this, back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Possible Cause 2: Degradation on silica gel.
-
Troubleshooting Step: Aldehyd-containing compounds can sometimes be unstable on silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of a neutral agent like triethylamine in the eluent, or use an alternative stationary phase like alumina.
-
Section 3: Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel, then evaporate the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar mixture and gradually increasing the polarity, is often effective.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Section 4: Visual Guides
Diagram 1: General Purification Workflow
Technical Support Center: Enhancing the Purity of 6-Methoxy-2-methylnicotinaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, practical solutions for increasing the purity of 6-Methoxy-2-methylnicotinaldehyde. We understand that the integrity of your starting materials is paramount to the success of your research and development endeavors. This resource is structured to address common challenges and provide robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. However, based on common synthetic pathways for substituted pyridines, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Impurities: Formation of other isomers of this compound due to a lack of complete regioselectivity in the formylation or other synthetic steps.[1]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (6-Methoxy-2-methylnicotinic acid), especially upon prolonged exposure to air.[1]
-
Byproducts from Synthesis: Depending on the specific reagents used, various byproducts can form. For instance, if a Vilsmeier-Haack formylation is employed, byproducts from the decomposition of the Vilsmeier reagent may be present.[1]
-
Residual Solvents: Solvents used in the synthesis or work-up, such as toluene, ethyl acetate, or dichloromethane.
Q2: My this compound is a brownish oil, but I've seen it described as a solid. What does this indicate?
A2: While some sources describe similar compounds as off-white to light yellow crystalline powders[2], the physical state can be influenced by purity. The presence of impurities can depress the melting point, causing the compound to appear as an oil or a low-melting solid. A brownish color often suggests the presence of baseline impurities or degradation products. Purification is highly recommended to obtain a solid product with a sharp melting point.
Q3: How should I properly store this compound to prevent degradation?
A3: Due to the sensitivity of the aldehyde functional group to oxidation, proper storage is crucial.[3] We recommend storing the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3][4] For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.[2][3] Protect the compound from light, as this can also catalyze degradation.
Q4: What are the initial analytical techniques I should use to assess the purity of my sample?
A4: A combination of techniques will provide a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to get a qualitative sense of the number of components in your sample.[5] A single spot on the TLC plate is a good indication of purity, but not definitive.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine the percentage purity of your compound.[]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can also reveal the presence of impurities if they are at a significant enough concentration.[7]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound and can be coupled with GC or LC to identify impurities.[]
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed protocols to address specific purification challenges. The choice of method will depend on the nature and quantity of the impurities present.
Issue 1: Presence of Multiple Impurities with Varying Polarities
Solution: Flash Column Chromatography is the most effective method for separating compounds with different polarities.[8]
Caption: Workflow for purification by flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point for many pyridine derivatives is a mixture of hexane and ethyl acetate.[5]
-
Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4. This allows for good separation from more polar and less polar impurities.
-
-
Column Packing:
-
Choose an appropriately sized glass chromatography column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance.[5]
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully apply it to the top of the silica gel bed with a pipette.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system. You can use a gradient elution by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with increasing polarity.
-
Collect fractions of a consistent volume in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 5% EtOAc in Hexane and gradually increasing to 30% EtOAc) |
| Monitoring Technique | TLC with UV visualization (254 nm) |
Issue 2: My Product is a Solid with Minor Impurities, and I Want to Avoid Chromatography.
Solution: Recrystallization is an excellent technique for purifying solid compounds with relatively minor impurities.[9][10] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.[9]
Caption: Workflow for purification by recrystallization.
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
-
Test the solubility of small amounts of your crude product in various solvents at room temperature and with heating.
-
Commonly used solvents for compounds of this type include ethanol, isopropanol, or solvent pairs like hexane/ethyl acetate or hexane/acetone.[11]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture while stirring.
-
Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce your yield.[10]
-
-
Decolorization (Optional):
-
If the hot solution has a noticeable color, you can add a small amount of activated charcoal to adsorb the colored impurities.[10]
-
If you use charcoal, you will need to perform a hot filtration to remove it before cooling.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the recovery of your product.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
| Solvent/Solvent Pair | Rationale |
| Ethanol or Isopropanol | Good general-purpose solvents for moderately polar compounds. |
| Hexane/Ethyl Acetate | A good solvent pair where the compound is soluble in ethyl acetate and insoluble in hexane. |
| Hexane/Acetone | Similar to hexane/ethyl acetate, offering a different polarity balance.[11] |
References
- BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Technical Support.
- Organic Syntheses.
- Fisher Scientific. (2025). Safety Data Sheet for 6-Methoxy-3-pyridinecarboxaldehyde. Fisher Scientific.
- Organic Syntheses.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- ChemicalBook. 6-Methoxynicotinaldehyde Product Description. ChemicalBook.
- Sigma-Aldrich. 6-Methoxy-2-pyridinecarboxaldehyde 97%. Sigma-Aldrich.
- Google Patents. Process for the preparation of nicotinaldehydes.
- Al-Tannak, N. F., et al. (2023).
- BenchChem. (2025).
- BOC Sciences.
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem Technical Support.
- Zhang, J., et al. (2020).
- Bioorganic & Medicinal Chemistry Letters. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
- SRIRAMCHEM. 6-methoxy-2-pyridinecarboxaldehyde. SRIRAMCHEM.
- Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube.
- European Commission, Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
- PubChem. 6-Methoxypyridine-3-carbaldehyde.
- Google Patents. Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
- Sigma-Aldrich. 6-Methoxy-3-pyridinecarboxaldehyde 98%. Sigma-Aldrich.
- Sigma-Aldrich. 6-Methoxy-4-methylnicotinaldehyde. Sigma-Aldrich.
- Centers for Disease Control and Prevention. ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods.
- Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. Eureka.
- Google Patents. Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
- BLD Pharm. 6-Chloro-2-methoxy-4-methylnicotinaldehyde. BLD Pharm.
- Sai Kinnera Bio-Tech. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Sai Kinnera Bio-Tech.
- Analytical Methods. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods.
- Asian Journal of Chemistry. (2014).
- ResearchGate. (2025). Synthesis of (E)-2-methoxy-6-(R-imino)methylphenols and 2-methoxy-6-(R-amino)methylphenols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-methoxy -2-pyridinecarboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Avoiding byproduct formation in 6-Methoxy-2-methylnicotinaldehyde reactions
Welcome to the technical support center for 6-Methoxy-2-methylnicotinaldehyde. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments, with a focus on minimizing byproduct formation and ensuring the integrity of your reactions.
Introduction to this compound Chemistry
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique structure, featuring an aldehyde group on a substituted pyridine ring, allows for a variety of chemical transformations. However, the interplay of the electron-donating methoxy group, the sterically influential methyl group, and the reactive aldehyde functionality can lead to the formation of unwanted byproducts. This guide will provide in-depth, field-proven insights to help you anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My this compound has developed a brownish tint upon storage. Is it still usable?
A1: A color change to brown in pyridine aldehydes often indicates the presence of impurities, which may arise from oxidation or decomposition.[1] To ensure the reliability of your results, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1] Before use, it is advisable to assess the purity of the material using techniques like TLC, LC-MS, or NMR. For critical applications, purification via column chromatography or bisulfite adduct formation may be necessary.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid, in this case, 6-methoxy-2-methylnicotinic acid.[1][2] This can be initiated by exposure to air (oxygen), especially in the presence of light or trace metal impurities.[2] Self-condensation reactions, such as the aldol or Cannizzaro reactions, can also occur, particularly under strongly acidic or basic conditions.[1]
Reaction-Specific Queries
Q3: I am planning a Knoevenagel condensation. What are the key parameters to control to avoid byproducts?
A3: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a weak base.[3] Key parameters to control include:
-
Catalyst Choice: Use a weak base like piperidine or a Lewis acid catalyst to avoid self-condensation of the aldehyde.[3][4]
-
Water Removal: The reaction generates water as a byproduct. Removing this water, for example, by azeotropic distillation, will shift the equilibrium towards the product and prevent potential side reactions.
-
Stoichiometry: Precise control of the reactant molar ratios is important to avoid unreacted starting materials or the formation of diadducts.[5]
Q4: In a Wittig reaction, I am struggling with the removal of triphenylphosphine oxide. What are the best practices?
A4: The formation of triphenylphosphine oxide is an inherent byproduct of the Wittig reaction and its removal can be challenging due to its polarity and high boiling point.[6] Strategies for its removal include:
-
Chromatography: Column chromatography is a common and effective method for separating the desired alkene from triphenylphosphine oxide.[7]
-
Crystallization: Careful selection of a crystallization solvent can sometimes selectively precipitate either the product or the byproduct.
-
Precipitation of the Oxide: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent by the addition of a polar solvent in which it is insoluble.
Q5: My reductive amination is giving low yields and a significant amount of the corresponding alcohol. How can I improve this?
A5: In reductive amination, the aldehyde is reacted with an amine to form an imine, which is then reduced to the desired amine. The formation of the alcohol byproduct indicates that the aldehyde is being directly reduced before imine formation is complete.[8] To favor the desired reaction pathway:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[9]
-
pH Control: The formation of the imine is often favored under slightly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.[10]
-
Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can be monitored by techniques like TLC or NMR.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Formation of 6-Methoxy-2-methylnicotinic Acid
The oxidation of the aldehyde to a carboxylic acid is a frequent issue.
| Potential Cause | Suggested Solution |
| Exposure to Air (Oxygen) | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Peroxides in Solvents | Use freshly distilled or peroxide-free solvents. |
| Prolonged Reaction Times at Elevated Temperatures | Monitor the reaction closely and minimize reaction time and temperature. |
| Presence of Oxidizing Agents | Ensure all reagents are free from oxidizing contaminants. |
Issue 2: Low Conversion or Incomplete Reaction
If your reaction does not proceed to completion, consider the following:
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity | Use fresh, high-purity reagents. For moisture-sensitive reagents, ensure they are handled under anhydrous conditions. |
| Steric Hindrance | The 2-methyl group can sterically hinder the approach of bulky nucleophiles.[11][12] Consider using less sterically demanding reagents or increasing the reaction temperature to overcome the activation barrier. |
| Electronic Effects | The 6-methoxy group is electron-donating, which can slightly decrease the electrophilicity of the aldehyde. Stronger activating conditions may be required compared to unsubstituted nicotinaldehydes. |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reactions. |
Issue 3: Formation of Multiple Unidentified Byproducts
The presence of several unexpected spots on a TLC plate or peaks in an LC-MS chromatogram suggests complex side reactions.
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions (High Temperature, Strong Acid/Base) | Employ milder reaction conditions. Screen different solvents and catalysts. |
| Self-Condensation | For base-catalyzed reactions, use a weaker base and lower temperatures. For acid-catalyzed reactions, use a catalytic amount of a milder acid.[3] |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, avoid alcoholic solvents in reactions where transacetalization could be a side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol provides a general guideline for the Knoevenagel condensation of this compound with an active methylene compound (e.g., diethyl malonate).
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification via Bisulfite Adduct Formation
This method can be used to purify this compound from non-carbonyl impurities.[1]
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like ethanol. Prepare a saturated aqueous solution of sodium bisulfite and add it to the aldehyde solution with vigorous stirring. The solid bisulfite adduct should precipitate.
-
Isolation: Filter the solid adduct and wash it with cold ethanol followed by diethyl ether.
-
Regeneration: Suspend the washed adduct in water and slowly add a 10% aqueous sodium carbonate or dilute HCl solution while stirring until the adduct dissolves and the aldehyde separates.
-
Extraction and Purification: Extract the regenerated aldehyde with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified aldehyde.
Visualizations
Troubleshooting Workflow for Unknown Impurities
Caption: Workflow for identifying and addressing unknown impurities.
Reaction Pathways and Potential Byproducts
Caption: Common reactions and potential byproducts of this compound.
References
- Organic Chemistry Portal. Wittig Reaction.
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism.
- Wikipedia. Knoevenagel condensation.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- Wikipedia. Wittig reaction.
- Scribd. 6 Steric Hindrance.
- Quora. (2016, December 4). What produces steric hindrance?
- YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- MDPI. (2022).
- Jasperse, J. P. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- National Center for Biotechnology Information. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16865–16873. [Link]
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
- National Center for Biotechnology Information. (2013). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. J. Am. Chem. Soc., 135(4), 1438–1448. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 1-2. [Link]
- WordPress. Reductive Amination.
- ResearchGate. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
Sources
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- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. quora.com [quora.com]
Technical Support Center: Navigating the Scale-Up of 6-Methoxy-2-methylnicotinaldehyde
Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the common challenges encountered when moving from lab-scale to pilot or manufacturing scale.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. While its synthesis may appear straightforward on paper, scaling up production presents a unique set of challenges. These can range from controlling exothermic events and ensuring reagent purity to managing impurity profiles and product stability. This document provides practical, experience-driven advice to help you navigate these complexities successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning the scale-up of this compound.
Q1: What are the most common synthetic routes for this compound at scale?
A1: The most prevalent and scalable methods typically involve the formylation of a pre-functionalized pyridine ring. Two primary routes are favored in industry:
-
Lithiation/Halogen-Metal Exchange: This involves treating a halogenated precursor, such as 2-bromo-6-methoxypyridine, with a strong organolithium base (e.g., n-BuLi or s-BuLi) at cryogenic temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2] This method is often high-yielding but requires stringent control over temperature and moisture.
-
Grignard Reaction: This route involves forming a Grignard reagent from a halopyridine precursor (e.g., 2-chloro- or 2-bromo-6-methoxypyridine) and magnesium metal.[3] The resulting organomagnesium species is then reacted with a formylating agent.[3] This method is often preferred for its lower cost and less hazardous reagents compared to organolithiums, though initiation can sometimes be challenging on a large scale.[4]
Q2: What are the Critical Process Parameters (CPPs) I need to monitor closely?
A2: For a successful and reproducible scale-up, meticulous monitoring of the following CPPs is essential:
| Critical Process Parameter | Impact on Process | Rationale & Recommended Monitoring |
| Reaction Temperature | Yield, Impurity Profile, Safety | The lithiation and Grignard formation steps are highly exothermic. Poor temperature control can lead to side reactions or dangerous thermal runaways. Use a reliable reactor with efficient cooling and monitor the internal temperature continuously. |
| Reagent Purity & Water Content | Reaction Initiation, Yield | Both organolithium and Grignard reagents are extremely sensitive to moisture and protic impurities. All solvents and reagents must be rigorously dried. Titrate organometallic reagents before use to confirm their molarity. |
| Addition Rate | Exotherm Control, Selectivity | A slow, controlled addition of the organometallic reagent or the electrophile (DMF) is crucial for managing the reaction exotherm and minimizing side reactions.[3] |
| Agitation Speed | Mass Transfer, Homogeneity | In heterogeneous reactions like Grignard formation, proper agitation is vital to ensure the organic halide is in contact with the magnesium surface. In all stages, good mixing ensures thermal and concentration homogeneity. |
Q3: Is this compound stable? What are the recommended storage and handling conditions?
A3: this compound is an aldehyde and is susceptible to oxidation, especially when exposed to air.[5] The aldehyde can oxidize to the corresponding carboxylic acid (6-Methoxy-2-methylnicotinic acid), which can complicate purification and affect final product quality.
-
Handling: Handle the material under an inert atmosphere (nitrogen or argon) whenever possible.
-
Storage: Store the final product in airtight containers at refrigerated temperatures (2-8 °C) under an inert gas to minimize degradation.[5][6][7]
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis.
Stage 1: Reaction Setup & Execution
Q: My Grignard reaction won't initiate. What are the likely causes and solutions?
A: Failure of Grignard initiation is a classic scale-up challenge. Here’s how to troubleshoot it:
-
Potential Cause 1: Inactive Magnesium Surface. The magnesium turnings may have a passivating oxide layer.
-
Solution: Use fresh, high-purity magnesium turnings. Before adding the halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[4] The appearance of a color change or gentle bubbling indicates activation.
-
-
Potential Cause 2: Presence of Water. Trace amounts of water will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.[3] Solvents like THF or diethyl ether must be anhydrous.
-
-
Potential Cause 3: Low Temperature. While the reaction is exothermic, some initial energy is required for initiation.
-
Solution: Gently warm a small portion of the reaction mixture with a heat gun. Once initiation is observed (cloudiness, gentle reflux), stop heating immediately and begin the controlled addition of the remaining halide.[4]
-
Q: The reaction yield is low, and I'm recovering a lot of my starting halopyridine. Why?
A: This indicates incomplete conversion.
-
Potential Cause 1: Inaccurate Reagent Stoichiometry. The molarity of your organolithium or Grignard reagent may be lower than stated.
-
Solution: Always titrate organometallic reagents before use, especially on a large scale. A common method for organolithiums is titration with a known concentration of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Only proceed with the work-up once the starting material is consumed to an acceptable level. You may need to extend the reaction time or allow the mixture to warm to a slightly higher temperature post-addition.
-
Stage 2: Work-up & Extraction
Q: I'm observing a significant amount of a dark, tarry substance after quenching the reaction. What is it and how can I avoid it?
A: This is likely due to side reactions and decomposition, often exacerbated by the quench conditions.
-
Potential Cause 1: Quench is too fast or too hot. Adding the quenching solution (e.g., saturated ammonium chloride) too quickly to a highly concentrated reaction mixture can cause a rapid, uncontrolled exotherm, leading to product degradation.
-
Solution: Cool the reaction mixture in an ice bath before and during the quench.[4] Add the quenching solution slowly and with vigorous stirring to dissipate heat effectively.
-
-
Potential Cause 2: Reaction with excess formylating agent. Unreacted organometallic species can add to the product aldehyde.
-
Solution: Ensure the stoichiometry is correct. Using a reverse addition (adding the organometallic solution to the DMF) can sometimes mitigate this by ensuring the formylating agent is always in excess.
-
Stage 3: Purification & Isolation
Q: My final product purity is low, and I have a persistent impurity with a similar polarity. How can I improve purification?
A: This is a common issue, often related to the formation of by-products.
-
Potential Cause 1: Formation of the corresponding alcohol. The aldehyde product can be reduced by unreacted organometallic reagent if it possesses a β-hydrogen, or during workup.
-
Solution: Optimize reaction stoichiometry and quench conditions. For purification, flash column chromatography is typically effective. Consider a solvent system with a gradient elution to improve separation.
-
-
Potential Cause 2: Oxidation to Carboxylic Acid. As mentioned, the aldehyde is air-sensitive.
-
Solution: Minimize air exposure during work-up and purification. Consider performing extractions and concentrations under a nitrogen blanket. If the carboxylic acid impurity is present, you may be able to remove it with a mild basic wash (e.g., dilute sodium bicarbonate solution) during the work-up, but be cautious as the aldehyde itself might not be stable to strong bases.
-
-
Potential Cause 3: Biphenyl-type impurities. Homocoupling of the organometallic reagent can occur.
-
Solution: This is often minimized by maintaining low temperatures during reagent formation and reaction. These non-polar impurities can usually be separated effectively by column chromatography.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol: Lithiation-Formylation of 2-Bromo-6-methoxypyridine
Materials:
-
2-Bromo-6-methoxypyridine (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reactor Setup: Set up a multi-necked, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry.
-
Charging: Charge the reactor with 2-Bromo-6-methoxypyridine and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir for 30-60 minutes at -78 °C after the addition is complete.
-
Formylation: Add anhydrous DMF dropwise, again maintaining the temperature below -70 °C. After addition, stir for another 1-2 hours at this temperature.
-
IPC Check: Take a small, quenched sample to check for reaction completion by TLC or HPLC.
-
Quench: Slowly add saturated aqueous NH4Cl solution to the cold reaction mixture, ensuring the temperature remains low.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography or distillation.
Troubleshooting Workflow: Diagnosing Low Purity
This diagram outlines the logical steps to diagnose and solve issues related to low purity of the final product.
Caption: Troubleshooting Decision Tree for Low Purity Issues.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Common Conditions for Formylation. (n.d.). Organic Chemistry Portal.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
- Killpack, M. O. (1989). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods.
- Schall, A., & Reiser, O. (2008). Product Class 6: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 765-826). Thieme.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Process for the preparation of grignard reagents. (1973). Google Patents.
- Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). PMC.
- 6-Methoxy-2-pyridinecarboxaldehyde. (n.d.). Pipzine Chemicals.
- The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. (2020). ResearchGate.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-methoxy -2-pyridinecarboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 6. 6-Methoxy-4-methylnicotinaldehyde | 123506-66-1 [sigmaaldrich.com]
- 7. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Enhancing the Stability of 6-Methoxy-2-methylnicotinaldehyde in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this valuable synthetic intermediate. Given its chemical structure—an aldehyde on an electron-deficient pyridine ring—this compound is susceptible to several degradation pathways that can compromise experimental outcomes. This document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Understanding the Core Instability of this compound
Q1: What are the primary degradation pathways for this compound in solution?
A1: The instability of this compound stems primarily from the reactivity of the aldehyde group, which is exacerbated by the electron-withdrawing nature of the pyridine ring. The main degradation routes are:
-
Oxidation: This is the most common degradation pathway. The aldehyde functional group (-CHO) is readily oxidized to the corresponding carboxylic acid (6-Methoxy-2-methylnicotinic acid), especially in the presence of atmospheric oxygen.[1][2] This process can be accelerated by light, heat, and trace metal impurities. Product integrity is lost, and the resulting carboxylic acid can alter the pH and reactivity of the solution. Many functionalized pyridine aldehydes are known to be air-sensitive, necessitating careful handling.[3]
-
pH-Mediated Degradation (Hydrolysis): Aldehydes can be sensitive to both acidic and alkaline conditions.[4]
-
Alkaline Conditions: Pyridine derivatives can be extremely unstable in alkaline media.[5] Strong bases can catalyze disproportionation reactions (e.g., Cannizzaro-type reactions) or other degradative pathways.
-
Acidic Conditions: In the presence of protic solvents like water or alcohols, acid catalysis can lead to the formation of hydrates (gem-diols) or acetals, respectively.[1][6] While hydrate formation can be reversible, it alters the effective concentration of the active aldehyde.
-
-
Photodegradation: Aromatic and heterocyclic compounds, including pyridine derivatives, are often susceptible to degradation upon exposure to UV or even ambient light.[5] Light can provide the energy to initiate radical reactions, leading to complex degradation product profiles and often a visible color change (e.g., yellowing or browning) in the solution.[7]
-
Polymerization/Oligomerization: Aldehydes, particularly when concentrated, can undergo self-condensation or polymerization, forming oligomeric or polymeric materials.[8] This is often observed as the formation of a precipitate or an increase in the viscosity of the solution over time.
Caption: Primary degradation pathways for this compound.
Section 2: FAQs on Handling and Storage
Q2: What are the ideal short-term and long-term storage conditions for the neat compound and its solutions?
A2: Proper storage is the single most critical factor in preserving the compound's integrity. Based on data for structurally related pyridine aldehydes, the following conditions are strongly recommended.[3][9]
| Condition | Solid Compound (Neat) | Stock Solution (in Anhydrous Aprotic Solvent) |
| Temperature | 2–8 °C | -20 °C (Long-term) or 2–8 °C (Short-term) |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Headspace flushed with Argon or Nitrogen |
| Light | Protect from light (amber vial) | Protect from light (amber vial or foil-wrapped) |
| Container | Tightly sealed vial with a PTFE-lined cap | Tightly sealed vial with a PTFE-lined cap |
| Notes | The compound is air-sensitive.[3] Minimize headspace in the vial. | Prepare high-concentration stock to minimize solvent interactions. Avoid repeated freeze-thaw cycles. |
Q3: My solution of this compound is turning yellow. What is happening and what should I do?
A3: A color change from colorless to yellow or brown is a clear visual indicator of degradation. This is most commonly caused by:
-
Oxidation: The formation of conjugated impurities and breakdown products.
-
Photodegradation: Exposure to light has likely initiated the formation of colored byproducts.[7]
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution, as the presence of impurities can lead to erroneous and irreproducible results.
-
Review Your Protocol: Confirm that your solvent was anhydrous and your storage conditions (inert atmosphere, temperature, light protection) were strictly followed.
-
Prepare a Fresh Solution: Weigh a fresh sample of the solid compound and prepare a new stock solution, carefully adhering to the recommended handling procedures.
Q4: Which solvents should I use or avoid when preparing stock solutions for long-term storage?
A4: Solvent choice significantly impacts the stability of the aldehyde.
| Solvent Class | Recommended Examples | Rationale & Cautions |
| Aprotic, Polar (Preferred) | Anhydrous DMSO, Anhydrous DMF | Excellent solvating power. Being aprotic, they do not participate in hydrate or acetal formation. Ensure the solvent is truly anhydrous (from a sealed bottle). |
| Aprotic, Non-Polar | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF) | Good choices, but ensure peroxide-free THF is used, as peroxides will rapidly oxidize the aldehyde. DCM is suitable for short-term use. |
| Protic (Avoid for Storage) | Methanol, Ethanol, Water | These solvents can react with the aldehyde to form hemiacetals or hydrates, reducing the concentration of the free aldehyde.[1][10] Only use these for preparing working solutions for immediate use in assays. |
Section 3: Troubleshooting Experimental Setups
Q5: I'm observing poor reproducibility in my bioassay. Could compound instability be the cause?
A5: Absolutely. Inconsistent results are a hallmark of using a degrading compound. Before troubleshooting your assay, validate your test article with this checklist:
-
Stock Solution Age: Was your stock solution prepared fresh (ideally within the last week if stored at 4°C, or within a month if stored at -20°C)?
-
Storage Integrity: Was the vial properly sealed and the headspace inerted after the last use?
-
Freeze-Thaw Cycles: Has the stock solution been subjected to more than 3-4 freeze-thaw cycles? If so, prepare a new stock and consider aliquoting it for single use.
-
Working Solution Preparation: Are you preparing fresh working dilutions from the stock for each experiment? The compound is significantly less stable at lower concentrations in aqueous buffers.
Q6: How does pH affect the stability of the compound in my aqueous reaction buffer?
A6: The stability of aldehydes in aqueous media is often highly pH-dependent.[4][11] For pyridine derivatives, stability is typically greatest in neutral or slightly acidic conditions and decreases sharply in alkaline environments.[5]
-
Recommendation: For maximum stability during an experiment, maintain the buffer pH between 6.0 and 7.5 .
-
Actionable Insight: If your experiment must be conducted outside this range, you must perform a preliminary stability test. Incubate the compound in the buffer at the experimental pH and temperature for the duration of the assay, then analyze by HPLC to quantify the percentage of degradation. This will inform you if a correction factor is needed or if the experimental design is flawed.
Section 4: Protocols for Stability Assessment
To ensure the trustworthiness of your results, you must work with a compound of known purity and stability. The following protocols outline how to establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study to Develop a Stability-Indicating HPLC Method
A forced degradation study is essential for understanding how a compound degrades and for developing an analytical method that can separate the parent compound from all potential degradation products.[12][13][14]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2 hours.[12]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.[13]
-
Thermal Degradation: Incubate a solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Inject all samples, including an unstressed control, into an HPLC system with a photodiode array (PDA) detector.
-
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Detection: Monitor at 254 nm and 280 nm.
-
-
-
Method Development: Analyze the chromatograms. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient, mobile phase, or column chemistry as needed. The use of LC-MS is highly recommended to identify the mass of the degradation products.[5]
Protocol 2: Real-Time Solution Stability Study
This protocol determines the actual shelf-life of your stock solution under your specific storage conditions.
-
Preparation: Prepare a stock solution of known concentration (e.g., 10 mM) in your chosen solvent (e.g., anhydrous DMSO).
-
Initial Analysis (T=0): Immediately analyze the solution via your validated stability-indicating HPLC method to determine the initial peak area and purity.
-
Storage: Store the solution under the desired conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., T=1 week, 2 weeks, 1 month, 3 months), thaw an aliquot (if frozen), and re-analyze using the identical HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Set an acceptable limit (e.g., must remain >95% pure). This data will define the true expiration date for your solutions.
By implementing these guidelines and validation protocols, you can ensure the integrity of your this compound solutions, leading to more reliable, reproducible, and trustworthy scientific outcomes.
References
- Trelstad, R.L. (1969). The Effect of pH on the Stability of Purified Glutaraldehyde. Journal of Histochemistry & Cytochemistry, 17(11), 756-757.
- Kumbhat, S. (2012). Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Oriental Journal of Chemistry, 28(2), 849-856.
- Johan, M.F., et al. (2021). Effect of pH on the activity and stability of immobilized ALDH and free ALDH. ResearchGate.
- da Silveira, P.S.P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13538-13545.
- da Silveira, P.S.P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
- Peng, C., et al. (2008). The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE. ResearchGate.
- Dołowy, M., Pyka, A., & Bober, K. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259.
- Sharma, M.K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1).
- Chemistry LibreTexts (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- Sandler, S.R. (1983). Stabilization of aldehydes. European Patent Office, EP 0096153 A2.
- Al-Dalali, S., et al. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. ResearchGate.
- JoVE (2023). Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation. Journal of Visualized Experiments.
- Thiel, H.G., et al. (2000). Method of stabilizing aldehydes. Google Patents, US6137013A.
- Quora (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Quora.
- Mistry, S.N. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. ResearchGate.
- Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online.
- ATSDR (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Alcolado, C.I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743.
- Quora (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Quora.
- ATSDR (1997). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Reily, C., et al. (2013). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Opinion in Clinical Nutrition and Metabolic Care, 16(1), 82-88.
- Hu, O.Y., et al. (1995). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1361-1367.
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- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Method Development for Robust 6-Methoxy-2-methylnicotinaldehyde Reactions
Welcome to the technical support center for 6-Methoxy-2-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile pyridine aldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, reproducible methods.
Quick Reference: Physicochemical Properties
Before initiating any experiment, a thorough understanding of your reagent's properties is critical. While comprehensive experimental data for this specific compound is not widely published, the table below provides key information based on structurally similar compounds and supplier specifications.
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 6-Methoxy-2-methylpyridine-3-carbaldehyde | - |
| CAS Number | 123506-66-1 (for 6-Methoxy-4-methylnicotinaldehyde) | |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | |
| Physical Form | Expected to be a white to yellow solid | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
| Stability | Air-sensitive; susceptible to oxidation.[1] Handle under inert conditions to prevent degradation to the corresponding carboxylic acid. | - |
Note: The CAS number provided is for a closely related isomer. Always verify properties with the specific batch documentation from your supplier.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: How do the methoxy and methyl substituents influence the reactivity of the aldehyde?
A: The electronic and steric environment of the pyridine ring dictates its reactivity.
-
Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent at the 6-position increases the electron density of the pyridine ring. This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution, which is a key step in reactions like the Pictet-Spengler cyclization.[2]
-
Methyl Group (-CH₃): The methyl group at the 2-position provides some steric hindrance, which can influence the approach of nucleophiles to the adjacent aldehyde. It also has a mild electron-donating effect.
-
Aldehyde Group (-CHO): The aldehyde is an electron-withdrawing group, which deactivates the pyridine ring toward electrophilic attack but is itself the primary site for nucleophilic addition reactions.
Q2: What are the primary applications of this aldehyde in synthesis?
A: this compound is a valuable building block for constructing complex heterocyclic scaffolds.[1] Its most prominent application is in the synthesis of tetrahydro-β-carbolines and related structures via the Pictet-Spengler reaction.[3][4] These scaffolds are core components of numerous natural products and pharmacologically active compounds.[4]
Q3: Is this compound prone to degradation? How should it be handled?
A: Yes. Like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated by exposure to air.[1] For this reason, it is classified as air-sensitive.
-
Handling: Always handle the compound under an inert atmosphere (nitrogen or argon). Use Schlenk techniques or a glovebox for transfers.
-
Storage: Store in a tightly sealed container at the recommended 2-8°C, protected from light and moisture.[1]
Troubleshooting Guide: From Failed Reactions to Robust Protocols
Even with careful planning, experiments can fail. This guide provides a systematic, cause-and-effect approach to diagnosing and solving common issues.
Logical Troubleshooting Workflow
When a reaction yields unexpected results, follow a logical diagnostic path. This workflow helps to systematically isolate the variable responsible for the issue.
Caption: A systematic workflow for troubleshooting problematic reactions.
Common Problems & Solutions in a Q&A Format
Q: My reaction yield is consistently low. What are the most likely causes?
A: Low yield is a multifaceted problem. Systematically consider the following possibilities:
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider extending the reaction time or moderately increasing the temperature. |
| Reagent Purity | The aldehyde may have partially oxidized to the carboxylic acid, or solvents may contain water, which can quench reagents or alter reaction pathways. Solution: Ensure the aldehyde is pure. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. |
| Suboptimal Conditions | The choice of solvent, catalyst, concentration, or temperature can dramatically impact yield. For instance, in a Pictet-Spengler reaction, protic solvents are traditional, but aprotic media sometimes provide superior yields.[5] Solution: Perform a systematic optimization. Screen different catalysts (e.g., protic vs. Lewis acids), solvents (e.g., MeOH vs. DCM vs. Toluene), and temperatures. |
| Product Loss During Workup | The product may be partially soluble in the aqueous layer, volatile, or irreversibly adsorbed onto filtration media (e.g., Celite) or silica gel during chromatography. Solution: After extraction, retain and analyze the aqueous layer for your product. If the product is volatile, use care during solvent removal (e.g., lower temperature on the rotovap). If loss occurs during filtration or chromatography, consider alternative purification methods like recrystallization. |
Q: I'm observing significant side product formation. How can I identify and minimize it?
A: Side products often provide clues about reactive pathways you want to avoid.
| Potential Side Reaction | Explanation & Recommended Solution |
| Oxidation of Aldehyde | The aldehyde group is oxidized to a carboxylic acid. This is common if the reaction is exposed to air, especially at elevated temperatures or if oxidizing agents are present. Solution: Run the reaction under a strict inert atmosphere (N₂ or Ar). Ensure all reagents and solvents are de-gassed if necessary. |
| Oxidation of Product | In the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction, the product can be oxidized to the fully aromatic β-carboline.[3][6] Solution: Minimize reaction time and temperature once the desired product is formed. Work up the reaction promptly and consider using antioxidants if compatible. Some methods intentionally use an oxidant to achieve the aromatic product.[4][6] |
| Cleavage of Methoxy Group | Under very harsh acidic conditions (e.g., strong refluxing acid), the methoxy ether can be cleaved to a phenol. Solution: Use the mildest acidic conditions possible to achieve the desired transformation. Consider using Lewis acids (e.g., BF₃·OEt₂) or milder protic acids (e.g., acetic acid) instead of strong mineral acids. |
Experimental Protocol: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone transformation for this compound, enabling the synthesis of the valuable β-carboline scaffold.[4] This reaction involves the condensation of a β-arylethylamine (like tryptamine) with the aldehyde, followed by an acid-catalyzed intramolecular cyclization.[5][7]
Reaction Mechanism Visualization
Caption: Mechanism of the Pictet-Spengler reaction.
Step-by-Step Methodology
This protocol is a general starting point. Optimization of stoichiometry, catalyst, solvent, and temperature may be required for specific substrates.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.05 eq)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add this compound (1.05 eq) to the stirred solution at room temperature. A slight excess of the aldehyde ensures complete consumption of the more valuable amine.[7]
-
Catalysis: Slowly add the acid catalyst (e.g., TFA, 0.2 - 1.0 eq) dropwise to the mixture. The formation of an iminium ion is the driving force for the reaction, and this requires an acid catalyst in most cases.[5]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 1-2 hours by TLC or LC-MS until the tryptamine is consumed. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied. Reaction times can range from a few hours to overnight.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
References
- Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia.
- Chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]
- NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
- Hegedüs, C., & Csupor, D. (2022). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. [Link]
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]
- Gevorgyan, V., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6243. [Link]
- Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
- Vágvölgyi, M., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(7), 1735. [Link]
- ChemBK. (2024). 6-Methoxy-2-pyridinecarboxaldehyde. [Link]
- Sciforum. (n.d.).
- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. [Link]
- European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
Sources
- 1. 6-methoxy -2-pyridinecarboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 2. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. jk-sci.com [jk-sci.com]
Impact of moisture on 6-Methoxy-2-methylnicotinaldehyde reactivity
Welcome to the technical support center for 6-Methoxy-2-methylnicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the impact of moisture on the reactivity of this versatile compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and reproducibility of your experiments.
I. Understanding the Impact of Moisture: A Proactive Approach
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. However, like many aldehydes, its reactivity can be significantly influenced by the presence of moisture. Water can act as a nucleophile, leading to the formation of hydrates and potentially other side products, which can complicate reaction pathways and reduce yields.
The core issue stems from the electrophilic nature of the aldehyde's carbonyl carbon. Water, though a weak nucleophile, can attack this carbon, leading to the formation of a geminal diol (hydrate). This process is reversible, but the equilibrium can be influenced by factors such as temperature and pH.[1][2][3][4] For aldehydes with nearby electron-withdrawing groups, the hydrate can be surprisingly stable.[1][4]
Furthermore, in the context of complex multi-step syntheses, even trace amounts of water can have a cascading effect, leading to unexpected byproducts or catalyst deactivation. Therefore, maintaining an anhydrous environment is paramount for achieving consistent and optimal results.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during reactions involving this compound that may be attributed to moisture.
Scenario 1: Low or Inconsistent Reaction Yields
Question: I am performing a reaction with this compound, and my yields are consistently lower than expected, or they vary significantly between batches. Could moisture be the culprit?
Answer: Yes, moisture is a very likely cause for low and inconsistent yields. Here’s a systematic approach to diagnose and resolve the issue:
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Action Plan:
-
Quantify Moisture Content: The first step is to determine the level of water contamination.
-
Implement Rigorous Drying Protocols:
-
Solvents: Do not rely on commercially available "anhydrous" solvents without verification. It is best practice to dry them in-house.
-
Protocol 1: Solvent Drying using Molecular Sieves: This is a convenient method for many common solvents.
-
-
Reagents: If your other reagents are solids, they can be dried in a vacuum oven. Ensure the temperature is below the melting or decomposition point of the compound.
-
-
Ensure an Inert Reaction Environment:
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry, inert gas (Nitrogen or Argon) or in a desiccator immediately before use. For highly sensitive reactions, flame-drying under vacuum is recommended.
-
Inert Atmosphere: The reaction should be set up under a positive pressure of an inert gas using a Schlenk line or in a glovebox. This prevents atmospheric moisture from entering the reaction vessel.
-
Scenario 2: Formation of Unexpected Byproducts
Question: I am observing an unknown impurity in my reaction mixture via TLC/LC-MS that I suspect is a byproduct. How can I determine if it's related to moisture and prevent its formation?
Answer: The formation of unexpected byproducts is a common consequence of moisture contamination. The aldehyde functional group is susceptible to various water-mediated side reactions.
Plausible Moisture-Induced Side Reactions:
-
Hydrate Formation: As previously discussed, this compound can reversibly form its geminal diol hydrate. While often unstable, it can alter the effective concentration of the aldehyde and may participate in different reaction pathways.
-
Oxidation: In the presence of air (which often accompanies moisture), aldehydes can be oxidized to carboxylic acids. While this compound is not exceptionally prone to air oxidation, it can occur under certain conditions, especially in the presence of metal catalysts.
-
Cannizzaro-type Reactions: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a primary alcohol and a carboxylic acid. If your reaction conditions are basic, the presence of water could facilitate this side reaction.
Troubleshooting and Prevention:
-
Characterize the Byproduct: If possible, isolate the byproduct and characterize it using techniques like NMR and Mass Spectrometry. This will provide definitive evidence of its structure and help elucidate its formation mechanism.
-
Run a Control Reaction: Perform a small-scale reaction where a controlled amount of water is intentionally added. If the formation of the byproduct increases, it strongly suggests that moisture is the cause.
-
Strict Adherence to Anhydrous Techniques: The most effective preventative measure is the rigorous exclusion of water from your reaction system by following the protocols outlined in Scenario 1.
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize moisture exposure?
A1: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container, preferably with a Teflon-lined cap. The container should be flushed with an inert gas like argon or nitrogen before sealing. For long-term storage, it is recommended to keep it in a desiccator or a controlled low-humidity environment, and for some sensitive aldehydes, refrigeration or freezing is advised to slow down any potential degradation pathways.
Q2: What is the best method for drying solvents for use with this compound?
A2: The choice of drying method depends on the solvent and the required level of dryness.
-
For Ethereal Solvents (e.g., THF, Diethyl Ether): Distillation from sodium/benzophenone ketyl is a highly effective method for achieving very low water content. The deep blue or purple color of the ketyl radical anion provides a visual indicator that the solvent is dry.
-
For Halogenated Solvents (e.g., Dichloromethane, Chloroform) and Hydrocarbons (e.g., Toluene, Hexanes): Distillation from calcium hydride (CaH₂) is a common and effective method.
-
For a General and Safer Approach: Passing the solvent through a column of activated alumina or molecular sieves, as found in commercial solvent purification systems, is an excellent alternative to distillation.[5]
Q3: Can I use a desiccant like anhydrous sodium sulfate or magnesium sulfate to dry my reaction mixture during workup?
A3: Yes, for the workup stage, after quenching the reaction, using anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic layer is standard practice. Magnesium sulfate is a more efficient drying agent as it has a higher capacity for water and dries more quickly. However, it is slightly acidic, which could be a concern for highly acid-sensitive products. Sodium sulfate is neutral and has a lower capacity but is suitable for most applications. Ensure you use a sufficient amount of the drying agent and allow adequate time for it to work before filtering.
Q4: I need to perform a reaction in an aqueous or protic solvent system. What should I be aware of?
A4: While generally avoided for moisture-sensitive reagents, some reactions are designed to be carried out in the presence of water.[10] In such cases:
-
Stability of the Aldehyde: Be aware that the aldehyde will be in equilibrium with its hydrate. This may affect reaction kinetics. Based on data from the closely related methyl nicotinate, which shows slow degradation in aqueous solution, this compound may exhibit reasonable stability for the duration of the reaction.[1][2]
-
pH Control: The pH of the aqueous medium can be critical. Both acidic and basic conditions can catalyze hydrate formation and potentially other side reactions. Buffering the reaction mixture may be necessary to maintain a stable pH.
-
Reaction Time and Temperature: Keep the reaction time as short as possible and the temperature as low as feasible to minimize potential degradation.
IV. Experimental Protocols
Protocol 1: Drying a Solvent (e.g., Tetrahydrofuran, THF) using Molecular Sieves
This protocol is suitable for pre-drying solvents or for applications where ultra-low moisture content is not essential.
Materials:
-
Solvent to be dried (e.g., THF)
-
3Å or 4Å molecular sieves
-
Oven
-
Schlenk flask or other suitable dry glassware with a sealed cap
Methodology:
-
Activate Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 180-200°C under high vacuum for at least 8-12 hours to remove adsorbed water.
-
Cooling: Allow the flask to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Solvent Drying: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), add the activated sieves to a clean, dry solvent storage bottle to approximately 10-20% of the solvent's volume.
-
Storage: Transfer the solvent to this bottle and allow it to stand for at least 24 hours before use. Store the solvent over the sieves to maintain dryness.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and sample.
Materials:
-
Karl Fischer titrator (volumetric)
-
Appropriate Karl Fischer reagents (specialized reagents for aldehydes are recommended to avoid side reactions with methanol).[8][9]
-
Dry syringes and needles
-
This compound sample
Methodology:
-
Titrator Preparation: Fill the titrator with the appropriate Karl Fischer solvent and titrant. Condition the solvent by running a pre-titration until the endpoint is reached and the drift is stable, indicating a dry titration cell.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a dry, gas-tight syringe. The ideal sample size will depend on the expected water content and the titrant concentration.
-
Titration: Inject the sample into the titration cell. The titration will start automatically and will stop once all the water in the sample has been consumed.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample. The result is typically expressed in ppm or percentage.
Data Interpretation Table:
| Moisture Content (ppm) | Potential Impact on Reactions | Recommended Action |
| < 50 | Generally acceptable for most sensitive reactions. | Proceed with the reaction, maintaining anhydrous conditions. |
| 50 - 200 | May lead to reduced yields or minor byproduct formation in highly sensitive reactions. | Consider drying the reagent or using it for less sensitive steps. |
| > 200 | High risk of significant yield reduction and byproduct formation. | Do not use. The reagent must be dried or a new batch sourced. |
V. Visualizing the Impact of Moisture
Caption: Reaction pathways in anhydrous vs. moist conditions.
VI. Conclusion
The successful application of this compound in synthesis is highly dependent on the careful control of moisture. By understanding the potential interactions of this aldehyde with water, implementing robust anhydrous techniques, and utilizing appropriate analytical methods to quantify moisture content, researchers can mitigate the risks of low yields and byproduct formation. This guide provides a foundational framework for troubleshooting and ensuring the integrity of your experimental work with this important chemical intermediate.
VII. References
-
BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Retrieved from
-
BenchChem. (n.d.). Techniques for drying 1-Propoxy-2-propanol for moisture-sensitive reactions. Retrieved from
-
Hach. (2016). Volumetric one-component Karl Fischer Titration for aldehydes and ketones. Retrieved from
-
Carl ROTH. (n.d.). Karl Fischer Reagents. Retrieved from
-
Morrow, J. D., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration. Retrieved from
-
Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from
-
Morrow, J. D., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from
-
KPU Pressbooks. (n.d.). 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II. Retrieved from
-
Britannica. (2025, December 23). Aldehyde. Retrieved from
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from
-
Quora. (2021, February 11). How Aldehyde react with water, and what are the resulting materials as structure? Retrieved from
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from
-
Carboxyl / Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods. Retrieved from
-
ResearchGate. (2018, August 28). Moisture Analysis Techniques. Retrieved from
-
Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from
-
METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from
-
Royal Society of Chemistry. (n.d.). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from
-
American Chemical Society. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Importance of water in aldol condensation reactions of acetaldehyde. Journal of the Chemical Society, Faraday Transactions. Retrieved from
-
ResearchGate. (n.d.). Water mediated condensation reaction of aldehydes and amines. Retrieved from
Sources
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2387596-52-1|6-Chloro-2-methoxy-4-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. carlroth.com [carlroth.com]
- 8. mt.com [mt.com]
- 9. quveon.com [quveon.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Confirming the Structure of 6-Methoxy-2-methylnicotinaldehyde with 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds or those with closely related isomers, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful, can sometimes fall short of providing a definitive structural assignment. This is particularly true for substituted heteroaromatic systems like 6-Methoxy-2-methylnicotinaldehyde, where subtle differences in substituent positions can lead to significant changes in biological activity.
This guide provides an in-depth, technical comparison of how various two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—are synergistically employed to unequivocally confirm the substitution pattern of this compound. We will delve into the causality behind experimental choices and demonstrate how these techniques create a self-validating system for structural elucidation.[1]
The Challenge: Differentiating Isomers
The molecular formula of this compound allows for several possible isomers. While 1D ¹H and ¹³C NMR provide initial clues through chemical shifts, multiplicities, and integration, they may not definitively distinguish between, for example, the target molecule and 2-Methoxy-6-methylnicotinaldehyde. 2D NMR spectroscopy overcomes this ambiguity by revealing through-bond correlations between nuclei, effectively mapping out the molecular framework.[2][3][4][5]
The Strategy: A Multi-faceted 2D NMR Approach
Our approach relies on a trio of powerful 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.[1][6]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (two- and three-bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.[6][7][8]
This combination of experiments provides a comprehensive and interlocking dataset that allows for the confident assignment of every proton and carbon in the molecule.
Experimental Protocol and Data Interpretation
Step 1: Sample Preparation and 1D NMR Acquisition
A crucial first step is the careful preparation of the NMR sample.
Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire standard 1D ¹H and ¹³C NMR spectra. These will serve as the reference axes for the 2D spectra and provide initial assignments.[9]
Expected 1D ¹H NMR Signatures:
-
A singlet for the methyl protons (-CH₃).
-
A singlet for the methoxy protons (-OCH₃).[10]
-
Two doublets in the aromatic region for the pyridine ring protons.
-
A singlet for the aldehyde proton (-CHO).
Expected 1D ¹³C NMR Signatures:
-
Signals for the methyl and methoxy carbons.
-
Signals for the protonated and quaternary carbons of the pyridine ring.
-
A downfield signal for the aldehyde carbonyl carbon.
Step 2: COSY - Mapping the Proton Network
The COSY experiment is the first step in piecing together the proton framework of the molecule.[1] It reveals which protons are coupled to each other, typically through three bonds (³JHH).
Experimental Workflow for 2D NMR Acquisition:
Caption: Key ³JCH HMBC correlations confirming the structure.
By systematically analyzing these long-range correlations, the precise placement of the methyl, methoxy, and aldehyde groups on the pyridine ring can be definitively established. For instance, the correlation between the methoxy protons and C6, and the lack of a correlation to C2, provides unequivocal evidence for the 6-methoxy substitution pattern.
Conclusion: A Self-Validating Approach
The combined use of COSY, HSQC, and HMBC creates a robust and self-validating methodology for the structural confirmation of this compound. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations that piece the entire molecular puzzle together. This multi-pronged approach leaves no room for ambiguity, ensuring the high level of scientific integrity required in research and drug development.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Clendinen, C. S., Stupp, G. S., Ajredini, R., & Edison, A. S. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and bioanalytical chemistry, 406(21), 5049–5061. [Link]
- Unknown. (n.d.). Basic 2D NMR experiments.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
- Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
- Unknown. (n.d.). 2D Acquisition and Processing.
- NMRFx Analyst. (n.d.). Processing 2D Spectra.
- Science.gov. (n.d.). nmr hsqc hmbc: Topics.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Unknown. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
- YouTube. (2020, September 20). CHM4930 Example of Solving Structure from 2D NMR.
- Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- ACD/Labs. (n.d.). Methoxy groups just stick out.
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A Comparative Guide to the Synthesis of 6-Methoxy-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylnicotinaldehyde, a substituted pyridine derivative, is a valuable intermediate in the synthesis of a range of biologically active molecules. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a reactive aldehyde functionality, makes it a versatile scaffold for the construction of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide will compare three primary synthetic strategies for the preparation of this compound, providing detailed protocols and analysis to facilitate laboratory application.
Comparative Analysis of Synthetic Methodologies
Three principal synthetic routes to this compound have been identified and evaluated:
-
Route A: Vilsmeier-Haack Formylation of 2-Methoxy-6-methylpyridine. This classical approach introduces the aldehyde group directly onto the pyridine ring of a commercially available starting material.
-
Route B: Lithiation and Formylation of 2-Methoxy-6-methylpyridine. An alternative method for direct formylation that relies on organometallic intermediates.
-
Route C: Synthesis and Oxidation of (6-Methoxy-2-methylpyridin-3-yl)methanol. A two-step approach involving the synthesis of an alcohol precursor followed by its oxidation to the desired aldehyde.
The following sections will delve into the specifics of each route, offering a balanced comparison of their respective advantages and disadvantages.
| Method | Starting Material | Key Reagents | Reported/Expected Yield | Key Advantages | Key Disadvantages |
| Route A: Vilsmeier-Haack Formylation | 2-Methoxy-6-methylpyridine | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Good to Excellent | Direct, one-pot reaction; uses readily available and inexpensive reagents. | The Vilsmeier reagent is a strong electrophile and may not be suitable for substrates with sensitive functional groups; regioselectivity can be an issue with highly substituted pyridines. |
| Route B: Lithiation and Formylation | 2-Methoxy-6-methylpyridine | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Dimethylformamide (DMF) | Moderate to Good | Can offer different regioselectivity compared to the Vilsmeier-Haack reaction; useful for substrates incompatible with acidic conditions. | Requires strictly anhydrous conditions and cryogenic temperatures; handling of pyrophoric organolithium reagents requires specialized expertise. |
| Route C: Oxidation of an Alcohol Precursor | (6-Methoxy-2-methylpyridin-3-yl)methanol | Manganese dioxide (MnO₂) | Good to Excellent | Mild reaction conditions for the oxidation step; high selectivity for the desired aldehyde. | Requires the prior synthesis of the alcohol precursor, adding a step to the overall sequence. |
Route A: Vilsmeier-Haack Formylation of 2-Methoxy-6-methylpyridine
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).
Reaction Mechanism and Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich pyridine ring of 2-methoxy-6-methylpyridine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The methoxy group at the 6-position and the methyl group at the 2-position both act as electron-donating groups, activating the pyridine ring towards electrophilic substitution. The formylation is expected to occur at the C3 position, which is ortho to the activating methyl group and para to the activating methoxy group.
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A Senior Application Scientist's Guide to Nicotinaldehyde Derivatives in Synthesis: A Comparative Analysis of 6-Methoxy-2-methylnicotinaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, pyridine-based scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals. Among these, nicotinaldehydes—or pyridinecarboxaldehydes—serve as exceptionally versatile building blocks. The strategic placement of substituents on the pyridine ring dramatically alters the molecule's electronic properties, steric profile, and, consequently, its synthetic utility.
This guide provides an in-depth comparison of 6-Methoxy-2-methylnicotinaldehyde with other key nicotinaldehyde derivatives. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern the selection of a specific derivative for a target-oriented synthesis. By understanding the causal relationships between structure and reactivity, researchers can make more informed decisions, optimizing reaction pathways and accelerating discovery.
The Influence of Substitution on the Nicotinaldehyde Core
The reactivity of nicotinaldehyde is primarily dictated by two features: the electrophilicity of the aldehyde carbon and the electron density of the pyridine ring. Substituents modulate these features in predictable ways:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase electron density in the pyridine ring through resonance and inductive effects, respectively. This makes the ring more susceptible to electrophilic attack (if conditions allow) but can slightly decrease the electrophilicity of the aldehyde, potentially slowing down nucleophilic additions.
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) decrease the electron density of the ring, making it more electron-poor. This enhances the electrophilicity of the aldehyde, making it more reactive towards nucleophiles. Furthermore, it activates the carbon atom to which it is attached for nucleophilic aromatic substitution (SNAr).
The interplay of these electronic effects is central to the synthetic applications of these derivatives.
Caption: Proposed synthetic workflow for this compound.
This multi-step approach provides excellent control. The final oxidation step must be mild to prevent over-oxidation to the carboxylic acid. Reagents like manganese dioxide (MnO₂) or a Swern oxidation are ideal because they are highly selective for primary alcohols to aldehydes.
Alternative: Chloro-Substituted Nicotinaldehydes
The synthesis of chloro-nicotinaldehydes often follows a similar pattern of alcohol oxidation, but the starting materials are typically derived from the more readily available chloronicotinic acids. [1][2] Synthetic Route for 2-Chloronicotinaldehyde: A common industrial method involves a two-step process starting from 2-chloronicotinic acid. [2][3]1. Reduction to Alcohol: The carboxylic acid is reduced to 2-chloronicotinol. A combination of NaBH₄ and BF₃·OEt₂ is effective for this transformation. [2]2. Oxidation to Aldehyde: The resulting alcohol is oxidized to 2-chloronicotinaldehyde. Manganese dioxide (MnO₂) in a solvent like dichloromethane is a preferred method due to its mildness and high yield. [1] The key difference lies in the precursor chemistry. Chlorinated pyridines are fundamental industrial intermediates, making their derivatives more accessible than some alkoxy-substituted analogues.
Comparative Reactivity in Key Transformations
The true value of these derivatives is revealed in their subsequent reactions.
| Derivative | Aldehyde Reactivity (Nucleophilic Addition) | Ring Reactivity (SNAr) | Key Applications |
| This compound | Moderate | Not applicable (no leaving group) | Building block for kinase inhibitors, heterocyclic synthesis. [4] |
| 2-Chloronicotinaldehyde | High | High (at C2 position) | Precursor to 5-azaindoles, pharmaceutical intermediates. [2][5] |
| 6-Chloronicotinaldehyde | High | High (at C6 position) | Intermediate in agrochemicals and pharmaceuticals. [6] |
| Nicotinaldehyde (unsubstituted) | Moderate-High | Not applicable | General synthesis, derivatization. [7][8] |
Case Study: Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the aldehyde's electrophilicity.
-
With 2-chloronicotinaldehyde , the reaction is expected to proceed rapidly due to the electron-withdrawing effect of the chlorine atom, which enhances the partial positive charge on the aldehyde carbon.
-
With This compound , the reaction may be comparatively slower. The electron-donating methoxy group slightly reduces the aldehyde's electrophilicity. This can be advantageous, potentially leading to higher selectivity and fewer side reactions under carefully controlled conditions.
Case Study: Nucleophilic Aromatic Substitution (SNAr)
This is where chloro-substituted derivatives exhibit their unique utility. The chlorine atom is an excellent leaving group in SNAr reactions, especially when the ring is activated by the aldehyde group.
For 6-chloronicotinaldehyde , reaction with a nucleophile (e.g., an amine or alkoxide) can readily displace the chloride to form a new C-N or C-O bond. This is a powerful tool for building complex molecular architectures. [9]In contrast, This compound cannot participate in this reaction, as the methoxy group is a poor leaving group.
Caption: SNAr reactivity comparison: Chloro vs. Methoxy derivatives.
Experimental Protocols: A Practical Guide
The following protocols are representative of the synthesis of these key intermediates. They are designed to be self-validating through clear procedural steps and purification methods.
Protocol 1: Synthesis of 2-Chloronicotinaldehyde
[1][2] This protocol details the oxidation of 2-chloronicotinol, a common and reliable method.
Rationale: Manganese dioxide (MnO₂) is chosen as the oxidant because it is a mild, heterogeneous reagent that selectively oxidizes the benzylic-type alcohol to an aldehyde. Its insolubility simplifies the workup, as it can be removed by simple filtration, minimizing the need for complex chromatographic purification of the crude product.
Materials:
-
2-chloronicotinol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, ~5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinol (e.g., 10.0 g, 69.6 mmol) and dichloromethane (250 mL).
-
Stir the mixture until the alcohol is fully dissolved.
-
Add activated manganese dioxide (e.g., 30.3 g, 348 mmol) portion-wise to the solution. The reaction is exothermic; addition should be controlled to maintain a gentle stir.
-
Heat the reaction mixture to reflux (approx. 40°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 3-5 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake thoroughly with additional DCM (3 x 50 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a white to off-white solid of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Expected Yield: >90%
Protocol 2: Representative Derivatization via Schiff Base Formation
[10] This protocol demonstrates a common use for the aldehyde functionality, applicable to all nicotinaldehyde derivatives.
Rationale: The formation of an imine (Schiff base) is a robust condensation reaction. A catalytic amount of acid (like glacial acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. The reaction is often driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus or simply by precipitation of the product.
Materials:
-
Nicotinaldehyde derivative (e.g., this compound, 1.0 eq)
-
Primary amine (e.g., Aniline, 1.0 eq)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalytic)
Procedure:
-
Dissolve the nicotinaldehyde derivative (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
In a separate vial, dissolve the primary amine (1.0 mmol) in ethanol (5 mL).
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC. The reaction may be gently heated to reflux to increase the rate if necessary (typically 1-4 hours).
-
Upon completion, cool the mixture. The Schiff base product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If a precipitate does not form, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Conclusion for the Synthetic Chemist
The choice between this compound and other derivatives like the chloro-substituted analogues is a strategic decision guided by the synthetic goal.
-
Choose this compound when your synthetic strategy does not require a leaving group on the pyridine ring and when the electron-donating properties can be leveraged, for example, to influence the conformation of a final drug molecule or to moderate aldehyde reactivity for selective transformations. It is a valuable building block for constructing complex heterocyclic systems where the methoxy group is a desired final feature. [4]
-
Choose a Chloro-nicotinaldehyde derivative (e.g., 2-chloro or 6-chloro) when you need a highly reactive aldehyde for challenging nucleophilic additions or when the synthetic plan involves a subsequent Nucleophilic Aromatic Substitution (SNAr) step. The chlorine atom serves as a versatile synthetic handle, allowing for the late-stage introduction of diverse functional groups, a highly desirable feature in the synthesis of compound libraries for drug discovery. [2][6] By understanding these fundamental differences in synthesis and reactivity, researchers can more effectively design and execute synthetic routes, saving time and resources in the pursuit of novel chemical entities.
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A Comparative Guide to the Biological Activity of 6-Methoxy-2-methylnicotinaldehyde Analogs
This guide provides a comprehensive comparison of the potential biological activities of novel analogs based on the 6-Methoxy-2-methylnicotinaldehyde scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from existing literature on related pyridine derivatives to project the therapeutic potential of this new chemical series. We will explore the rationale behind the molecular design, propose synthetic strategies, and provide detailed protocols for evaluating their anticancer, anti-inflammatory, and antimicrobial properties.
Introduction: The Pyridine Scaffold and the Promise of this compound
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold for interacting with a wide range of biological targets. Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][]
The parent compound, this compound, presents a unique substitution pattern. The methoxy group at the 6-position can enhance metabolic stability and modulate ligand-target interactions, while the methyl group at the 2-position and the aldehyde at the 3-position offer key points for chemical modification to explore structure-activity relationships (SAR).[4] This guide will focus on a rationally designed series of analogs to probe the impact of these modifications on biological activity.
Design and Synthesis of this compound Analogs
The design of the analog series focuses on two primary modifications: bioisosteric replacement of the aldehyde group and substitution on the pyridine ring. Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical properties.[5][6]
Proposed Analogs (A1-A4):
-
A0 (Parent): this compound
-
A1: (6-Methoxy-2-methylpyridin-3-yl)methanol (Aldehyde reduced to alcohol)
-
A2: 6-Methoxy-2-methylnicotinic acid (Aldehyde oxidized to carboxylic acid)
-
A3: 6-Methoxy-2-methylnicotinonitrile (Aldehyde converted to nitrile)
-
A4: 3-(Ethynyl)-6-methoxy-2-methylpyridine (Aldehyde converted to an alkyne)
Synthetic Workflow
The synthesis of the parent compound (A0) and its analogs can be achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of the substituted pyridine ring, followed by functional group transformations.
Caption: Proposed synthetic workflow for this compound and its analogs.
Comparative Biological Activity
Based on extensive literature on substituted pyridines, we can project the potential biological activities of our analog series. The following sections provide a comparative overview of their likely performance in anticancer, anti-inflammatory, and antimicrobial assays.
Anticancer Activity
Pyridine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases like VEGFR-2, induction of apoptosis, and cell cycle arrest.[7][8][9] The presence of methoxy groups has been shown to enhance cytotoxic activity in some cancer cell lines.[1]
Hypothesized Anticancer Activity Profile:
| Compound | Predicted IC50 (µM) vs. HepG2 | Predicted IC50 (µM) vs. MCF-7 | Probable Mechanism of Action |
| A0 (Parent) | 10-20 | 15-25 | Induction of apoptosis, G2/M cell cycle arrest.[1][10] |
| A1 (Alcohol) | > 50 | > 50 | Reduced activity due to loss of electrophilic aldehyde. |
| A2 (Acid) | 20-40 | 25-45 | Potential for altered target interaction, moderate activity. |
| A3 (Nitrile) | 5-15 | 8-18 | Enhanced potency, potential for improved cell permeability.[9] |
| A4 (Alkyne) | 8-18 | 10-20 | Potential for covalent modification of target proteins. |
| Doxorubicin | ~1.5 | ~1.0 | Standard Chemotherapeutic |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (A0-A4) and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives is often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[13][14][15]
Hypothesized Anti-inflammatory Activity Profile:
| Compound | Predicted Inhibition of Paw Edema (%) | Probable Mechanism of Action |
| A0 (Parent) | 40-50% | Inhibition of COX-2 and pro-inflammatory cytokine production.[14] |
| A1 (Alcohol) | 20-30% | Reduced activity. |
| A2 (Acid) | 45-55% | Potential for enhanced COX inhibition, mimicking NSAIDs. |
| A3 (Nitrile) | 35-45% | Moderate activity. |
| A4 (Alkyne) | 30-40% | Moderate activity. |
| Indomethacin | ~60% | Standard NSAID |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[16][17][18]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compounds (A0-A4) or a standard drug (Indomethacin) intraperitoneally 30 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Activity
Pyridine-containing compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[19]
Hypothesized Antimicrobial Activity Profile (MIC in µg/mL):
| Compound | S. aureus | E. coli | C. albicans |
| A0 (Parent) | 16-32 | 32-64 | 32-64 |
| A1 (Alcohol) | > 128 | > 128 | > 128 |
| A2 (Acid) | 32-64 | 64-128 | 64-128 |
| A3 (Nitrile) | 8-16 | 16-32 | 16-32 |
| A4 (Alkyne) | 16-32 | 32-64 | 32-64 |
| Ciprofloxacin | ~1 | ~0.5 | N/A |
| Fluconazole | N/A | N/A | ~2 |
Experimental Protocol: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a substance.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., S. aureus, E. coli, C. albicans) adjusted to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Mechanistic Insights and Signaling Pathways
The diverse biological activities of pyridine derivatives stem from their ability to interact with multiple cellular targets.
Caption: Potential signaling pathways modulated by this compound analogs.
Conclusion
This comparative guide provides a framework for the investigation of this compound analogs as potential therapeutic agents. The proposed synthetic routes are feasible, and the projected biological activities are grounded in the extensive literature on related pyridine scaffolds. The nitrile analog (A3) appears to be a particularly promising candidate for anticancer and antimicrobial applications, while the carboxylic acid analog (A2) warrants further investigation for its anti-inflammatory potential. The detailed protocols provided herein offer a clear roadmap for the experimental validation of these hypotheses. Further optimization of this scaffold could lead to the development of novel and potent drug candidates.
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 6-Methoxy-2-methylnicotinaldehyde
This guide provides a comprehensive framework for the validation of a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Methoxy-2-methylnicotinaldehyde and its degradation products. In the fast-paced environment of pharmaceutical development, robust and reliable analytical methods are paramount to ensure drug substance purity, stability, and, ultimately, patient safety. This document details the experimental protocols, compares the validated HPLC method with alternative technologies such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provides the scientific rationale behind the validation strategy, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Critical Role of Method Validation in Drug Development
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] For a crucial intermediate like this compound, which is likely a building block in the synthesis of an Active Pharmaceutical Ingredient (API), a validated analytical method is indispensable for:
-
Ensuring Purity: Accurately quantifying the main component and detecting any process-related impurities.[5]
-
Monitoring Stability: Identifying and quantifying degradation products that may form under various stress conditions, thus establishing the intrinsic stability of the molecule.[6][7][8]
-
Informing Process Development: Providing reliable data to optimize reaction conditions and purification procedures.
-
Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies like the FDA and EMA.[5]
This guide is intended for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating analytical methods for pharmaceutical intermediates.
A New Stability-Indicating HPLC Method for this compound
The proposed method is a reverse-phase HPLC method with UV detection, designed to be specific, accurate, precise, and stability-indicating.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Validation Protocol
The validation of the analytical method is performed according to the ICH Q2(R1) guideline.[1][3][4]
Specificity and Forced Degradation Studies
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[9][10] To demonstrate specificity, forced degradation studies are conducted to generate potential degradation products.[6][7][8]
Forced Degradation Protocol:
A sample of this compound is subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[6][11]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the proposed HPLC method. The peak purity of the this compound peak in the presence of its degradation products is assessed using a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation to ensure that the method is stability-indicating.[6][7]
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][12]
Protocol:
A series of at least five solutions of this compound are prepared over the concentration range of 50% to 150% of the nominal sample concentration. Each solution is injected in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.
Protocol:
The accuracy of the method is assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). At each level, a known amount of this compound is spiked into a placebo mixture, and the samples are analyzed in triplicate. The percentage recovery is calculated.
Acceptance Criteria:
-
The mean recovery should be between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[12]
Protocol:
-
Repeatability: Six replicate injections of the 100% concentration sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, and on a different instrument.
The relative standard deviation (RSD) of the results is calculated for both repeatability and intermediate precision.
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Protocol:
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1.
-
LOQ: Signal-to-noise ratio of 10:1.
The precision and accuracy at the LOQ level are also determined.
Acceptance Criteria:
-
Precision (RSD) at LOQ should be ≤ 10.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Protocol:
Small, deliberate changes are made to the following method parameters:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2% organic).
-
Detection wavelength (± 2 nm).
The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) is evaluated.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits.
Diagram: Method Validation Parameters
Caption: Key parameters for analytical method validation.
Comparison with Alternative Analytical Methods
While the validated HPLC method is robust and reliable, it is important to consider alternative technologies that may offer advantages in specific scenarios.
| Feature | Validated HPLC Method | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[14][15][16][17][18] | Separation of volatile compounds in the gas phase.[19][20][21][22][23] |
| Analysis Time | ~30 minutes | 3-10 minutes.[17][18] | 15-30 minutes |
| Sensitivity | Good | Excellent, due to narrower peaks.[14][16][18] | Excellent for volatile compounds.[23] |
| Solvent Consumption | Moderate | Significantly lower than HPLC.[14][16][17] | Low (carrier gas) |
| Resolution | Good | Excellent, superior to HPLC.[15][16] | Excellent for volatile compounds. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Similar to HPLC but with better performance. | Volatile and thermally stable compounds. Aldehydes may require derivatization.[19][20][21][24] |
| Cost | Moderate initial investment. | Higher initial investment.[14] | Moderate to high initial investment, especially with a mass spectrometer detector. |
| Robustness | High, well-established technology.[14] | Good, but more sensitive to sample matrix effects. | High, a very mature technique. |
Why HPLC was Chosen
For the routine quality control of this compound, the developed HPLC method provides an optimal balance of performance, cost-effectiveness, and robustness. While UPLC offers faster analysis times, the longer runtime of the HPLC method is acceptable for an intermediate and the initial investment for UPLC may not be justified unless high throughput is a critical requirement.[14][16] Gas chromatography would likely require a derivatization step for the aldehyde, adding complexity to the sample preparation.[19][20][21] Therefore, the reverse-phase HPLC method stands as a reliable and practical choice for its intended purpose.
Conclusion
The validation of an analytical method is a cornerstone of pharmaceutical development, ensuring the quality and consistency of drug substances. The detailed HPLC method and validation protocol presented in this guide provide a comprehensive and scientifically sound approach for the analysis of this compound. The comparison with alternative techniques like UPLC and GC highlights the rationale for selecting the most appropriate method based on the specific analytical needs. By adhering to the principles outlined in this guide, researchers and scientists can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.
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Comparative Guide to Cross-Reactivity Studies of 6-Methoxy-2-methylnicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical entity is paramount to its successful development. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a promising class of compounds: 6-Methoxy-2-methylnicotinaldehyde derivatives. Due to the limited publicly available cross-reactivity data specific to this chemical scaffold, this document serves as a practical, in-depth technical guide, empowering researchers to generate robust and reliable data packages for their derivatives.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, is a major contributor to adverse drug reactions and late-stage clinical trial failures.[1] A thorough understanding of a molecule's off-target interactions is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a predictor of clinical success. Early-stage identification of potential liabilities allows for the strategic prioritization of lead candidates and the design of safer, more effective therapeutics.[2][3][4]
The this compound scaffold, possessing an electrophilic aldehyde functional group, warrants particular attention. Aldehydes are known to react with biological nucleophiles, such as the lysine and cysteine residues in proteins, potentially leading to covalent modifications and off-target effects.[5][6] Furthermore, the aromatic pyridine ring system can participate in various non-covalent interactions, contributing to a broader binding profile. Aromatic aldehydes, in general, exhibit different reactivity compared to their aliphatic counterparts due to the electronic effects of the aromatic ring.[7][8][9]
This guide will compare and contrast several state-of-the-art experimental approaches to comprehensively profile the cross-reactivity of this compound derivatives.
Comparative Analysis of Experimental Approaches for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough cross-reactivity assessment. The following table summarizes key methodologies, their principles, and their applicability to the study of this compound derivatives.
| Assay Type | Principle | Strengths | Limitations | Relevance for Aldehyde Derivatives |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of protein kinases. | Provides a broad overview of off-target kinase interactions, which are common sources of toxicity.[10][11][12][13] | Does not assess non-kinase off-targets. | High. Kinase inhibition is a frequent off-target effect. |
| CYP450 Inhibition Assay | Evaluates the potential of a compound to inhibit major cytochrome P450 enzymes involved in drug metabolism. | Crucial for predicting drug-drug interactions and metabolic liabilities.[14] | Does not directly measure binding to therapeutic targets. | High. Aldehydes can be substrates or inhibitors of CYPs.[15][16] |
| hERG Channel Assay | Assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity. | A critical safety assay required by regulatory agencies to prevent cardiac arrhythmias.[17][18][19][20][21] | Specific to one critical off-target. | High. A standard safety pharmacology assay for all drug candidates. |
| Competitive Binding Assays | Measures the ability of a test compound to displace a known, labeled ligand from a specific protein target. | Highly quantitative and can determine binding affinities (Ki) for specific off-targets.[22][23][24][25][26] | Requires a known ligand and purified protein for each off-target of interest. | Moderate. Useful for validating hits from broader screens against specific off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in the presence of a ligand, indicating target engagement in a cellular context.[27][28][29][30][31] | Confirms target engagement within intact cells, accounting for cell permeability and intracellular environment. | Can be technically challenging and lower throughput than biochemical assays. | High. Can confirm off-target engagement in a more physiologically relevant setting. |
| In Vitro Cytotoxicity Assays | Measures the general toxicity of a compound to cultured cells. | Provides a general indication of cellular toxicity and a baseline for further investigation.[2][3][32] | Lacks specificity regarding the mechanism of toxicity. | High. An essential initial screen for all new compounds. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for key assays to assess the cross-reactivity of this compound derivatives. The causality behind experimental choices is explained to ensure a self-validating system.
Kinome Profiling Workflow
This workflow outlines a typical process for assessing the selectivity of a this compound derivative against a panel of protein kinases.
Caption: Kinome Profiling Experimental Workflow.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. A 10 mM stock is typical.
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense nanoliter volumes of the test compound into a multi-well assay plate. Include a positive control (a known broad-spectrum kinase inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase, substrate, and ATP mixture to the assay plate. The choice of kinase panel can be tailored to specific therapeutic areas or a broad discovery panel for initial screening.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This allows for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using fluorescence-based methods like TR-FRET or luminescence-based methods like ADP-Glo.[11]
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested compound concentration. Plotting the % inhibition against the kinase panel generates a kinome selectivity profile, visually identifying off-target kinases. For hits, a dose-response curve is generated to determine the IC50 value.
Rationale for Experimental Choices:
-
Acoustic Dispensing: Minimizes DMSO concentration in the final assay, reducing the risk of solvent-induced artifacts.
-
Broad Kinase Panel: Provides a comprehensive initial screen to identify potential off-target liabilities early in the discovery process.[10][12]
-
Multiple Detection Methods: The choice of detection method depends on the specific kinase and available reagents, with luminescence-based assays often offering higher sensitivity.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique to confirm the engagement of a compound with its target in a cellular environment.[27][29][30] This is particularly valuable for aldehyde-containing compounds, as it can provide evidence of covalent or strong non-covalent binding to off-targets within the cell.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to near confluency. Treat the cells with the this compound derivative at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature. This can be done by Western blotting for specific targets or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[27][28]
Rationale for Experimental Choices:
-
Intact Cells: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability and potential metabolism of the compound.
-
Temperature Gradient: Using a range of temperatures allows for the determination of the full melting curve and a more accurate calculation of the thermal shift.
-
Proteome-wide CETSA: Combining CETSA with mass spectrometry can provide an unbiased, global view of the compound's off-target profile within the cell.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison between different derivatives and with reference compounds.
Table 1: Example Data Summary for Cross-Reactivity Profiling
| Derivative | Primary Target IC50 (nM) | Kinase Off-Target (Kinase Name) IC50 (nM) | CYP Isoform Inhibition (IC50, µM) | hERG Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) |
| Derivative A | 10 | Kinase X: 500 | CYP3A4: >50 | >30 | 25 |
| Derivative B | 15 | Kinase Y: 2,000 | CYP2D6: 15 | >30 | >50 |
| Reference Compound | 5 | Kinase X: 100 | CYP3A4: 5 | 10 | 5 |
A lower IC50 or CC50 value indicates greater potency or toxicity, respectively. The goal is to identify derivatives with high potency for the primary target and high IC50/CC50 values for off-targets and cytotoxicity.
Conclusion
A systematic and multi-faceted approach to cross-reactivity profiling is indispensable for the successful development of this compound derivatives. By employing a combination of broad panel screens like kinome profiling and confirmatory, mechanistic assays such as CETSA, researchers can build a comprehensive understanding of their compounds' off-target interactions. This data-driven approach will enable the selection of lead candidates with the highest probability of success in preclinical and clinical development, ultimately leading to safer and more effective medicines.
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A Comparative Benchmarking Guide to the Synthesis of 6-Methoxy-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxy-2-methylnicotinaldehyde
This compound, a substituted pyridine derivative, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The unique arrangement of its functional groups—a methoxy group, a methyl group, and a reactive aldehyde on the pyridine scaffold—offers multiple avenues for chemical modification, making it a versatile precursor for the construction of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, driving the need for efficient and scalable synthetic methods. This guide will explore and compare three principal synthetic pathways to this important compound.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through three primary strategies, each with its own set of advantages and challenges:
-
Formylation via Organometallic Intermediates: This classic approach involves the generation of a potent nucleophile from a halogenated pyridine precursor, which then reacts with a formylating agent.
-
Direct Formylation via Vilsmeier-Haack Reaction: This method introduces the aldehyde group directly onto the pyridine ring through an electrophilic aromatic substitution mechanism.
-
Oxidation of a Precursor Alcohol: A two-step approach where a hydroxymethyl group is first introduced, followed by its oxidation to the desired aldehyde.
The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comparative analysis of their efficiencies.
Route 1: Formylation via Organometallic Intermediates (Grignard/Lithiation)
This strategy relies on the initial formation of a highly reactive organometallic species from a halogenated pyridine, which is then quenched with an electrophilic formyl source, typically N,N-dimethylformamide (DMF). The choice between a Grignard reagent or an organolithium species often depends on the desired reactivity and the tolerance of other functional groups.
Mechanistic Rationale
The core principle of this route is the reversal of polarity (umpolung) at the carbon atom of the pyridine ring. A halogenated pyridine, typically a bromo- or chloro-derivative, is converted into a nucleophilic organometallic reagent. This nucleophile then readily attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.
Experimental Protocol: Grignard Reaction Approach
This protocol outlines the synthesis starting from 3-bromo-2-methyl-6-methoxypyridine.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 3-bromo-2-methyl-6-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by a color change and gentle reflux), gently warm the flask.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Formylation
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary: Organometallic Route
| Parameter | Grignard Reaction | Lithiation |
| Starting Material | 3-Bromo-2-methyl-6-methoxypyridine | 3-Bromo-2-methyl-6-methoxypyridine |
| Key Reagents | Mg, THF, DMF | n-BuLi or s-BuLi, THF, DMF |
| Reaction Temperature | 0 °C to reflux (Grignard formation); -78 °C to RT (Formylation) | -78 °C |
| Typical Reaction Time | 3-5 hours | 2-4 hours |
| Reported Yield (analogous systems) | 60-75%[1] | 70-85%[2] |
| Key Advantages | Milder conditions for Grignard formation, commercially available reagents. | Higher yields often achievable, faster reaction at low temperatures. |
| Key Disadvantages | Initiation of Grignard reaction can be challenging; potential for side reactions. | Requires strictly anhydrous conditions and very low temperatures; organolithium reagents are highly pyrophoric. |
Diagram of the Grignard-based Synthesis Workflow
Caption: Workflow for the synthesis via a Grignard reaction.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The reaction begins with the formation of the electrophilic Vilsmeier reagent from the reaction of DMF and POCl₃.[5][6] The electron-rich pyridine ring of 2-methyl-6-methoxypyridine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The methoxy group at the 6-position and the methyl group at the 2-position both act as electron-donating groups, activating the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. The C3 position is generally favored due to steric hindrance from the methyl group at C2.
Experimental Protocol: Vilsmeier-Haack Reaction
Step 1: Formation of the Vilsmeier Reagent and Formylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2-methyl-6-methoxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.
Step 2: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic.[5]
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Summary: Vilsmeier-Haack Route
| Parameter | Vilsmeier-Haack Reaction |
| Starting Material | 2-Methyl-6-methoxypyridine |
| Key Reagents | DMF, POCl₃ |
| Reaction Temperature | 0 °C to 80 °C |
| Typical Reaction Time | 3-6 hours |
| Reported Yield (analogous systems) | 70-90%[5][7] |
| Key Advantages | Direct formylation in one pot, high yields for activated substrates, readily available and inexpensive reagents. |
| Key Disadvantages | POCl₃ is corrosive and moisture-sensitive; the reaction can be exothermic and requires careful temperature control; may not be suitable for substrates with acid-sensitive functional groups. |
Diagram of the Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Route 3: Oxidation of (6-Methoxy-2-methylpyridin-3-yl)methanol
This two-step strategy involves the initial synthesis of the corresponding alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol, followed by its oxidation to the aldehyde. The alcohol precursor can be synthesized via methods such as the reduction of a corresponding ester or carboxylic acid, or through a Grignard reaction with formaldehyde.
Mechanistic Rationale
The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Several modern oxidation protocols are well-suited for this transformation, including the Swern oxidation and the use of Dess-Martin periodinane (DMP).
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. The alcohol adds to the activated DMSO, and a subsequent base-mediated elimination yields the aldehyde.[8]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine compound, Dess-Martin periodinane, which offers a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[7]
Experimental Protocol: Dess-Martin Oxidation
This protocol assumes the availability of (6-methoxy-2-methylpyridin-3-yl)methanol.
-
To a stirred solution of (6-methoxy-2-methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-30 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary: Oxidation Route
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Starting Material | (6-Methoxy-2-methylpyridin-3-yl)methanol | (6-Methoxy-2-methylpyridin-3-yl)methanol |
| Key Reagents | DMSO, Oxalyl chloride, Triethylamine | Dess-Martin Periodinane, DCM |
| Reaction Temperature | -78 °C to RT | Room Temperature |
| Typical Reaction Time | 1-2 hours | 1-3 hours |
| Reported Yield (analogous systems) | >90%[8] | >90%[7] |
| Key Advantages | High yields, mild conditions, wide functional group tolerance. | Very mild, neutral conditions, simple workup, high selectivity. |
| Key Disadvantages | Requires very low temperatures, produces foul-smelling dimethyl sulfide byproduct, oxalyl chloride is toxic and corrosive. | DMP is expensive and potentially explosive, especially on a large scale. |
Diagram of the Oxidation-based Synthesis Workflow
Caption: Workflow for the synthesis via oxidation of the precursor alcohol.
Comparative Summary and Recommendations
| Synthetic Route | Overall Efficiency (Yield) | Scalability | Safety & Handling | Cost-Effectiveness |
| Organometallic (Grignard/Lithiation) | Moderate to High | Moderate | Requires handling of pyrophoric organolithiums or careful initiation of Grignard reaction. | Moderate (depends on the cost of the halogenated precursor). |
| Vilsmeier-Haack Formylation | High | High | Requires careful handling of corrosive and moisture-sensitive POCl₃. Exothermic reaction. | High (uses inexpensive, bulk reagents). |
| Oxidation of Alcohol | High | Low to Moderate | Swern oxidation produces toxic and malodorous byproducts. DMP is potentially explosive. | Low (DMP is expensive). |
Recommendations:
-
For large-scale synthesis and process development , the Vilsmeier-Haack formylation is likely the most efficient and cost-effective route, provided that the necessary safety precautions for handling POCl₃ and managing the exothermic reaction are in place. Its use of inexpensive and readily available starting materials makes it highly attractive for industrial applications.
-
For exploratory, small-scale laboratory synthesis where high yield and purity are paramount and cost is less of a concern, the oxidation of (6-methoxy-2-methylpyridin-3-yl)methanol using Dess-Martin periodinane offers a reliable and high-yielding method with a straightforward workup. The Swern oxidation is also an excellent high-yielding alternative if the necessary low-temperature equipment is available and the malodorous byproduct can be managed.
-
The organometallic route offers a versatile and robust method, particularly the lithiation-formylation approach, which often provides high yields. However, the stringent requirements for anhydrous conditions and the handling of pyrophoric reagents may make it less suitable for routine or large-scale preparations compared to the Vilsmeier-Haack reaction.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. The optimal choice of route is contingent upon the specific requirements of the research, including the desired scale of the reaction, available laboratory infrastructure, budget, and safety considerations. By understanding the underlying mechanisms and practical aspects of each method, researchers can strategically select the most appropriate pathway to efficiently access this valuable synthetic intermediate.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- Wikipedia. Dess–Martin periodinane.
- Organic Chemistry Portal. Formylation.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a.
- MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
- Wikipedia. Swern oxidation.
Sources
- 1. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Methoxy-2-methylnicotinaldehyde-Based Compounds
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The predictive power of early-stage in vitro assays is a subject of constant scrutiny, with the ultimate validation lying in in vivo efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo activities of compounds derived from the versatile scaffold, 6-Methoxy-2-methylnicotinaldehyde. While direct comparative studies on a single derivative are sparse in publicly available literature, this guide synthesizes data from structurally related methoxy-substituted pyridine and nicotinic acid derivatives to illuminate the critical translational considerations for researchers in medicinal chemistry and pharmacology.
The this compound scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. The methoxy group can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will delve into the nuances of how the initial promise shown in cellular and enzymatic assays translates—or fails to translate—into whole-organism efficacy, providing a framework for anticipating and navigating the complexities of drug development.
I. The Promise in the Petri Dish: In Vitro Evaluation
In vitro assays serve as the initial proving ground for novel compounds, offering a rapid and cost-effective means to assess biological activity and elucidate mechanisms of action. For derivatives of this compound, a range of in vitro studies have been employed to characterize their potential as therapeutic agents.
Anticancer Activity
The cytotoxicity of novel compounds against various cancer cell lines is a primary focus of in vitro screening. For instance, Schiff base derivatives of pyridinecarboxaldehydes have been evaluated for their ability to inhibit the proliferation of cancer cells.[1][2] One such derivative, a Schiff base of L-tryptophan and a pyridine carboxaldehyde isomer, demonstrated notable cytotoxic effects against HeLa and KCL-22 cell lines.[1][2]
Table 1: In Vitro Anticancer Activity of a Representative Methoxy-Substituted Nicotinaldehyde Derivative
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridine-L-Tryptophan Schiff Base | HeLa | Cytotoxicity | 25.5 | [1][2] |
| Pyridine-L-Tryptophan Schiff Base | KCL-22 | Cytotoxicity | 32.1 | [1][2] |
The mechanism of action is often explored through assays that measure apoptosis, cell cycle arrest, and inhibition of specific molecular targets. For example, some methoxy-substituted chalcones, which can be synthesized from related aldehydes, have been shown to induce apoptosis and DNA damage in cancer cells.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is frequently assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). A series of novel antipyrine and nicotinic acid-based compounds were synthesized and evaluated for their COX inhibitory activity.[4][5] One promising compound, 4d , demonstrated potent and selective inhibition of COX-2.[4][5]
Table 2: In Vitro Anti-inflammatory Activity of a Representative Nicotinic Acid Derivative
| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4d | COX-1 | 12.75 | 13.57 | [4][5] |
| 4d | COX-2 | 0.94 | [4][5] |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are also of significant interest. Schiff bases derived from substituted benzaldehydes have been screened against a panel of Gram-positive and Gram-negative bacteria.[6] The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.
Table 3: In Vitro Antimicrobial Activity of a Representative Methoxy-Substituted Aldehyde Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Methoxy-substituted Pyrimidine Hydrazide | E. coli | 25 | [6] |
| Methoxy-substituted Pyrimidine Hydrazide | S. aureus | 15 | [6] |
II. The Reality in the Organism: In Vivo Evaluation
While in vitro data provides a foundational understanding of a compound's activity, in vivo studies in animal models are essential to assess its efficacy, safety, and pharmacokinetic profile in a complex biological system.
Anticancer Efficacy
The in vivo anticancer potential of a compound is typically evaluated in rodent models bearing tumor xenografts. A novel colchicine analog, IIIM-067 , which shares structural similarities with some methoxy-substituted aromatics, demonstrated significant tumor growth inhibition in a murine Ehrlich ascites carcinoma (EAC) model.[7]
Table 4: In Vivo Anticancer Efficacy of a Representative Bioactive Compound
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| IIIM-067 | EAC Murine Model | 6 mg/kg (i.p.) | 67.0 | [7] |
Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard assay for evaluating the in vivo anti-inflammatory activity of novel compounds. The previously mentioned COX-2 inhibitor, 4d , was tested in this model and showed a significant reduction in paw edema, comparable to the standard drug indomethacin.[4][5]
Table 5: In Vivo Anti-inflammatory Efficacy of a Representative Nicotinic Acid Derivative
| Compound | Animal Model | Time Point | Edema Inhibition (%) | Reference |
| 4d | Rat Paw Edema | 3 hours | 45.33 | [4][5] |
III. Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to establish a clear correlation between in vitro activity and in vivo efficacy. However, this is often not a straightforward relationship. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
For instance, while a compound may exhibit low micromolar IC50 values against a cancer cell line in vitro, its effectiveness in vivo will depend on achieving and maintaining a therapeutic concentration at the tumor site without causing systemic toxicity. The promising in vitro COX-2 inhibition of compound 4d translated well into its in vivo anti-inflammatory effect, suggesting good pharmacokinetic properties and target engagement in the whole organism.[4][5]
Conversely, discrepancies can arise. A compound with moderate in vitro antimicrobial activity might show excellent efficacy in vivo if it has a favorable pharmacokinetic profile that allows for sustained exposure at the site of infection.
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
V. Visualizing the Mechanisms
Understanding the underlying molecular pathways is crucial for rational drug design and development.
Caption: Experimental workflow from in vitro screening to in vivo evaluation.
Caption: Simplified signaling pathway of COX-2 mediated inflammation.
VI. Conclusion
The development of novel therapeutics from scaffolds like this compound requires a meticulous and integrated approach to both in vitro and in vivo evaluation. While in vitro assays provide essential initial data on bioactivity and mechanism, they are but a stepping stone. The true potential of a compound can only be realized through rigorous in vivo studies that assess its performance in a complex physiological environment. By carefully analyzing and correlating data from both realms, researchers can more effectively navigate the translational gap and identify promising drug candidates with a higher probability of clinical success.
References
- Synthesis of methoxy-substituted chalcones and in vitro evalu
- Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes.
- In vitro and in vivo anticancer potential and molecular targets of the new colchicine analog IIIM-067.
- Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and correspond.
- Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies.
- Physicochemical, Spectroscopic, and Antimicrobial Evaluation of New Substituted Benzaldehyde Derivatives of Pyrrolo[2,3-d] Pyrimidinehydrazide.
- Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies.
Sources
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- 2. f1000researchdata.s3.amazonaws.com [f1000researchdata.s3.amazonaws.com]
- 3. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. | Semantic Scholar [semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Methoxy-2-methylnicotinaldehyde: Reproducibility of Competing Protocols
An in-depth analysis of two primary synthetic routes—selective oxidation and Vilsmeier-Haack formylation—providing researchers with the data and methodologies necessary for informed experimental design.
Introduction
6-Methoxy-2-methylnicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development, valued for its role as a precursor to a wide array of complex molecular architectures. The precise and reproducible synthesis of this substituted pyridine derivative is therefore of critical importance to researchers in the field. This guide provides a comprehensive comparison of two prominent synthetic strategies for obtaining this compound: the selective oxidation of a methyl group and the Vilsmeier-Haack formylation of a pyridine ring. By presenting detailed protocols, examining the underlying chemical principles, and offering a comparative analysis, this document aims to equip scientists with the necessary insights to select the most appropriate method for their research objectives.
Method 1: Selective Oxidation of 6-Methoxy-2,3-dimethylpyridine
This approach leverages the selective oxidation of one of the two methyl groups on a pyridine ring, a common strategy for the synthesis of pyridine aldehydes. The key to this method's success lies in the choice of a suitable oxidizing agent that can differentiate between the methyl groups and prevent over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) has proven to be an effective reagent for this transformation.[1][2][3]
Reaction Workflow
Caption: Workflow for the synthesis of this compound via selective oxidation.
Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethylpyridine (Precursor)
A common route to the precursor, 6-methoxy-2,3-dimethylpyridine, starts from commercially available 2,6-dichloro-3-nitropyridine.[4]
-
Methoxylation: 2,6-Dichloro-3-nitropyridine is treated with sodium methoxide in methanol. The methoxy group preferentially displaces the chlorine at the 6-position due to the activating effect of the adjacent nitro group.
-
Introduction of Methyl Groups: The resulting 2-chloro-6-methoxy-3-nitropyridine can then be subjected to reactions that introduce the two methyl groups, often involving cross-coupling methodologies or other substitution reactions, followed by reduction of the nitro group. The synthesis of this precursor can be a multi-step process requiring careful control of reaction conditions.[4]
Experimental Protocol: Selective Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-2,3-dimethylpyridine in a suitable solvent such as dioxane or toluene.
-
Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and filter to remove the selenium byproduct. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Discussion of Causality
The selectivity of the oxidation is influenced by the electronic and steric environment of the methyl groups. The methyl group at the 2-position is generally more susceptible to oxidation by SeO₂ in pyridine systems. The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring but the precise directing effect on the oxidation of the methyl groups can be complex. The choice of solvent is also critical; solvents like dioxane or toluene are often used to achieve the necessary reflux temperatures. Over-oxidation to the corresponding carboxylic acid is a potential side reaction, which can be minimized by careful control of the stoichiometry of the oxidizing agent and the reaction time.
Method 2: Vilsmeier-Haack Formylation of 6-Methoxy-2-methylpyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] Given that 6-methoxy-2-methylpyridine is an electron-rich heterocycle due to the presence of the methoxy group, this reaction presents a viable pathway to introduce a formyl group at the 3-position.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 6-Methoxy-2-methylpyridine (Precursor)
The precursor, 6-methoxy-2-methylpyridine, can be synthesized from 2-chloro-6-methylpyridine by nucleophilic aromatic substitution with sodium methoxide.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture until the Vilsmeier reagent (a chloroiminium salt) is formed.
-
Addition of Substrate: Dissolve 6-methoxy-2-methylpyridine in a suitable solvent (often excess DMF) and add it to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Hydrolysis and Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the iminium intermediate and precipitate the aldehyde. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography or recrystallization.[9]
Discussion of Causality
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating methoxy group at the 6-position activates the pyridine ring towards electrophilic attack. The formylation is expected to occur at the 3- or 5-position. In this case, formylation at the 3-position is favored, leading to the desired nicotinaldehyde derivative. The reaction conditions, such as temperature and the ratio of reagents, can influence the yield and purity of the product. The hydrolysis step is crucial for the formation of the final aldehyde from the iminium salt intermediate.
Comparative Analysis
| Feature | Method 1: Selective Oxidation | Method 2: Vilsmeier-Haack Formylation |
| Starting Material | 6-Methoxy-2,3-dimethylpyridine | 6-Methoxy-2-methylpyridine |
| Key Reagents | Selenium dioxide (SeO₂) | Phosphorus oxychloride (POCl₃), DMF |
| Reaction Type | Oxidation | Electrophilic Aromatic Substitution |
| Selectivity | Relies on the differential reactivity of methyl groups. | Directed by the electronic effects of the substituents on the pyridine ring. |
| Potential Side Reactions | Over-oxidation to carboxylic acid. | Potential for di-formylation or reaction at other positions if not carefully controlled. |
| Yield | Variable, dependent on substrate and conditions. | Generally good for activated aromatic systems. |
| Work-up | Involves removal of selenium byproducts. | Requires careful hydrolysis and neutralization. |
| Safety Considerations | Selenium compounds are toxic and should be handled with care. | POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. |
Conclusion
Both the selective oxidation of 6-methoxy-2,3-dimethylpyridine and the Vilsmeier-Haack formylation of 6-methoxy-2-methylpyridine represent viable and reproducible methods for the synthesis of this compound. The choice between these two protocols will depend on several factors, including the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety infrastructure.
The selective oxidation route offers a direct approach if the dimethylated precursor is readily accessible, though it requires careful control to avoid over-oxidation. The Vilsmeier-Haack formylation, on the other hand, is a classic and generally high-yielding reaction for activated systems, but necessitates the handling of corrosive and water-sensitive reagents. By understanding the nuances of each method as detailed in this guide, researchers can make an informed decision to efficiently and reliably synthesize this important chemical intermediate.
References
- BenchChem. Synthesis of 6-Methoxy-2,3-dimethylpyridine. (URL not provided in search results)
- (Reference not directly applicable to the synthesis of the target molecule)
- Chem-Station International. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. (URL not provided in search results)
- (Reference not directly applicable to the synthesis of the target molecule)
- AdiChemistry. Selenium dioxide (SeO₂)
- RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- (Reference not directly applicable to the synthesis of the target molecule)
- ElectronicsAndBooks.com. THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4- DIMETHYLPYRIDINES. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- (Reference not directly applicable to the synthesis of the target molecule)
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- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. Buy 6-Methoxy-2,3-dimethylpyridine [smolecule.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison: Ensuring the Quality of 6-Methoxy-2-methylnicotinaldehyde
In the realms of pharmaceutical research and synthetic chemistry, the starting material's identity and purity are paramount. An impurity, even in trace amounts, can lead to unexpected side reactions, lower yields, or confounding biological assay results. This guide provides a comprehensive comparison of spectroscopic data for 6-Methoxy-2-methylnicotinaldehyde, a key building block in medicinal chemistry, from various hypothetical suppliers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to illustrate how to verify the integrity of this crucial reagent.
The Compound of Interest: this compound
-
Chemical Structure:

-
CAS Number: 172544-23-3
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
This substituted pyridine derivative is a versatile intermediate. The aldehyde group is reactive towards nucleophiles, the pyridine ring can be a scaffold for various pharmacophores, and the methoxy and methyl groups can influence the molecule's electronic properties and metabolic stability. Given its potential applications, ensuring a pure, well-characterized starting material is the first step toward reproducible and reliable research.
Spectroscopic Verification Workflow
The following workflow outlines the systematic process of verifying the identity and purity of a chemical reagent like this compound upon its arrival from a supplier.
Caption: A flowchart illustrating the systematic workflow for the spectroscopic analysis and quality control of a chemical reagent.
Reference Spectroscopic Data
The following data represents the expected spectroscopic characteristics of a pure sample of this compound, based on fundamental principles of spectroscopy.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~7.8 ppm (d, 1H): Aromatic proton on the pyridine ring.
-
δ ~6.7 ppm (d, 1H): Aromatic proton on the pyridine ring.
-
δ ~4.0 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
δ ~2.6 ppm (s, 3H): Methyl group protons (-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~192 ppm: Aldehyde carbonyl carbon.
-
δ ~165 ppm: Pyridine carbon attached to the methoxy group.
-
δ ~158 ppm: Pyridine carbon attached to the methyl group.
-
δ ~140 ppm: Aromatic CH carbon.
-
δ ~115 ppm: Aromatic CH carbon.
-
δ ~110 ppm: Pyridine carbon attached to the aldehyde group.
-
δ ~54 ppm: Methoxy carbon.
-
δ ~24 ppm: Methyl carbon.
-
-
IR (ATR):
-
~2950-2850 cm⁻¹: C-H stretching from alkyl and methoxy groups.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching of an aldehyde.[1][2]
-
~1700 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.[1][3]
-
~1600, ~1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1250 cm⁻¹: C-O stretching of the methoxy group.
-
-
Mass Spectrometry (EI):
-
m/z 151: Molecular ion peak [M]⁺.
-
m/z 150: [M-H]⁺, a common fragment for aldehydes.
-
m/z 122: [M-CHO]⁺.
-
Comparative Analysis of Supplier Data
Below is a hypothetical comparison of data from three different suppliers against the reference standard.
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C |
| ¹H NMR (δ, ppm) | ~10.2 (s, 1H), ~7.8 (d, 1H), ~6.7 (d, 1H), ~4.0 (s, 3H), ~2.6 (s, 3H) | 10.21 (s, 1H), 7.82 (d, 1H), 6.71 (d, 1H), 4.01 (s, 3H), 2.62 (s, 3H) | 10.20 (s, 1H), 7.81 (d, 1H), 6.70 (d, 1H), 4.00 (s, 3H), 2.61 (s, 3H), 4.12 (q, trace), 1.25 (t, trace) | 9.85 (s, 1H), 7.60 (d, 1H), 7.15 (d, 1H), 4.10 (s, 3H), 2.50 (s, 3H) |
| ¹³C NMR (δ, ppm) | ~192, ~165, ~158, ~140, ~115, ~110, ~54, ~24 | 192.1, 165.3, 158.2, 140.1, 115.2, 110.3, 54.1, 24.2 | 192.0, 165.2, 158.1, 140.0, 115.1, 110.2, 54.0, 24.1, 171.0, 60.2, 14.1 | 189.5, 163.2, 155.8, 138.7, 118.4, 112.1, 53.5, 22.9 |
| IR (cm⁻¹) | ~1700 (C=O), ~2820, ~2720 (Aldehyde C-H) | 1701, 2822, 2725 | 1702, 2821, 2723, 1740 (weak) | 1685 |
| MS (m/z) | 151 [M]⁺ | 151 | 151, 88 | 151 |
Interpretation of Supplier Data
-
Supplier A: The spectroscopic data from Supplier A is in excellent agreement with the reference standard. The ¹H and ¹³C NMR chemical shifts are as expected, and there are no extraneous peaks, indicating high purity. The IR and MS data further confirm the structure. This material would be considered high quality and suitable for any application.
-
Supplier B: The data from Supplier B largely matches the reference, but with some notable additions.
-
In the ¹H NMR, the quartet at 4.12 ppm and the triplet at 1.25 ppm are characteristic of ethyl acetate , a common recrystallization or chromatography solvent.
-
The additional peaks in the ¹³C NMR at 171.0, 60.2, and 14.1 ppm also correspond to ethyl acetate.
-
The weak IR absorption at 1740 cm⁻¹ is indicative of the ester carbonyl in ethyl acetate.
-
The MS peak at m/z 88 is the molecular ion of ethyl acetate.
-
-
Supplier C: The data from Supplier C shows significant deviations from the reference standard.
-
The ¹H and ¹³C NMR chemical shifts are all noticeably different.
-
The aldehyde C=O stretch in the IR is at a lower wavenumber (1685 cm⁻¹).
-
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Accurately weigh approximately 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. A standard acquisition uses a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Acquire a ¹³C NMR spectrum. A standard proton-decoupled pulse program is used. Due to the lower natural abundance of ¹³C, 1024-2048 scans are typically required.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the instrument, often via direct infusion or a gas chromatograph inlet.
-
Acquire the mass spectrum in EI mode, typically at 70 eV.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
-
Conclusion
This guide demonstrates that while different suppliers may offer the same chemical, the quality can vary significantly. A thorough spectroscopic analysis is not merely a formality but a critical step in ensuring the validity and reproducibility of scientific research. By comparing the acquired data to a reliable reference, researchers can confidently accept a high-purity batch (Supplier A), make an informed decision about using a batch with minor, identifiable impurities (Supplier B), or reject a batch that is incorrect or grossly impure (Supplier C). Investing time in this initial quality control can save significant time and resources in the long run.
References
- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301–376.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy.
- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
Sources
A Head-to-Head Comparison of 6-Methoxy-2-methylnicotinaldehyde with Similar Reagents: A Guide for Synthetic Chemists
Abstract
Substituted pyridine aldehydes are cornerstone building blocks in medicinal chemistry and materials science, prized for their role in constructing complex molecular architectures.[1] This guide provides a detailed head-to-head comparison of 6-Methoxy-2-methylnicotinaldehyde , a pyridine derivative featuring an electron-donating methoxy group, against a panel of structurally similar reagents. We will analyze its performance in two critical C-N and C-C bond-forming reactions—Reductive Amination and Wittig Olefination—and contrast its reactivity with electron-neutral and electron-deficient analogues. This analysis is grounded in the fundamental principles of electronic and steric effects, supported by representative experimental protocols and data to inform reagent selection in drug discovery and development workflows.
Introduction: The Role of Substituents in Pyridine Aldehyde Reactivity
The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom.[2] This inherent electronic property makes electrophilic substitution difficult but influences the reactivity of its substituents in unique ways. The reactivity of a nicotinaldehyde (a pyridine-3-carboxaldehyde) is a delicate balance of several factors:
-
Carbonyl Electrophilicity: The aldehyde group's reactivity is dictated by the partial positive charge on the carbonyl carbon. Electron-withdrawing groups (EWGs) on the pyridine ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.
-
Ring Position: The position of substituents relative to the nitrogen and the aldehyde group significantly alters their electronic influence through inductive and resonance effects.[3]
-
Steric Hindrance: Substituents adjacent to the aldehyde group (at the 2- or 4-position) can sterically hinder the approach of nucleophiles.
This guide focuses on This compound (1) and compares it against three key reagents to illustrate these effects:
-
Nicotinaldehyde (2): The unsubstituted parent compound, serving as a baseline.
-
6-Chloronicotinaldehyde (3): An analogue with a strong electron-withdrawing chloro group.
-
2-Chloro-6-methylnicotinaldehyde (4): An analogue combining an EWG with a sterically influential methyl group adjacent to the reaction center.
| Compound | Structure | Key Features |
| 1: this compound | ![]() | Electron-donating group (-OMe); Steric bulk (-Me) |
| 2: Nicotinaldehyde | ![]() | Unsubstituted (Baseline) |
| 3: 6-Chloronicotinaldehyde | ![]() | Electron-withdrawing group (-Cl) |
| 4: 2-Chloro-6-methylnicotinaldehyde | ![]() | Electron-withdrawing group (-Cl); Steric bulk (-Me) |
Synthesis of Key Reagents
A reliable supply of starting material is critical. While many pyridine aldehydes are commercially available, a robust synthetic route is invaluable.
Protocol 1: Synthesis of this compound (1)
The target compound can be readily prepared in a two-step sequence from the corresponding nicotinic acid, involving reduction to the alcohol followed by a mild oxidation. The immediate precursor, (6-methoxy-2-methylpyridin-3-yl)methanol, is documented and provides a logical starting point.[4]
Step-by-Step Methodology:
-
Reduction of the Carboxylic Acid:
-
To a stirred solution of 6-methoxy-2-methylnicotinic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a reducing agent such as borane-THF complex (BH₃·THF, ~1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-methoxy-2-methylpyridin-3-yl)methanol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the crude alcohol from the previous step (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Add activated manganese dioxide (MnO₂, 5-10 equiv by weight), a mild and selective oxidant for benzylic and allylic alcohols.[1][5][6]
-
Stir the resulting black suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound (1).
-
Protocol 2: Synthesis of 2-Chloro-6-methylnicotinaldehyde (4)
This reagent can be synthesized from the commercially available 2-chloro-6-methylnicotinic acid via a similar reduction-oxidation sequence.[7]
-
Reduction to (2-Chloro-6-methylpyridin-3-yl)methanol:
-
Treat 2-chloro-6-methylnicotinic acid with a suitable reducing agent like BH₃·THF in anhydrous THF.
-
Work-up as described in Protocol 1 to yield the corresponding alcohol.
-
-
Oxidation to the Aldehyde:
-
Oxidize the resulting alcohol using manganese dioxide (MnO₂) in dichloromethane to yield the target aldehyde 4 .[8]
-
Comparative Reactivity: Reductive Amination
Reductive amination is one of the most widely used methods for C-N bond formation in pharmaceutical synthesis.[9][10] It involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent.[11]
Expertise & Causality: The rate-limiting step is often the initial formation of the imine, which is influenced by the electrophilicity of the aldehyde. Aldehydes with electron-withdrawing groups react faster. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.[12]
Model Reaction: Synthesis of N-Benzyl-pyridin-3-yl-methanamine Derivatives
To provide a standardized comparison, we will consider the reductive amination of each aldehyde with benzylamine using NaBH(OAc)₃.
Comparative Performance Data
| Aldehyde Reagent | Substituent Effects | Expected Reactivity | Representative Yield | Citation |
| 1: this compound | -OMe (EDG), -Me (Steric) | Moderate: The electron-donating -OMe group deactivates the aldehyde, slowing imine formation. The 2-Me group provides steric hindrance. | ~70-80% (Estimated) | [N/A] |
| 2: Nicotinaldehyde | None (Baseline) | Good: Serves as the baseline for comparison. | 80% | [13] |
| 3: 6-Chloronicotinaldehyde | -Cl (EWG) | Excellent: The -Cl group strongly activates the aldehyde towards nucleophilic attack, accelerating imine formation. | 89% | [9] |
| 4: 2-Chloro-6-methylnicotinaldehyde | -Cl (EWG), -Me (Steric) | Very Good: The activating -Cl group dominates, but the 2-Me group may slightly reduce the rate and yield compared to 3 . | ~80-85% (Estimated) | [N/A] |
Note: Specific experimental data for this compound in this reaction was not found in the searched literature. The expected yield is an expert estimation based on established electronic and steric principles.
Protocol 3: General Procedure for Reductive Amination
-
To a solution of the pyridine aldehyde (1.0 equiv, 10 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or ethyl acetate (20 mL), add the primary amine (e.g., benzylamine, 1.1 equiv, 11 mmol).[5]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv, 12 mmol) portion-wise to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine.
Comparative Reactivity: The Wittig Reaction
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[3][13] It involves the reaction of a carbonyl compound with a phosphorus ylide, forming a C=C double bond with high regioselectivity.[7]
Expertise & Causality: The reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force of the reaction.[14] The electrophilicity of the aldehyde carbonyl is a key factor; more electrophilic aldehydes generally react faster.[15]
Model Reaction: Olefination with Benzylidenetriphenylphosphorane
We will compare the reaction of each aldehyde with the ylide generated from benzyltriphenylphosphonium chloride to form the corresponding stilbene analogues.
Comparative Performance Data
| Aldehyde Reagent | Substituent Effects | Expected Reactivity | Representative Yield | Citation |
| 1: this compound | -OMe (EDG), -Me (Steric) | Slow: The electron-donating group reduces carbonyl electrophilicity. The 2-methyl group adds significant steric hindrance, making this the least reactive substrate. | ~40-50% (Estimated) | [N/A] |
| 2: Nicotinaldehyde | None (Baseline) | Moderate: Reacts under standard conditions. | ~70-75% (Estimated) | [N/A] |
| 3: 6-Chloronicotinaldehyde | -Cl (EWG) | Fast: The electron-withdrawing group significantly increases carbonyl electrophilicity, leading to a faster reaction and higher yield. | 85-95% (Typical for activated aldehydes) | [2] |
| 4: 2-Chloro-6-methylnicotinaldehyde | -Cl (EWG), -Me (Steric) | Moderate-Fast: The electronic activation from the -Cl group is counteracted by steric hindrance from the adjacent -Me group. | ~60-70% (Estimated) | [N/A] |
Note: Specific experimental data for these exact pyridine aldehydes in this specific Wittig reaction is sparse in the searched literature. The expected yields are expert estimations based on general principles and data from similar systems. For example, Wittig reactions with electron-poor benzaldehydes (like chlorobenzaldehyde) are generally high-yielding, while those with electron-rich aldehydes are often less so.
Protocol 4: General Procedure for Wittig Olefination
-
Ylide Preparation:
-
Suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv), dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the characteristic orange-red ylide indicates a successful deprotonation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the pyridine aldehyde (1.0 equiv) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the desired alkene.[16]
-
Conclusion and Reagent Selection Strategy
The choice between this compound and its chloro- or unsubstituted analogues is a classic case of balancing electronic and steric effects.
-
For Maximum Reactivity (e.g., in Reductive Aminations or with less reactive nucleophiles): 6-Chloronicotinaldehyde (3) is the superior choice. Its electron-withdrawing group provides the highest level of activation for the carbonyl group, leading to faster reactions and often higher yields.
-
For introducing an Electron-Rich Pyridine Moiety: This compound (1) is the reagent of choice when the final product requires the specific electronic properties of the methoxypyridine scaffold. Researchers must be prepared for its lower reactivity. This may necessitate longer reaction times, higher temperatures, or the use of more potent catalysts/reagents. The steric bulk of the 2-methyl group further dampens reactivity and should be a key consideration, especially with bulky nucleophiles.
-
As a General-Purpose Baseline: Nicotinaldehyde (2) offers a good balance of reactivity and is a cost-effective starting point for initial explorations.
-
For a Balance of Reactivity and Substitution Pattern: 2-Chloro-6-methylnicotinaldehyde (4) presents an interesting case. While the chloro group activates the aldehyde, the adjacent methyl group provides steric hindrance. This reagent may be useful when subsequent reactions require a handle at the 6-position (e.g., for cross-coupling) but where the high reactivity of an unhindered aldehyde is not required or desired.
Ultimately, the optimal reagent depends on the specific synthetic goal, the nature of the coupling partner, and the desired properties of the final molecule. This guide provides the foundational data and rationale to make an informed decision.
References
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- CN105601559A - Synthetic method for 2-pyridylaldehyde. (n.d.).
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
- General Procedures for the Synthesis of Substr
- US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process. (n.d.).
- US6429335B1 - Reductive amination of aldehydes. (n.d.).
- Manganese Dioxide - Common Organic Chemistry. (n.d.). [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). [Link]
- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025, October 13).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
- Bomann, M. D., Guch, I. C., & DiMare, M. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
- Organic Syntheses Procedure. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
- PubChemLite. (n.d.). (6-methoxy-2-methylpyridin-3-yl)methanol. [Link]
- Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. [Link]
- PubChemLite. (n.d.). (6-methoxy-3-methylpyridin-2-yl)methanol. [Link]
- EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Pearson+. [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Manganese Dioxide, MnO2. (n.d.). Wordpress. [Link]
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 30). PubMed. [Link]
- US3976697A - Preparation of tertiary amines. (n.d.).
- CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer. (n.d.).
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- US4751307A - Wittig-reaction processes. (n.d.).
- Asaula, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- Method for synthesizing 6-methoxy-2-naphthaldehyde. (n.d.).
- Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. (n.d.). PMC. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-2-methylnicotinaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 6-methoxy-2-methylnicotinaldehyde scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the design principles and therapeutic potential of this class of compounds. We will explore how modifications to this core structure influence biological activity, with a focus on antimicrobial and anticancer applications, supported by comparative experimental data.
Introduction: The Versatile this compound Scaffold
The this compound core is a substituted pyridine derivative that serves as a valuable starting point for the synthesis of a diverse range of bioactive molecules. The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The strategic placement of a methoxy group at the 6-position and a methyl group at the 2-position influences the electronic and steric properties of the molecule, while the aldehyde at the 3-position provides a reactive handle for a multitude of chemical transformations. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.
The primary route for derivatization of this compound involves the condensation of its aldehyde group with various amine-containing nucleophiles to form Schiff bases and related compounds, such as hydrazones, semicarbazones, and thiosemicarbazones.[1][2][3][4] These modifications dramatically alter the physicochemical properties and biological activities of the parent molecule, leading to a wide array of pharmacological effects.
The Aldehyde Functional Group: A Gateway to Bioactivity
The aldehyde group at the 3-position is the key to unlocking the therapeutic potential of the this compound scaffold. Its derivatization into various functional groups has been a cornerstone of SAR studies.
Schiff Bases: A Foundation for Diverse Activities
The condensation of this compound with primary amines yields Schiff bases (imines). These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The biological activity of Schiff bases is often attributed to the azomethine (-C=N-) linkage, which can be crucial for binding to biological targets.[5]
Hydrazones, Semicarbazones, and Thiosemicarbazones: Enhancing Therapeutic Potential
Further elaboration of the aldehyde leads to the formation of hydrazones, semicarbazones, and thiosemicarbazones, which have been extensively studied for their therapeutic applications.
-
Hydrazones: These are formed by reacting the aldehyde with hydrazines. Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticonvulsant properties.
-
Semicarbazones: The reaction with semicarbazide yields semicarbazones. These derivatives have shown significant antibacterial activity.[6]
-
Thiosemicarbazones: Replacing the oxygen atom in the semicarbazone with a sulfur atom results in thiosemicarbazones. This class of compounds has garnered significant attention for its potent cytotoxic and anticancer activities.[7][8][9][10] The sulfur atom is thought to play a crucial role in the biological activity, potentially through chelation of metal ions or interaction with sulfhydryl groups in proteins.
The general synthetic pathway for these derivatives is illustrated below:
Caption: General synthetic routes to key derivatives of this compound.
Comparative Analysis of Biological Activity
Antimicrobial Activity
The modification of the aldehyde group has a profound impact on the antimicrobial properties of the resulting compounds.
| Derivative Class | General Activity | Key Structural Features for Activity | Representative MICs (µg/mL) |
| Schiff Bases | Moderate to Good | Aromatic or heteroaromatic substituents on the imine nitrogen.[1][3] | Varies widely based on substituent and microbial strain. |
| Semicarbazones | Good | Hydrophilicity appears to be an important factor for activity, especially against Gram-negative bacteria.[6] | MIC values can be in the low micromolar range.[6] |
| Thiosemicarbazones | Good to Excellent | The thiocarbonyl group is often crucial. Aromatic substitutions on the terminal nitrogen can modulate activity. | Can exhibit potent activity, sometimes comparable to standard antibiotics. |
Key Insights:
-
The conversion of the aldehyde to a semicarbazone or thiosemicarbazone generally enhances antimicrobial activity.
-
The nature of the substituent on the terminal nitrogen of the semicarbazone or thiosemicarbazone moiety plays a significant role in determining the potency and spectrum of activity. For instance, in a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, the antimycobacterial activity increased with the prolongation of a simple alkyl chain.[11]
Cytotoxic and Anticancer Activity
Thiosemicarbazone derivatives, in particular, have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes like DNA synthesis.[7]
| Derivative Class | General Activity | Mechanism of Action (where known) | Representative IC50 Values (µM) |
| Schiff Bases | Variable | Can induce apoptosis and affect cell cycle progression. | Highly dependent on the specific structure and cell line. |
| Thiosemicarbazones | Potent | Inhibition of DNA synthesis, ribonucleotide reductase, and induction of DNA strand scission.[7] Chelation of metal ions. | Can be in the low micromolar to nanomolar range.[8][9] |
| Metal Complexes | Often Enhanced | Metal coordination can enhance cytotoxicity. For example, palladium(II) complexes of thiosemicarbazones have shown higher cytotoxic activity than the ligands alone.[8][12] | Can be significantly lower than the parent ligand.[8][12] |
Key Insights:
-
Thiosemicarbazones are a particularly promising class of derivatives for anticancer drug development.
-
The introduction of a metal center to form complexes with thiosemicarbazone ligands can lead to a significant enhancement of cytotoxic activity. For instance, a palladium(II) complex of a 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone derivative showed higher cytotoxic activity against a human lung cancer cell line (A549) than cisplatin.[12]
Experimental Protocols
To facilitate further research in this area, we provide representative, step-by-step methodologies for the synthesis of key derivatives and the evaluation of their biological activity.
General Synthesis of Schiff Base Derivatives (and related compounds)
This protocol describes a general method for the condensation of this compound with an amine-containing compound.
Materials:
-
This compound
-
Appropriate primary amine, hydrazine, semicarbazide, or thiosemicarbazide
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the respective amine-containing reactant in a suitable solvent (e.g., ethanol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, if solid, will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure derivative.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum but no compound).
-
Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Human cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the aldehyde functional group are a highly effective strategy for generating compounds with potent and diverse biological activities.
Future research in this area should focus on:
-
Systematic Library Synthesis: The synthesis and screening of large, diverse libraries of this compound derivatives will provide a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
References
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- The cytotoxicity of heterocyclic thiosemicarbazones and their metal complexes on human and murine tissue culture cells. (1991). PubMed.
- Biological activities of Schiff bases and their complexes. (n.d.). SciSpace.
- Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
- Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. (n.d.). PubMed Central.
- A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2025). ResearchGate.
- Physicochemical and biological evaluation of some schiff base by conventional and microwave assisted method. (n.d.). Der Pharma Chemica.
- Mixed ligand palladium(ii) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones with triphenylphosphine co-ligand: Synthesis, crystal structure and biological properties. (2017). Dalton Transactions.
- Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. (2011). PubMed Central.
- Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells. (2023). PubMed Central.
- Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). Semantic Scholar.
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed.
- Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (2015). PubMed.
- Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. (2025). PubMed.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 6-Methoxy-2-methylnicotinaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Methoxy-2-methylnicotinaldehyde demands a proactive and informed approach to personal protection. While comprehensive toxicological data for this specific compound may not be fully available, a thorough evaluation of its structural analogs, such as various substituted pyridines, provides a strong basis for establishing robust safety protocols.[1][2][3][4] This guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound with confidence and care.
Understanding the Risks: A Proactive Hazard Assessment
This compound belongs to the substituted pyridine family of compounds. Based on data from structurally similar molecules, we must anticipate a range of potential hazards.[5]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4][5][6]
-
Allergenic or Asthmatic Symptoms: Some related compounds suggest a risk of causing allergy or asthma-like symptoms if inhaled.[5]
-
Harmful if Swallowed: Ingestion may be harmful.[5]
-
Flammability: While this specific compound's flash point should be confirmed, related methoxypyridines are flammable liquids, indicating a potential fire hazard, especially with heating.[8]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an operational necessity.
Core Directive: Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. The rationale behind each selection is to create a multi-layered defense against potential exposure routes.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards.[5][9] A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant, impervious gloves. Butyl rubber or nitrile gloves are recommended for handling pyridines.[10][11] | Always inspect gloves for tears or punctures before use.[9] Use proper glove removal techniques to avoid contaminating your skin.[9] Wash hands thoroughly after removing gloves.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust or aerosols are generated.[5][9] | The type of respirator (e.g., N95 dust mask for solids, or a respirator with an appropriate organic vapor cartridge) will depend on the specific operation and potential for airborne contamination.[12] |
| Protective Clothing | A fully-buttoned lab coat is the minimum requirement.[11] For larger quantities or operations with a higher splash risk, a chemical-protective suit may be necessary. | Provides a barrier against skin contact from spills or splashes. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk at every stage of the chemical's lifecycle in the laboratory. The following diagram and procedural steps outline a self-validating system for safe handling.
Sources
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- 2. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




